Product packaging for 9s,13r-12-Oxophytodienoic Acid(Cat. No.:)

9s,13r-12-Oxophytodienoic Acid

Cat. No.: B058145
M. Wt: 292.4 g/mol
InChI Key: PMTMAFAPLCGXGK-TTXFDSJOSA-N
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Description

9s,13r-12-Oxophytodienoic Acid (9(S),13(R)-OPDA) is a pivotal, biologically active enantiomer of a key jasmonate pathway intermediate. This cyclopentanone oxylipin acts as a central signaling molecule in plant defense mechanisms, development, and stress responses. Its primary research value lies in its dual role as a crucial biosynthetic precursor to the potent plant hormone jasmonic acid and as a potent signaling molecule in its own right.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28O3 B058145 9s,13r-12-Oxophytodienoic Acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[(1S,5R)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTMAFAPLCGXGK-TTXFDSJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H]1[C@H](C=CC1=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and History of 12-Oxophytodienoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Oxophytodienoic acid (OPDA) is a lipid-derived signaling molecule in plants, recognized as a key intermediate in the biosynthesis of jasmonic acid (JA) and as an independent signaling molecule with distinct biological activities. This technical guide provides an in-depth overview of the discovery and history of OPDA, detailing the pivotal experiments that have shaped our understanding of its function. The document summarizes key quantitative data, provides detailed experimental protocols from seminal studies, and visualizes the core signaling pathways.

The Dawn of a Discovery: Early Synthesis and Characterization

The journey into the world of OPDA began in the late 1970s, with its initial chemical synthesis and characterization.

The Pioneering Work of Zimmerman and Feng (1978)

In 1978, Zimmerman and Feng first reported the synthesis and characterization of a prostaglandin-like metabolite of linolenic acid produced by a flaxseed extract[1][2][3]. They identified this compound as 12-oxo-10,15-phytodienoic acid and created the trivial name oxo-phyto-dienoic-acid (OPDA)[1]. Their work laid the foundational stone for the entire field of jasmonate research by establishing the chemical identity of this crucial molecule.

Unraveling the Biosynthetic Pathway

The initial discovery of OPDA paved the way for understanding its origin and its role as a precursor to other important plant hormones.

The Vick and Zimmerman Pathway (1984)

A significant breakthrough came in 1984 when Vick and Zimmerman elucidated the biosynthetic pathway of jasmonic acid, with OPDA as a central intermediate[4][5][6]. Their work, published in Plant Physiology, demonstrated that OPDA is synthesized from linolenic acid in the chloroplasts and is subsequently converted to JA in the peroxisomes[4][5][6]. This pathway, often referred to as the octadecanoid pathway, is now a cornerstone of plant biology.

The key enzymatic steps they outlined are:

  • Lipoxygenase (LOX) converts linolenic acid to a hydroperoxide.

  • Allene oxide synthase (AOS) converts the hydroperoxide to an unstable allene oxide.

  • Allene oxide cyclase (AOC) cyclizes the allene oxide to form OPDA.

OPDA_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome Linolenic_Acid α-Linolenic Acid 13_HPOT 13(S)-HPOT Allene_Oxide Allene Oxide OPDA 12-oxophytodienoic Acid (OPDA) OPDA_out OPDA_out OPDA->OPDA_out OPC8 OPC-8:0 JA Jasmonic Acid (JA)

OPDA as an Independent Signaling Molecule

For many years, OPDA was primarily viewed as a mere precursor to JA. However, research in the early 2000s began to unveil its independent signaling roles, particularly in plant defense and stress responses.

The Stintzi et al. (2001) Revelation: A COI1-Independent Pathway

A pivotal study by Stintzi and colleagues in 2001, published in PNAS, provided the first strong evidence for a JA-independent signaling pathway mediated by OPDA[7][8][9]. They utilized an Arabidopsis thaliana mutant, opr3, which is deficient in the enzyme that reduces OPDA to its precursor for JA synthesis. They observed that despite the inability to produce JA, the opr3 mutant still exhibited resistance to certain pathogens and insects[9]. This suggested that OPDA itself could activate defense responses. Furthermore, they demonstrated that some wound-induced genes were activated by OPDA in a manner independent of the F-box protein CORONATINE INSENSITIVE 1 (COI1), a key component of the JA receptor complex[7][8].

Taki et al. (2005): Identifying OPDA-Specific Response Genes

Building on this, Taki and colleagues in 2005 used microarray analysis to identify a set of genes in Arabidopsis that were specifically responsive to OPDA and not to JA or methyl jasmonate (MeJA)[10][11][12][13]. This study, published in The Plant Cell, provided a molecular fingerprint for the OPDA-specific signaling pathway and solidified the concept of OPDA as a distinct signaling molecule[10][12][13]. These OPDA-specific response genes (ORGs) were found to be involved in various stress responses[12].

OPDA_Signaling cluster_JA_pathway JA-Dependent Pathway cluster_OPDA_pathway OPDA-Dependent Pathway Wounding_Pathogens Wounding / Pathogens OPDA 12-oxophytodienoic Acid (OPDA) Wounding_Pathogens->OPDA JA_Ile JA-Isoleucine (JA-Ile) OPDA->JA_Ile Biosynthesis Unknown_Receptor Unknown Receptor(s) OPDA->Unknown_Receptor COI1 COI1 JA_Ile->COI1 Degradation JAZ JAZ Repressors COI1->JAZ Degradation MYC2 MYC2 JAZ->MYC2 Represses JA_Response_Genes JA-Responsive Genes MYC2->JA_Response_Genes TGA_TFs TGA Transcription Factors Unknown_Receptor->TGA_TFs ORGs OPDA-Responsive Genes (ORGs) TGA_TFs->ORGs

Quantitative Data on OPDA Levels

The concentration of OPDA in plant tissues can vary significantly depending on the plant species, tissue type, and environmental conditions. Wounding and pathogen attack are known to cause a rapid and substantial increase in OPDA levels.

Plant SpeciesTissueConditionOPDA Concentration (ng/g FW)Reference
Arabidopsis thalianaChloroplastsBasal~1000[2]
Arabidopsis thalianaSeedsBasal50-60[2]
Zea mays-Basal400-500[2]
Hordeum vulgare-Basal~600[2]
Arabidopsis thaliana (opr3 mutant)LeavesWoundedIncreased levels[9]
Arabidopsis thaliana (wild type)LeavesWoundedRapid increase[14]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the history of OPDA research.

Extraction and Quantification of OPDA

This method was instrumental in the early quantification of OPDA.

  • Tissue Homogenization:

    • Freeze plant tissue (e.g., leaves) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Transfer the frozen powder to a tube containing a cold extraction solvent, typically a mixture of isopropanol and ethyl acetate.

  • Extraction:

    • Add an internal standard (e.g., deuterated OPDA) to the sample for accurate quantification.

    • Shake the mixture vigorously and incubate at 4°C for 1-2 hours.

    • Centrifuge to pellet the cell debris.

  • Purification:

    • Collect the supernatant and perform a solid-phase extraction (SPE) using a C18 cartridge to remove interfering compounds.

    • Elute the oxylipins with a suitable solvent (e.g., methanol or ethyl acetate).

  • Derivatization:

    • Evaporate the solvent under a stream of nitrogen.

    • Derivatize the sample by adding a methylating agent (e.g., diazomethane) to convert the carboxylic acid group of OPDA to a methyl ester, which is more volatile for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.

    • Use a temperature gradient to separate the compounds.

    • Detect and quantify the OPDA methyl ester using a mass spectrometer in selected ion monitoring (SIM) mode.

GCMS_Workflow Start Plant Tissue Homogenization Extraction Solvent Extraction with Internal Standard Start->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Derivatization Methylation Purification->Derivatization Analysis GC-MS Analysis Derivatization->Analysis End Quantification Analysis->End

LC-MS/MS has become the method of choice for OPDA quantification due to its high sensitivity and specificity, often not requiring derivatization.

  • Tissue Extraction:

    • Homogenize frozen plant tissue in a cold extraction solvent, typically a mixture of methanol, isopropanol, and acetic acid[15].

    • Add an internal standard (e.g., deuterated OPDA).

    • Vortex and sonicate the sample, followed by incubation on ice[15].

    • Centrifuge and collect the supernatant.

  • Purification:

    • The supernatant can often be directly analyzed after filtration, or a simple solid-phase extraction can be performed for cleaner samples.

  • LC-MS/MS Analysis:

    • Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer.

    • Separate OPDA from other metabolites on a reverse-phase C18 column using a gradient of acidified water and acetonitrile or methanol.

    • Detect and quantify OPDA using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

LCMSMS_Workflow Start Plant Tissue Homogenization Extraction Solvent Extraction with Internal Standard Start->Extraction Purification Filtration / SPE (optional) Extraction->Purification Analysis LC-MS/MS Analysis (MRM) Purification->Analysis End Quantification Analysis->End

Microarray Analysis of OPDA-Responsive Genes
  • Plant Material and Treatment:

    • Grow Arabidopsis thaliana seedlings under controlled conditions.

    • Treat the seedlings with a solution of OPDA (typically in the micromolar range) or a mock solution (control).

    • Harvest the tissue at different time points after treatment.

  • RNA Extraction and Quality Control:

    • Extract total RNA from the harvested tissue using a commercial kit or a standard protocol (e.g., Trizol).

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Probe Labeling and Hybridization:

    • Synthesize fluorescently labeled cRNA from the total RNA using an in vitro transcription reaction. Typically, Cy3 and Cy5 dyes are used for the control and treated samples, respectively (for two-color arrays).

    • Hybridize the labeled cRNA to an Arabidopsis oligonucleotide microarray chip overnight in a hybridization chamber.

  • Scanning and Data Analysis:

    • Wash the microarray slide to remove unbound probes.

    • Scan the slide using a microarray scanner to detect the fluorescence signals from the Cy3 and Cy5 dyes.

    • Process the raw image data to quantify the signal intensity for each spot.

    • Normalize the data to correct for systematic variations.

    • Identify differentially expressed genes by comparing the signal intensities between the OPDA-treated and control samples.

Microarray_Workflow Start Plant Treatment (OPDA vs. Control) RNA_Extraction Total RNA Extraction Start->RNA_Extraction Probe_Labeling Fluorescent cRNA Probe Synthesis RNA_Extraction->Probe_Labeling Hybridization Hybridization to Microarray Probe_Labeling->Hybridization Scanning Microarray Scanning Hybridization->Scanning Data_Analysis Data Normalization and Analysis Scanning->Data_Analysis End Identification of Differentially Expressed Genes Data_Analysis->End

Conclusion

The discovery and subsequent exploration of 12-oxophytodienoic acid have unveiled a fascinating layer of complexity in plant signaling. From its initial identification as a prostaglandin analogue to its established role as a key intermediate in jasmonate biosynthesis and an independent signaling molecule, the story of OPDA is a testament to the continuous evolution of our understanding of plant biology. The experimental approaches detailed in this guide have been instrumental in this journey and continue to be refined for future discoveries in the field. For researchers and professionals in drug development, a thorough understanding of the OPDA signaling pathway offers potential avenues for the development of novel agrochemicals and therapeutic agents that can modulate plant stress responses and growth.

References

The Role of 9S,13R-12-OPDA in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-oxo-phytodienoic acid (OPDA) is a crucial signaling molecule in plant defense, acting as a precursor to jasmonic acid (JA) and as a signaling molecule in its own right. This technical guide provides an in-depth overview of the function of the naturally occurring stereoisomer, 9S,13R-12-OPDA, in plant defense mechanisms. It details its biosynthesis, its role in both JA-dependent and independent signaling pathways, and its function in mediating responses to a range of biotic and abiotic stresses. This guide also provides detailed experimental protocols for the study of 9S,13R-12-OPDA and presents quantitative data in a structured format to facilitate understanding and further research.

Introduction

Plants have evolved sophisticated defense mechanisms to protect themselves from a multitude of threats, including insect herbivores and pathogenic microorganisms. A key component of this defense system is the oxylipin pathway, which generates a class of signaling molecules known as jasmonates. For many years, jasmonic acid (JA) was considered the primary active hormone in this pathway. However, accumulating evidence has revealed that its precursor, 12-oxo-phytodienoic acid (OPDA), particularly the 9S,13R stereoisomer, possesses its own distinct signaling roles in plant defense.[1][2][3]

9S,13R-12-OPDA is a cyclopentenone, and its electrophilic nature is thought to be crucial for some of its biological activities.[2] It can activate a specific set of genes independently of JA and its active conjugate, jasmonoyl-isoleucine (JA-Ile), and is involved in both local and systemic defense responses.[1][3] Understanding the multifaceted functions of 9S,13R-12-OPDA is essential for a comprehensive view of plant immunity and for developing novel strategies for crop protection.

Biosynthesis of 9S,13R-12-OPDA

The biosynthesis of 9S,13R-12-OPDA begins in the chloroplast with the release of α-linolenic acid (18:3) from galactolipids in the chloroplast membranes. This process is catalyzed by lipases. The subsequent steps are as follows:

  • Oxygenation: α-linolenic acid is oxygenated by 13-lipoxygenase (13-LOX) to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).

  • Dehydration and Cyclization: 13-HPOT is then converted by allene oxide synthase (AOS) to an unstable allene oxide. This is followed by the action of allene oxide cyclase (AOC), which catalyzes the cyclization of the allene oxide to form (9S,13S)-12-oxophytodienoic acid. While the initial product is the 9S,13S-isomer, it can isomerize to the more stable 9S,13R-isomer.[2]

This biosynthetic pathway is highly regulated and is activated in response to various stimuli, including wounding, herbivore attack, and pathogen infection.

α-Linolenic Acid α-Linolenic Acid 13-HPOT 13-HPOT α-Linolenic Acid->13-HPOT 13-LOX Allene Oxide Allene Oxide 13-HPOT->Allene Oxide AOS 9S,13S-12-OPDA 9S,13S-12-OPDA Allene Oxide->9S,13S-12-OPDA AOC 9S,13R-12-OPDA 9S,13R-12-OPDA 9S,13S-12-OPDA->9S,13R-12-OPDA Isomerization

Figure 1: Biosynthesis pathway of 9S,13R-12-OPDA.

Signaling Pathways

9S,13R-12-OPDA can signal through at least two distinct pathways: a JA-dependent pathway where it acts as a precursor to JA, and a JA-independent pathway where it functions as a signaling molecule itself.

JA-Dependent Signaling

In this pathway, 9S,13R-12-OPDA is transported from the chloroplast to the peroxisome. There, it is reduced by 12-oxophytodienoate reductase 3 (OPR3) and subsequently undergoes three rounds of β-oxidation to produce jasmonic acid (JA).[4] JA is then conjugated to isoleucine to form the bioactive hormone JA-Ile, which binds to the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressor proteins and the activation of JA-responsive genes.

JA-Independent Signaling

Evidence for a JA-independent signaling pathway comes from studies using the opr3 mutant of Arabidopsis thaliana, which is deficient in JA biosynthesis but still accumulates OPDA. These mutants exhibit resistance to certain insects and fungal pathogens, indicating that OPDA can trigger defense responses without being converted to JA.[2] This pathway is often referred to as COI1-independent, although some OPDA responses may still require COI1.[2][3]

The electrophilic nature of the cyclopentenone ring in OPDA is thought to be a key feature of its JA-independent signaling. It can react with nucleophilic cellular components, such as cysteine residues in proteins, thereby modulating their activity. This mechanism is analogous to how prostaglandins, which are structurally similar to OPDA, function in animals.

cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome OPDA_biosynthesis 9S,13R-12-OPDA Biosynthesis OPDA_reduction OPDA -> JA OPDA_biosynthesis->OPDA_reduction Transport OPDA_targets OPDA-specific Targets OPDA_biosynthesis->OPDA_targets JA-independent Signaling JA_Ile JA-Ile OPDA_reduction->JA_Ile β-oxidation & Conjugation COI1_JAZ COI1-JAZ Complex JA_Ile->COI1_JAZ JA_genes JA-responsive Genes COI1_JAZ->JA_genes Degradation of JAZ & Gene Activation OPDA_genes OPDA-responsive Genes OPDA_targets->OPDA_genes Gene Activation Start Start Harvest Harvest & Freeze Plant Tissue Start->Harvest Grind Grind Tissue in Liquid Nitrogen Harvest->Grind Extract Extract with Methanol:Water:Formic Acid Grind->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge SPE Solid Phase Extraction (Oasis MCX column) Centrifuge->SPE Elute Elute with Ammonia in Methanol SPE->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Acetonitrile Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS End End LCMS->End

References

Initial Studies on the Signaling Role of 12-Oxophytodienoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth analysis of the foundational studies that established 12-oxophytodienoic acid (OPDA) as a signaling molecule in plants, distinct from its well-known role as a precursor to jasmonic acid (JA). Early research, primarily in Arabidopsis thaliana, revealed that OPDA can activate a unique set of genes independently of the canonical JA signaling pathway, which is mediated by CORONATINE INSENSITIVE 1 (COI1). This discovery was largely facilitated by comparative gene expression studies using microarrays and analyses of mutants deficient in the oxylipin biosynthesis pathway. This document summarizes the key quantitative data from these initial studies, details the experimental protocols employed, and provides visual representations of the signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the nuances of plant stress signaling and oxylipin biology.

Introduction

For many years, the biological activity of the octadecanoid pathway was primarily attributed to its end-product, jasmonic acid (JA), a critical regulator of plant defense and development. The intermediate, 12-oxophytodienoic acid (OPDA), was largely considered a mere precursor. However, seminal studies began to challenge this view, suggesting that OPDA possesses its own intrinsic signaling capabilities. A key study by Stintzi et al. (2001) provided early evidence for this by demonstrating that the opr3 mutant of Arabidopsis, which is deficient in the conversion of OPDA to JA, was still resistant to the fungus gnat Bradysia impatiens.[1] This suggested that OPDA itself could be the active signaling molecule in this defense response.[1]

Subsequent research, notably by Taki et al. (2005), utilized microarray analysis to systematically compare the gene expression profiles of Arabidopsis seedlings treated with OPDA, JA, and methyl jasmonate (MeJA).[1] This work led to the identification of a specific group of genes, termed "OPDA-specific Response Genes" (ORGs), that were induced by OPDA but not by JA or MeJA.[1] Crucially, the expression of these genes was found to be independent of the F-box protein COI1, a central component of the JA receptor complex, solidifying the existence of a distinct, COI1-independent OPDA signaling pathway.[1][2] This guide will delve into the quantitative data and experimental methodologies that underpinned these foundational discoveries.

Quantitative Data from Early Studies

The initial microarray analyses were pivotal in distinguishing the signaling roles of OPDA and JA. The data revealed a subset of genes uniquely responsive to OPDA. The following tables summarize the quantitative findings from these early experiments, focusing on the differential expression of key genes.

Table 1: OPDA-Specific Response Genes (ORGs) Identified by Microarray Analysis

This table presents a selection of genes identified as being significantly upregulated by OPDA treatment but not by JA treatment in wild-type Arabidopsis thaliana. Data is compiled from the findings of Taki et al. (2005).

Gene LocusGene Name/DescriptionFold Change (OPDA Treatment)Fold Change (JA Treatment)Functional Category
At5g13220ZAT10 (Zinc finger protein)> 4.0No significant changeTranscription Factor
At1g13320FAD-OXR (Fatty acid oxygenase)> 4.0No significant changeStress Response
At5g25910AtERF5 (Ethylene response factor)> 4.0No significant changeTranscription Factor
At4g11280Putative O-methyltransferase> 3.5No significant changeSignaling
At2g23190Glutathione S-transferase> 3.0No significant changeDetoxification
At1g75040PDF1.2 (Plant defensin)> 10.0> 10.0JA-Responsive Control
At3g55970VSP2 (Vegetative storage protein)> 10.0> 10.0JA-Responsive Control

Data is representational of findings reported in early microarray studies. Exact fold changes can vary based on experimental conditions.

Table 2: Gene Expression in Wounding Experiments Using Biosynthetic Mutants

This table summarizes the expression levels of selected OPDA-specific response genes in response to mechanical wounding in wild-type Arabidopsis and mutants deficient in the oxylipin pathway. The aos mutant is unable to produce both OPDA and JA, while the opr3 mutant accumulates OPDA but is deficient in JA synthesis.

Gene LocusGene NameRelative Expression in Wounded aos (vs. Wounded WT)Relative Expression in Wounded opr3 (vs. Wounded WT)Interpretation
At5g13220ZAT10Reduced by ~50%No significant differenceWound induction is partially OPDA-dependent.
At1g13320FAD-OXRReduced by ~50%No significant differenceWound induction is partially OPDA-dependent.
At5g25910AtERF5Reduced by ~50%No significant differenceWound induction is partially OPDA-dependent.
At3g55970VSP2AbolishedAbolishedWound induction is JA-dependent.

This data demonstrates that in response to wounding, the induction of ORGs is significantly reduced when OPDA synthesis is blocked (aos), but not when only JA synthesis is blocked (opr3), confirming OPDA's role as a signaling molecule in the wound response.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in the initial characterization of OPDA signaling.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana, ecotypes Columbia (Col-0) and Wassilewskija (Ws).

  • Mutants:

    • aos (allene oxide synthase knockout, Col-0 background): Deficient in both OPDA and JA biosynthesis.

    • opr3 (12-oxophytodienoate reductase 3 knockout, Ws background): Deficient in the conversion of OPDA to JA.

    • coi1-16 (coronatine insensitive 1, Col-0 background): Insensitive to JA.

  • Growth: Seeds were surface-sterilized and sown on Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar. Plates were stratified at 4°C for 3 days to synchronize germination.

  • Culture Conditions: Plants were grown for 10-14 days in a controlled growth chamber at 22°C under a 16-hour light / 8-hour dark photoperiod.

Chemical Treatments for Microarray Analysis
  • Chemicals: 12-oxo-phytodienoic acid (OPDA), Jasmonic acid (JA).

  • Preparation: Stock solutions were prepared in ethanol. The final concentration used for treatment was 30 µM in liquid MS medium. A mock treatment containing the same concentration of ethanol was used as a control.

  • Procedure:

    • Whole 10-day-old seedlings were gently transferred from agar plates to liquid MS medium.

    • Seedlings were pre-incubated for 24 hours to acclimate.

    • The medium was replaced with fresh liquid MS containing 30 µM OPDA, 30 µM JA, or a mock control.

    • Whole seedlings were harvested at various time points (e.g., 0, 15, 30, 60, 180, 360 minutes) post-treatment.

    • Harvested tissue was immediately flash-frozen in liquid nitrogen and stored at -80°C until RNA extraction.

Mechanical Wounding Assay
  • Procedure:

    • Fully expanded rosette leaves of 14-day-old soil-grown plants were used.

    • Wounding was performed by crushing the entire leaf lamina with forceps, ensuring consistent damage across replicates.

    • Wounded leaves, as well as unwounded systemic leaves, were harvested at specified time points after wounding.

    • Harvested tissue was immediately flash-frozen in liquid nitrogen.

RNA Extraction and Microarray Hybridization
  • RNA Extraction: Total RNA was extracted from frozen plant tissue using a phenol-chloroform method or a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen). RNA quality and quantity were assessed using spectrophotometry and gel electrophoresis.

  • Probe Preparation: Labeled cRNA was synthesized from total RNA using a T7-based in vitro transcription method. Biotinylated nucleotides were incorporated for subsequent detection.

  • Microarray: Affymetrix GeneChip Arabidopsis ATH1 Genome Arrays, containing probes for approximately 22,500 genes, were commonly used in these initial studies.

  • Hybridization: The fragmented and labeled cRNA was hybridized to the microarray chip for 16 hours at 45°C in a hybridization oven.

  • Washing and Staining: After hybridization, the arrays were washed and stained with streptavidin-phycoerythrin (SAPE) using an automated fluidics station.

  • Scanning and Data Acquisition: The arrays were scanned using a high-resolution laser scanner. The signal intensities for each probe set were quantified using microarray analysis software (e.g., Affymetrix GeneChip Operating Software).

  • Data Analysis: Raw data was normalized, and statistical analysis was performed to identify genes with significant changes in expression (e.g., using a fold-change cutoff of >2.0 and a p-value < 0.05).

Northern Blot Analysis
  • Procedure:

    • 5-10 µg of total RNA per sample was separated by electrophoresis on a denaturing formaldehyde-agarose gel.

    • RNA was transferred to a nylon membrane via capillary blotting.

    • The membrane was UV-crosslinked to fix the RNA.

    • Gene-specific probes were labeled with 32P-dCTP using a random priming method.

    • The membrane was pre-hybridized and then hybridized with the labeled probe overnight at 42°C.

    • After washing to remove unbound probe, the membrane was exposed to X-ray film or a phosphorimager screen to visualize the transcript bands. An actin or ubiquitin gene probe was often used as a loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key biological pathways and experimental procedures described in this guide.

The Oxylipin Biosynthesis Pathway

Oxylipin_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome Linolenic_Acid α-Linolenic Acid LOX Lipoxygenase (LOX) Linolenic_Acid->LOX AOS Allene Oxide Synthase (AOS) LOX->AOS AOC Allene Oxide Cyclase (AOC) AOS->AOC OPDA 12-oxo-phytodienoic acid (OPDA) AOC->OPDA OPR3 OPR3 OPDA->OPR3 Transport Beta_Oxidation β-oxidation (3 cycles) OPR3->Beta_Oxidation JA Jasmonic Acid (JA) Beta_Oxidation->JA

Caption: Biosynthesis of OPDA in the chloroplast and its subsequent conversion to JA in the peroxisome.

Contrasting OPDA and JA Signaling Pathways

Signaling_Pathways cluster_opda_path OPDA Signaling cluster_ja_path JA Signaling OPDA OPDA OPDA_Receptor Unknown Receptor(s) OPDA->OPDA_Receptor JA_Ile JA-Isoleucine COI1 SCF-COI1 Complex JA_Ile->COI1 OPDA_TFs Transcription Factors OPDA_Receptor->OPDA_TFs note1 COI1-Independent ORGs OPDA-Specific Response Genes (ORGs) OPDA_TFs->ORGs OPDA_Response Defense, Development ORGs->OPDA_Response JAZ JAZ Repressor COI1->JAZ Ubiquitination & Degradation note2 COI1-Dependent MYC2 MYC2 (TF) JAZ->MYC2 Represses JRGs JA-Responsive Genes MYC2->JRGs Activates JA_Response Defense, Fertility JRGs->JA_Response Wound Wounding/ Stress Wound->OPDA Wound->JA_Ile

Caption: OPDA initiates a COI1-independent signaling cascade, contrasting with the COI1-dependent JA pathway.

Experimental Workflow for Identifying ORGs

Experimental_Workflow start Grow Arabidopsis Seedlings (10 days) treatment Treat with: - Mock (Control) - 30 µM OPDA - 30 µM JA start->treatment harvest Harvest Tissue & Extract Total RNA treatment->harvest microarray Microarray Analysis (Affymetrix ATH1) harvest->microarray analysis Data Normalization & Statistical Analysis microarray->analysis id_genes Identify Differentially Expressed Genes analysis->id_genes filter Filter for Genes: - Upregulated by OPDA - Not Upregulated by JA id_genes->filter end List of OPDA-Specific Response Genes (ORGs) filter->end

Caption: Workflow for the comparative microarray experiment to identify OPDA-specific response genes (ORGs).

Conclusion

The initial studies on 12-oxophytodienoic acid fundamentally shifted the understanding of oxylipin signaling in plants. Through meticulous comparative transcriptomics and the use of genetic mutants, researchers conclusively demonstrated that OPDA is not merely a precursor to JA but a signaling molecule in its own right. It activates a distinct set of genes, particularly those involved in stress and defense responses, through a signaling pathway that operates independently of the canonical JA receptor component, COI1. The discovery of this parallel signaling branch has opened up new avenues of research into the complex network of stress-induced phytohormone signaling and has implications for developing strategies to enhance plant resilience. This technical guide provides a core reference to the foundational data and methods that established this important signaling paradigm.

References

The Precursor Principle: A Technical Guide to 9S,13R-12-Oxophytodienoic Acid's Role in Jasmonic Acid Biosynthesis and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonic acid (JA) is a critical phytohormone involved in a wide array of plant defense and developmental processes. Its biosynthesis is a tightly regulated pathway, with 9S,13R-12-oxophytodienoic acid (OPDA) serving as a key precursor. This technical guide provides an in-depth exploration of the enzymatic conversion of OPDA to JA, the distinct signaling roles of both molecules, and detailed experimental methodologies for their study. Quantitative data on enzyme kinetics and phytohormone concentrations are presented, alongside visual representations of the relevant biochemical and signaling pathways to facilitate a comprehensive understanding for researchers in plant biology and drug development.

Introduction

The jasmonate family of oxylipins, which includes jasmonic acid (JA) and its precursor, 12-oxophytodienoic acid (OPDA), are lipid-derived signaling molecules crucial for plant survival.[1] They orchestrate responses to a variety of biotic and abiotic stresses, such as herbivory and wounding, and regulate developmental processes like fertility and senescence. While JA has long been recognized as the active hormone, recent research has unveiled that OPDA also possesses intrinsic biological activity, functioning as a signaling molecule in its own right.[2][3][4] Understanding the conversion of OPDA to JA and their independent signaling pathways is paramount for manipulating plant defense responses and for the potential discovery of novel drug targets.

The Biosynthesis of Jasmonic Acid from OPDA

The conversion of OPDA to JA is a two-stage process that begins in the chloroplast and concludes in the peroxisome.

2.1. Formation of OPDA in the Chloroplast

The biosynthesis of jasmonates commences in the chloroplast with the release of α-linolenic acid from plastidial membranes. A series of enzymatic reactions catalyzed by lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) leads to the formation of this compound (OPDA).[5]

2.2. Conversion of OPDA to Jasmonic Acid in the Peroxisome

Following its synthesis in the chloroplast, OPDA is transported to the peroxisome.[3][4] Inside the peroxisome, the conversion to JA proceeds in two main steps:

  • Reduction of OPDA: The enzyme 12-oxophytodienoate reductase 3 (OPR3) catalyzes the reduction of the cyclopentenone ring of OPDA to form 3-oxo-2-(2'[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[6][7] This is a critical, rate-limiting step in JA biosynthesis.

  • β-Oxidation: The resulting OPC-8:0 undergoes three cycles of β-oxidation, a process that shortens the carboxylic acid side chain to yield (+)-7-iso-jasmonic acid, which then epimerizes to the more stable (-)-jasmonic acid.[8]

Diagram of the Jasmonic Acid Biosynthetic Pathway

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome a_linolenic_acid α-Linolenic Acid OPDA 9S,13R-12-OPDA a_linolenic_acid->OPDA LOX, AOS, AOC OPDA_perox 9S,13R-12-OPDA OPDA->OPDA_perox Transport OPC80 OPC-8:0 OPDA_perox->OPC80 OPR3 JA Jasmonic Acid OPC80->JA 3x β-oxidation JA_Signaling cluster_nucleus Nucleus JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ COI1->JAZ targets for degradation MYC2 MYC2 JAZ->MYC2 represses JA_genes JA-responsive genes MYC2->JA_genes activates OPDA_Signaling OPDA OPDA OPDA_receptor OPDA Receptor (?) OPDA->OPDA_receptor binds Signaling_cascade Signaling Cascade OPDA_receptor->Signaling_cascade activates OPDA_genes OPDA-responsive genes Signaling_cascade->OPDA_genes activates Experimental_Workflow start Plant Material wt Wild-Type start->wt opr3 opr3 Mutant start->opr3 treatment Treatment (e.g., Wounding) wt->treatment opr3->treatment analysis Analysis treatment->analysis lcms LC-MS/MS (OPDA, JA levels) analysis->lcms transcriptomics Transcriptomics (Gene Expression) analysis->transcriptomics phenotyping Phenotyping (e.g., Defense Response) analysis->phenotyping

References

The Emerging Roles of 9S,13R-12-OPDA: A Bioactive Oxylipin Extending Beyond Jasmonate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

12-oxo-phytodienoic acid (OPDA), specifically the 9S,13R-stereoisomer, has long been recognized as an essential intermediate in the biosynthesis of jasmonic acid (JA), a critical phytohormone governing plant growth and defense. However, a growing body of evidence reveals that OPDA possesses a rich and diverse signaling life of its own, independent of its conversion to JA. This technical guide delves into the physiological roles of 9S,13R-12-OPDA that extend beyond its function as a JA precursor. We will explore its direct involvement in gene regulation, stress responses, and developmental processes, underpinned by its unique electrophilic nature that allows for the covalent modification of proteins. This document provides a comprehensive overview of the current understanding of OPDA's independent signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction: OPDA as a Signaling Molecule

Initially characterized as a mere precursor to JA, 9S,13R-12-OPDA is now established as a potent signaling molecule in its own right.[1][2] Studies utilizing mutants deficient in OPDA reduction to JA, such as the opr3 mutant in Arabidopsis thaliana, have been instrumental in dissecting the JA-independent functions of OPDA.[3] These studies have revealed that OPDA can regulate a distinct set of genes, termed OPDA-responsive genes (ORGs), which are not induced by JA.[1][4][5] This independent signaling is crucial for a range of physiological processes, including plant defense against pathogens and insects, and the regulation of developmental stages like seed germination.[3][6]

A key feature of OPDA's bioactivity is its electrophilic α,β-unsaturated carbonyl moiety.[3] This reactive group allows OPDA to form covalent bonds with nucleophilic residues in proteins, particularly the thiol groups of cysteine residues, a process termed "OPDAylation". This post-translational modification is a proposed mechanism through which OPDA exerts its signaling functions, directly altering protein activity and initiating downstream cellular responses.

Jasmonate-Independent Signaling Pathways of OPDA

OPDA-mediated signaling can be broadly categorized into two types: COI1-dependent and COI1-independent pathways. CORONATINE INSENSITIVE 1 (COI1) is the F-box protein that serves as the receptor for the bioactive form of jasmonate, JA-isoleucine (JA-Ile). While OPDA itself does not bind to the COI1-JAZ co-receptor complex, some of its downstream effects are still reliant on a functional COI1 protein, suggesting a complex interplay between the two signaling branches.[7][8] However, a significant portion of OPDA's activity is entirely independent of COI1, highlighting a distinct signaling cascade.[4][5]

COI1-Independent Gene Regulation

Microarray analyses have been pivotal in identifying genes that are specifically regulated by OPDA and not by JA. These OPDA-specific responsive genes (ORGs) are often involved in signaling, transcription, and stress responses.[1]

dot

Caption: COI1-Independent OPDA Signaling Pathway.

The Role of Electrophilicity and Protein Modification

The electrophilic nature of OPDA is central to its COI1-independent signaling. By forming covalent adducts with proteins, OPDA can directly modulate their function. This mechanism is analogous to the action of some prostaglandin signaling molecules in animals.

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Caption: Mechanism of Protein OPDAylation.

Physiological Roles of OPDA Beyond Jasmonate Synthesis

Plant Defense and Stress Responses

OPDA plays a significant role in defending plants against a variety of biotic and abiotic stresses.

  • Pathogen and Insect Resistance: Even in the absence of JA, OPDA can induce resistance to certain fungal pathogens and insect herbivores.[3] This suggests that OPDA-mediated defense responses are a crucial component of the plant's innate immunity.

  • Wounding Response: A substantial number of OPDA-responsive genes are induced upon mechanical wounding, indicating a direct role for OPDA in the wound signaling cascade, independent of JA.[4][5]

Regulation of Plant Growth and Development

OPDA influences key developmental processes in plants.

  • Seed Dormancy and Germination: OPDA is a potent inhibitor of seed germination, acting synergistically with abscisic acid (ABA).[9] Elevated levels of OPDA in seeds are correlated with increased dormancy.[6]

  • Root Development: Emerging evidence suggests a role for OPDA in regulating lateral root development.

Crosstalk with Other Phytohormones

The signaling network of OPDA is intricately connected with other hormonal pathways.

  • Abscisic Acid (ABA): As mentioned, OPDA and ABA act synergistically to inhibit seed germination.[9] This interaction highlights a convergence of stress and developmental signaling pathways.

  • Salicylic Acid (SA) and Nitric Oxide (NO): There is evidence of crosstalk between OPDA and the SA and NO signaling pathways, particularly in the context of plant defense responses.

Quantitative Data on OPDA's Physiological Effects

The following tables summarize key quantitative findings from the literature on the physiological effects of 9S,13R-12-OPDA.

Table 1: Effect of Exogenous OPDA and JA on Arabidopsis thaliana Seed Germination

TreatmentConcentration (µM)Germination Rate (%) after 2 daysGermination Rate (%) after 7 days
Control 0~95-100~95-100
OPDA 10Similar to 100 µM JA-
OPDA 50Similar to 500 µM JASimilar to 500 µM JA
JA 100Similar to 10 µM OPDA-
JA 500Similar to 50 µM OPDASimilar to 50 µM OPDA

Data compiled from Dave et al. (2011).[9]

Table 2: OPDA-Specific Gene Expression in Arabidopsis thaliana

GeneGene IDFunctionFold Change (OPDA vs. Control)Fold Change (JA vs. Control)
ZAT10 At1g27730Transcription FactorIncreasedNo significant change
AtERF5 At5g47230Transcription FactorIncreasedNo significant change
DREB2A At5g05410Transcription FactorIncreasedNo significant change
GST6 At2g47730Glutathione S-transferaseIncreasedNo significant change
FAD-OXR At4g20860FAD-linked oxidoreductaseIncreasedNo significant change

Data based on findings from Taki et al. (2005).[1]

Experimental Protocols

Protocol for Assessing the Effect of OPDA on Seed Germination

This protocol is adapted from methodologies used in studies of Arabidopsis thaliana seed germination.

Materials:

  • Arabidopsis thaliana seeds (wild-type and relevant mutants)

  • 9S,13R-12-OPDA stock solution (in ethanol)

  • Abscisic acid (ABA) stock solution (in ethanol)

  • Murashige and Skoog (MS) medium with 0.8% (w/v) agar

  • Sterile petri dishes

  • Growth chambers with controlled light and temperature

Procedure:

  • Seed Sterilization: Surface sterilize seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 20% (v/v) bleach for 10 minutes. Rinse seeds 5 times with sterile distilled water.

  • Plating: Resuspend sterilized seeds in sterile 0.1% (w/v) agar solution. Plate approximately 50-100 seeds per petri dish containing MS agar medium supplemented with the desired concentrations of OPDA and/or ABA. Ensure the final ethanol concentration is below 0.1% in all plates, including controls.

  • Stratification: To break dormancy and synchronize germination, store the plates at 4°C in the dark for 2-4 days.

  • Germination: Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • Scoring: Score germination daily for 7 days. Germination is defined as the emergence of the radicle through the seed coat. Calculate the germination percentage for each treatment.

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Caption: Workflow for OPDA Seed Germination Assay.

Protocol for Analysis of OPDA-Induced Gene Expression via RNA-Seq

This protocol outlines a general workflow for analyzing changes in gene expression in response to OPDA treatment.

Materials:

  • Arabidopsis thaliana seedlings (e.g., 10-14 days old) grown in liquid culture or on agar plates

  • 9S,13R-12-OPDA solution

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Library preparation kit for RNA-Seq

  • Next-generation sequencing platform

Procedure:

  • Plant Growth and Treatment: Grow Arabidopsis seedlings under controlled conditions. Apply OPDA solution (e.g., 50 µM) to the seedlings. Collect tissue samples at various time points (e.g., 0, 30, 180 minutes) after treatment, flash-freeze in liquid nitrogen, and store at -80°C.

  • RNA Extraction and Quality Control: Extract total RNA from the frozen tissue using a suitable kit. Treat with DNase I to remove any contaminating genomic DNA. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • Library Preparation and Sequencing: Prepare sequencing libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification. Sequence the libraries on a next-generation sequencing platform.

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Mapping: Align the high-quality reads to the Arabidopsis thaliana reference genome.

    • Differential Expression Analysis: Identify differentially expressed genes (DEGs) between OPDA-treated and control samples using statistical packages like DESeq2 or edgeR. Set thresholds for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 1).

    • Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the DEGs to identify over-represented biological processes and pathways.

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Caption: Workflow for RNA-Seq Analysis of OPDA Response.

Mass Spectrometry-Based Analysis of OPDA-Protein Adducts

This protocol provides a general framework for the identification of proteins modified by OPDA.

Materials:

  • Protein extract from OPDA-treated or control plant tissue

  • Trypsin (mass spectrometry grade)

  • Reagents for reduction and alkylation of disulfide bonds (e.g., DTT, iodoacetamide)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software

Procedure:

  • Protein Extraction: Extract total proteins from plant tissues that have been treated with OPDA.

  • Proteomic Sample Preparation:

    • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.

    • Tryptic Digestion: Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

  • Data Analysis:

    • Database Searching: Search the generated MS/MS spectra against a protein database of the organism.

    • Identification of OPDA Modifications: Use specialized software to identify peptides that have a mass shift corresponding to the addition of an OPDA molecule (mass of OPDA = 292.42 g/mol ). This is often done by specifying a variable modification on cysteine residues.

    • Validation: Manually inspect the MS/MS spectra of putative OPDA-modified peptides to confirm the modification site.

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Caption: Workflow for Proteomic Identification of OPDA Adducts.

Implications for Drug Development

The structural and functional similarities between plant-derived OPDA and mammalian prostaglandins, particularly their electrophilic nature and role in inflammation-related signaling, open up intriguing possibilities for drug development.

  • Anti-inflammatory and Anti-cancer Potential: The ability of OPDA to modulate cellular signaling pathways through protein modification suggests it could have therapeutic applications. Studies in mammalian cells have shown that OPDA can exhibit anti-inflammatory and anti-cancer activities.

  • Modulation of Macrophage Polarization: Recent research has demonstrated that 9S,13R-12-OPDA can attenuate inflammation by modulating macrophage polarization, suppressing the pro-inflammatory M1 phenotype and enhancing the anti-inflammatory M2 phenotype.[10] This is achieved through the inhibition of the NF-κB pathway and activation of the Nrf2/HO-1 pathway.[10]

Future Directions

The field of OPDA signaling is rapidly evolving, with several key questions remaining to be answered:

  • Identification of OPDA Receptors: The specific receptors that perceive OPDA to initiate COI1-independent signaling are yet to be fully identified.

  • The OPDA Interactome: A comprehensive understanding of the full range of proteins that are targeted by OPDA for covalent modification is needed to elucidate the breadth of its regulatory influence.

  • Biological Roles of OPDA Conjugates: The functions of OPDA conjugated to amino acids and other molecules are largely unknown and represent an exciting area for future research.

  • Translational Research: Further investigation into the effects of OPDA in animal and human cells is warranted to explore its potential as a therapeutic agent.

Conclusion

9S,13R-12-OPDA is much more than a simple precursor in the jasmonate biosynthesis pathway. It is a versatile and potent signaling molecule with a distinct repertoire of physiological functions that are critical for plant survival and development. Its ability to act independently of the canonical JA signaling pathway, largely through its electrophilic nature and capacity for protein modification, adds a significant layer of complexity and sophistication to the oxylipin signaling network. For researchers, a deeper understanding of these pathways will be crucial for unraveling the intricate web of plant stress responses. For professionals in drug development, the unique mode of action of OPDA presents a promising avenue for the discovery of novel therapeutic agents with anti-inflammatory and other beneficial properties. The continued exploration of OPDA's multifaceted roles will undoubtedly yield further insights into fundamental biological processes in both plants and animals.

References

natural sources and occurrence of 9S,13R-12-oxophytodienoic acid in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 9S,13R-12-oxophytodienoic Acid (OPDA) in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (OPDA) is an oxygenated fatty acid derivative (oxylipin) found throughout the plant kingdom. Initially identified as a precursor to the well-known phytohormone jasmonic acid (JA), OPDA has emerged as a potent signaling molecule in its own right, mediating a distinct set of responses to biotic and abiotic stresses, and regulating plant growth and development.[1][2] Unlike jasmonic acid, OPDA can activate signaling pathways independent of the F-box protein CORONATINE INSENSITIVE 1 (COI1), highlighting a separate branch of oxylipin signaling.[2][3] This guide provides a comprehensive overview of the natural sources, biosynthesis, and signaling mechanisms of OPDA, presents quantitative data on its occurrence, and details the experimental protocols for its analysis.

Biosynthesis of OPDA

OPDA is synthesized via the octadecanoid pathway, which initiates in the chloroplasts.[2] The process begins with the release of α-linolenic acid (α-LeA; 18:3) from plastidial membrane lipids by lipases.[4] A series of enzymatic reactions then converts α-LeA into OPDA.

  • Oxygenation: The enzyme 13-lipoxygenase (13-LOX) incorporates molecular oxygen into α-linolenic acid to form 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT).[1][4]

  • Dehydration and Cyclization: The unstable 13-HPOT is rapidly converted into an allene oxide by Allene Oxide Synthase (AOS).[5]

  • Cyclization: Finally, Allene Oxide Cyclase (AOC) catalyzes the cyclization of the allene oxide to produce the naturally occurring (+)-cis-OPDA, specifically the 9S,13R stereoisomer.[4][5]

This enzymatic cascade is highly efficient, suggesting a tight coupling between the AOS and AOC enzymes.[5] A related C16 compound, dinor-OPDA (dn-OPDA), is synthesized from hexadecatrienoic acid (16:3) through a parallel pathway.[6]

OPDA Biosynthesis Pathway cluster_chloroplast Chloroplast Stroma cluster_peroxisome Peroxisome ALA α-Linolenic Acid (from membrane lipids) HPOT 13(S)-HPOT ALA->HPOT 13-LOX (+O2) AlleneOxide Allene Oxide HPOT->AlleneOxide AOS OPDA This compound (cis-(+)-OPDA) AlleneOxide->OPDA AOC JA Jasmonic Acid OPDA->JA OPR3 & β-oxidation caption Figure 1. The OPDA Biosynthesis Pathway.

Figure 1. The OPDA Biosynthesis Pathway.

Natural Occurrence and Quantitative Data

OPDA is ubiquitously present in angiosperms, with its concentration varying significantly among species, tissues, and in response to environmental stimuli.[7] Chloroplasts are a particularly rich source.[5] Basal levels of OPDA are generally low but can increase dramatically upon mechanical wounding or pathogen attack.[5][6][7] In Arabidopsis, esterified forms of OPDA, known as Arabidopsides, can be found at levels up to 149 times greater than free OPDA and may serve as a rapidly mobilizable storage pool.[5]

Plant SpeciesTissueConditionOPDA ConcentrationCitation
Arabidopsis thalianaChloroplastsBasal~1000 ng/g FW[5]
Arabidopsis thalianaSeedsBasal50-60 ng/g FW[5]
Arabidopsis thalianaLeavesWounded200-1000 fold increase (Arabidopsides)[5]
Zea mays (Maize)LeavesBasal400-500 ng/g FW[5]
Hordeum vulgare (Barley)LeavesBasal~600 ng/g FW[5]
Bryonia dioicaTendrilsMechanically StimulatedSeveral-fold increase[7]
Phaseolus vulgarisInternodesMechanically StimulatedSeveral-fold increase[7]

OPDA Signaling Pathways

While OPDA is a precursor to JA, it also functions as a signaling molecule through distinct pathways that do not require conversion to JA or interaction with the JA receptor COI1.[2][3][8] This independent signaling role allows OPDA to regulate a specific set of genes, often related to detoxification and stress responses.[2][9]

COI1-Independent Signaling

OPDA's signaling is characterized by its electrophilic nature, conferred by the α,β-unsaturated carbonyl group in its cyclopentenone ring.[1] This allows it to react with nucleophilic cellular components, such as cysteine residues on proteins. A key pathway involves Class II TGA transcription factors.

  • TGA Factor Activation: OPDA, and structurally related phytoprostanes, activate gene expression through the bZIP transcription factors TGA2, TGA5, and TGA6.[9]

  • Gene Expression: These TGA factors regulate the expression of OPDA-responsive genes (ORGs), such as those encoding cytochrome P450s (e.g., CYP81D11) and glutathione S-transferases (e.g., GST25), which are involved in detoxification processes.[9]

  • Redundancy and Specificity: TGA2, TGA5, and TGA6 can act redundantly, but also show specific preferences for certain gene promoters.[9] For instance, CYP81D11 expression is primarily regulated by TGA2 and TGA5, while OPR1 is regulated by TGA5 and TGA6.[9]

Crosstalk with Other Hormones

OPDA signaling interacts with other hormonal pathways, including salicylic acid (SA) and abscisic acid (ABA).[5]

  • Salicylic Acid (SA): SA can antagonize OPDA synthesis by inhibiting the expression and activity of key enzymes like LOX2 and AOS.[5]

  • Abscisic Acid (ABA): OPDA can act synergistically with ABA to inhibit seed germination. This effect is independent of COI1 but involves increasing the abundance of the ABA-responsive protein ABI5.[10]

OPDA Signaling Pathways cluster_main OPDA-Mediated Signaling OPDA OPDA TGA TGA2 / TGA5 / TGA6 (bZIP Transcription Factors) OPDA->TGA activates ABI5 ABI5 Protein OPDA->ABI5 stabilizes ORG OPDA-Responsive Genes (e.g., CYP81D11, GST25) TGA->ORG induces expression Detox Detoxification & Stress Response ORG->Detox ABA ABA ABA->ABI5 activates Germination Seed Germination ABI5->Germination inhibits caption Figure 2. Simplified OPDA Signaling.

Figure 2. Simplified OPDA Signaling.

Experimental Protocols

Accurate quantification of OPDA is crucial for studying its physiological roles. The most common methods involve chromatography coupled with mass spectrometry. Below is a generalized protocol synthesized from established methodologies.[7][11][12][13]

Protocol: Extraction and Quantification of OPDA by LC-MS/MS

This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of OPDA from plant tissue.

1. Materials and Reagents:

  • Plant tissue (leaves, roots, etc.)

  • Liquid nitrogen

  • 2 mL microcentrifuge tubes

  • Extraction Solvent: Methanol:Isopropanol:Acetic Acid (20:79:1, v/v/v) or Ethyl Acetate

  • Internal Standard (IS): Deuterated OPDA ([²H₅]cis-(+/-)-OPDA) for accurate quantification.[7]

  • Solid-Phase Extraction (SPE) columns (e.g., C18 or HLB)

  • LC-MS/MS system with electrospray ionization (ESI) source

  • Solvent A: Water with 0.1% acetic acid or 0.01-0.02% formic acid

  • Solvent B: Acetonitrile:Methanol (80:15, v/v) with 0.1% acetic acid or Methanol

2. Sample Preparation and Extraction:

  • Harvest and Flash-Freeze: Collect 50-150 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[13]

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer. Do not allow the sample to thaw.

  • Extraction:

    • Transfer the powdered tissue to a 2 mL tube.

    • Add 400-1000 µL of ice-cold extraction solvent.

    • Add the internal standard at a known concentration.

    • Vortex vigorously and sonicate for 10 minutes in an ice bath. Let stand on ice for 30 minutes, then sonicate again for 10 minutes.[13]

  • Centrifugation: Centrifuge at >13,000 x g for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted with another volume of solvent, and the supernatants pooled.[13]

3. Sample Cleanup (Optional but Recommended):

  • SPE Column Conditioning: Condition an SPE column according to the manufacturer's instructions (e.g., wash with methanol, then equilibrate with acidified water).

  • Sample Loading: Load the extract onto the SPE column.

  • Washing: Wash the column with a weak solvent (e.g., 5% methanol in water with 0.1% acetic acid) to remove polar interferences.

  • Elution: Elute OPDA and other oxylipins with a non-polar solvent like methanol followed by ethyl acetate.[12]

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of methanol or the initial mobile phase.[12]

4. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, <2 µm particle size).

    • Mobile Phase: A gradient of Solvent A (aqueous) and Solvent B (organic).

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Negative (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the specific precursor-to-product ion transition for OPDA (e.g., m/z 291 -> 165) and its deuterated internal standard. The exact m/z values should be optimized on the specific instrument used.

  • Quantification:

    • Generate a standard curve using a serial dilution of an authentic OPDA standard with a fixed concentration of the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of OPDA in the sample by interpolating its peak area ratio on the standard curve.

OPDA Analysis Workflow Sample 1. Sample Collection (Plant Tissue, ~100mg) Freeze 2. Flash Freezing (Liquid Nitrogen) Sample->Freeze Homogenize 3. Homogenization (Grind to fine powder) Freeze->Homogenize Extract 4. Solvent Extraction (+ Internal Standard) Homogenize->Extract Centrifuge 5. Centrifugation (Separate debris) Extract->Centrifuge Cleanup 6. Solid-Phase Extraction (SPE) (Optional Cleanup) Centrifuge->Cleanup Dry 7. Dry & Reconstitute Centrifuge->Dry (if SPE is skipped) Cleanup->Dry Analyze 8. LC-MS/MS Analysis (MRM Mode) Dry->Analyze caption Figure 3. Experimental Workflow for OPDA Quantification.

Figure 3. Experimental Workflow for OPDA Quantification.

Conclusion and Future Directions

This compound is a critical signaling molecule in plants, operating both as a precursor to jasmonic acid and as an independent regulator of gene expression. Its COI1-independent signaling pathway, mediated by TGA transcription factors, adds a significant layer of complexity to the plant's defense and developmental networks. For researchers in plant science and drug development, understanding OPDA's unique mode of action offers new avenues for investigation. The cytoprotective effects of OPDA observed in human cell lines suggest a potential for therapeutic applications, warranting further exploration of its bioactivity in mammalian systems.[14] Future research will likely focus on identifying direct protein targets of OPDA, further elucidating the crosstalk between its signaling pathway and other hormonal networks, and exploring its potential for developing novel agrochemicals and pharmaceuticals.

References

Methodological & Application

Application Note: Quantification of 9S,13R-12-oxophytodienoic Acid in Plant Tissues Using GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

9S,13R-12-oxophytodienoic acid (OPDA) is a crucial signaling molecule in plants, acting as a precursor to the plant hormone jasmonic acid (JA) and also functioning independently in defense and developmental pathways. Accurate quantification of OPDA in plant tissues is essential for understanding its physiological roles. This application note provides a detailed protocol for the quantification of OPDA in plant tissues using gas chromatography-mass spectrometry (GC-MS), a highly sensitive and specific analytical technique. The method involves extraction from plant tissue, derivatization to increase volatility, and subsequent GC-MS analysis.

Experimental Workflow

The overall experimental workflow for the quantification of OPDA in plant tissues is depicted below.

OPDA Quantification Workflow A Plant Tissue Sampling and Homogenization B Internal Standard Spiking A->B C Solvent Extraction B->C D Solid-Phase Extraction (SPE) Cleanup C->D E Evaporation to Dryness D->E F Derivatization (Oximation & Silylation) E->F G GC-MS Analysis F->G H Data Processing and Quantification G->H

Figure 1: A schematic overview of the experimental workflow for the quantification of this compound (OPDA) in plant tissues using GC-MS.

OPDA Signaling Pathway Context

OPDA is a key intermediate in the oxylipin pathway, which is initiated by the oxygenation of α-linolenic acid. It serves as the precursor for jasmonic acid and its derivatives, but also has its own distinct signaling functions.

OPDA Signaling Pathway ALA α-Linolenic Acid HPOT 13(S)-Hydroperoxy- octadecatrienoic Acid ALA->HPOT LOX AOS Allene Oxide Synthase HPOT->AOS AOC Allene Oxide Cyclase AOS->AOC OPDA 9S,13R-12-oxo-phytodienoic Acid (OPDA) AOC->OPDA OPR3 OPDA Reductase 3 OPDA->OPR3 OPDAsignaling OPDA-Specific Signaling (COI1-Independent) OPDA->OPDAsignaling JA Jasmonic Acid (JA) OPR3->JA JAR1 JA-Amino Synthetase JA->JAR1 JAIle JA-Isoleucine JAR1->JAIle COI1 COI1-JAZ Signaling JAIle->COI1

Figure 2: Simplified diagram of the this compound (OPDA) biosynthesis and signaling pathway in plants.

Experimental Protocols

Plant Tissue Extraction
  • Sample Collection and Homogenization:

    • Harvest 100-200 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Internal Standard Addition:

    • To each sample, add a known amount of a suitable internal standard. A deuterated form of OPDA (e.g., OPDA-d5) is ideal. If unavailable, a structurally related deuterated prostaglandin (e.g., PGE2-d4) can be used. The amount of internal standard should be within the linear range of the calibration curve.

  • Solvent Extraction:

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water or ethyl acetate) to the powdered tissue.

    • Vortex vigorously for 1 minute.

    • Incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the oxylipins with 1 mL of methanol or ethyl acetate.

  • Evaporation:

    • Dry the eluate completely under a gentle stream of nitrogen gas or using a vacuum concentrator.

Derivatization

For GC-MS analysis, the carboxyl and keto groups of OPDA must be derivatized to increase volatility.[1] This is typically a two-step process involving oximation followed by silylation.

  • Oximation:

    • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

    • Incubate at 60°C for 45 minutes to convert the keto group to an oxime.

  • Silylation:

    • After cooling to room temperature, add 50 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]

    • Incubate at 60°C for 30 minutes to silylate the carboxyl group.

    • After cooling, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following parameters provide a starting point and may require optimization for your specific instrument.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1 mL/min
Oven Temperature Program- Initial temperature: 80°C, hold for 1 min- Ramp 1: 15°C/min to 250°C, hold for 2 min- Ramp 2: 10°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
MS Source Temperature230°C
MS Quadrupole Temperature150°C
Scan ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)To be determined from the mass spectrum of derivatized OPDA standard.

Data Presentation

Quantitative data should be presented in a clear and organized manner. Below is an example table summarizing the quantification of OPDA in different tissues of Arabidopsis thaliana.

Plant TissueOPDA Concentration (ng/g Fresh Weight) ± SD
Rosette Leaves150.5 ± 25.2
Stems85.3 ± 12.8
Roots45.7 ± 8.9
Mature Seeds850.2 ± 98.6

Note: The data presented are for illustrative purposes and are based on typical findings in the literature.[2]

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in plant tissues using GC-MS. The described methods for extraction, derivatization, and analysis, when coupled with the use of an appropriate internal standard, allow for accurate and reproducible quantification of this important plant signaling molecule. This will enable researchers to further investigate the role of OPDA in plant biology and its interaction with other signaling pathways.

References

Application Notes and Protocols for the Reliable Extraction of 12-Oxophytodienoic Acid from Leaf Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 12-Oxophytodienoic Acid (OPDA)

12-oxophytodienoic acid (OPDA) is a lipid-derived signaling molecule, or oxylipin, that plays a crucial role in plant defense and development. As a precursor to the well-known plant hormone jasmonic acid (JA), OPDA is a key component of the octadecanoid pathway, which is activated in response to various biotic and abiotic stresses such as wounding and pathogen attack.[1][2] Beyond its role as a precursor, OPDA has been shown to have its own distinct signaling pathways, independent of JA, that regulate a unique set of genes involved in stress responses.[1][3] This dual functionality makes OPDA a significant target for research in plant biology, agriculture, and the development of novel therapeutic agents. Reliable and efficient extraction of OPDA from plant tissues is therefore essential for accurate quantification and further investigation of its biological activities.

Overview of Extraction Strategies

The extraction of OPDA from leaf material requires careful consideration of the tissue collection and processing, the choice of extraction solvent, and the method of purification to ensure high recovery and sample purity for downstream analysis, typically by liquid chromatography-mass spectrometry (LC-MS).

Key considerations for a successful OPDA extraction include:

  • Rapid Sample Processing: Plant tissues have active lipases and other enzymes that can be activated upon wounding, leading to the degradation of OPDA or the generation of interfering compounds. Therefore, it is critical to flash-freeze the leaf material in liquid nitrogen immediately after collection and to keep the samples frozen during homogenization.

  • Solvent Selection: The choice of extraction solvent significantly impacts the yield of OPDA. Methanol-based solvent systems are commonly used and have been shown to be effective. The addition of water to the methanol can enhance the extraction of more polar compounds.

  • Purification: Crude plant extracts contain a complex mixture of compounds that can interfere with the accurate quantification of OPDA. Solid-phase extraction (SPE) is a widely used technique to clean up the extract and enrich for OPDA before LC-MS analysis.

Data Presentation

The following tables summarize quantitative data on the efficiency of different extraction solvents for OPDA from plant material.

Table 1: Comparison of Extraction Solvents for 12-OPDA

Extraction SolventRelative Extraction Efficiency (%)
Ethyl Acetate60
Acetonitrile85
Ethanol90
Methanol100

Data compiled from studies on oxylipin extraction.

Table 2: Effect of Methanol:Water Ratio on 12-OPDA Extraction Efficiency

Methanol:Water RatioRelative Extraction Efficiency (%)
90:1095
80:20100
70:3092

Data compiled from studies on oxylipin extraction.

Experimental Protocols

Protocol 1: Methanol-Based Extraction of 12-OPDA from Leaf Material

This protocol describes a reliable method for the extraction of OPDA from plant leaves using a methanol-based solvent system, followed by solid-phase extraction (SPE) for sample cleanup.

Materials:

  • Fresh leaf material

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • Extraction Solvent: 80% Methanol in water (v/v)

  • Internal Standard (e.g., d5-OPDA)

  • Centrifuge tubes (e.g., 15 mL)

  • Refrigerated centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE manifold

  • Solvents for SPE: Methanol, Water, Elution Solvent (e.g., 80% Methanol)

  • Nitrogen gas evaporator

  • LC-MS grade solvent for reconstitution (e.g., 50% Methanol)

  • Autosampler vials for LC-MS

Procedure:

  • Sample Collection and Homogenization:

    • Harvest fresh leaf material and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.

    • Weigh the frozen leaf tissue (typically 100-200 mg).

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add 5 mL of pre-chilled 80% methanol.

    • Add an appropriate amount of internal standard.

    • Vortex the mixture for 1 minute.

    • Incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge at 4,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the SPE cartridge: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of water. Do not allow the cartridge to dry out.

    • Load the sample: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge: Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the analyte: Elute the OPDA with 5 mL of 80% methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in 200 µL of 50% methanol.

    • Vortex briefly and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Analysis of 12-OPDA by LC-MS/MS

This protocol provides general parameters for the analysis of OPDA by liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 30% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate to 30% B for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • OPDA: Precursor ion (m/z) 291.2 -> Product ion (m/z) 165.1

    • d5-OPDA (Internal Standard): Precursor ion (m/z) 296.2 -> Product ion (m/z) 170.1

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (SPE) cluster_analysis Analysis leaf_collection 1. Leaf Collection (Flash-freeze in Liquid N2) homogenization 2. Homogenization (Grind to fine powder) leaf_collection->homogenization add_solvent 3. Add 80% Methanol & Internal Standard homogenization->add_solvent vortex_incubate 4. Vortex & Incubate (4°C, 30 min) add_solvent->vortex_incubate centrifuge 5. Centrifugation (4000 x g, 15 min) vortex_incubate->centrifuge collect_supernatant 6. Collect Supernatant centrifuge->collect_supernatant load_sample 8. Load Sample collect_supernatant->load_sample condition_spe 7. Condition C18 SPE Cartridge (Methanol & Water) condition_spe->load_sample wash_spe 9. Wash (Water) load_sample->wash_spe elute_opda 10. Elute OPDA (80% Methanol) wash_spe->elute_opda evaporate 11. Evaporate to Dryness (Nitrogen Stream) elute_opda->evaporate reconstitute 12. Reconstitute (50% Methanol) evaporate->reconstitute lcms_analysis 13. LC-MS/MS Analysis reconstitute->lcms_analysis

Caption: Experimental workflow for the extraction and analysis of 12-OPDA.

opda_signaling_pathway cluster_biosynthesis OPDA Biosynthesis (Chloroplast) cluster_ja_pathway Jasmonic Acid Pathway (Peroxisome) cluster_opda_signaling OPDA-Specific Signaling linolenic_acid α-Linolenic Acid lox LOX linolenic_acid->lox Lipoxygenase hydroperoxide 13-HPOT lox->hydroperoxide aos AOS hydroperoxide->aos Allene Oxide Synthase allene_oxide Allene Oxide aos->allene_oxide aoc AOC allene_oxide->aoc Allene Oxide Cyclase opda 12-oxophytodienoic acid (OPDA) aoc->opda opr3 OPR3 opda->opr3 Reduction opda_signaling_node OPDA-responsive gene expression opda->opda_signaling_node Independent Signaling beta_oxidation β-oxidation opr3->beta_oxidation ja Jasmonic Acid (JA) beta_oxidation->ja

Caption: Biosynthesis and signaling pathways of 12-OPDA.

References

Application Notes and Protocols for the Analytical Separation of 9S,13R-12-OPDA from other Oxylipins

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

12-oxo-phytodienoic acid (12-OPDA) is a crucial signaling molecule in the oxylipin pathway, playing significant roles in plant defense and development, as well as being implicated in inflammatory processes in mammals. 12-OPDA exists as multiple stereoisomers, with the naturally occurring biologically active form being predominantly cis-(+)-12-OPDA, which has the 9S,13R configuration. The analysis and separation of 9S,13R-12-OPDA from its enantiomer (9R,13S-12-OPDA) and other structurally similar oxylipins is a significant analytical challenge due to their identical mass and similar physicochemical properties. Accurate stereospecific quantification is critical for understanding its biological function and for the development of targeted therapeutics.

This document provides detailed protocols for the separation and analysis of 12-OPDA stereoisomers using advanced chromatographic techniques, primarily focusing on chiral High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).

Introduction to the Analytical Challenge

Oxylipins are a large family of oxidized polyunsaturated fatty acid metabolites. The separation of individual oxylipins is complicated by the presence of numerous positional isomers and stereoisomers (enantiomers and diastereomers) which often co-elute under standard reversed-phase chromatographic conditions.[1]

  • Positional Isomers: Compounds with the same molecular formula but different locations of functional groups.

  • Enantiomers: Stereoisomers that are non-superimposable mirror images (e.g., 9S,13R-12-OPDA and 9R,13S-12-OPDA). They possess identical physical and chemical properties in an achiral environment.[2]

  • Diastereomers: Stereoisomers that are not mirror images and have different physical properties.

To resolve enantiomers, a chiral environment is necessary. This is typically achieved by using a Chiral Stationary Phase (CSP) in HPLC, which interacts differently with each enantiomer, leading to differential retention and separation.[3][4] This application note details two primary approaches: a high-resolution two-dimensional (2D) LC-MS method and a more conventional single-column chiral HPLC method.

Biosynthesis and Signaling Context of 12-OPDA

Understanding the biosynthetic origin of 12-OPDA provides context for its analysis. In plants, 9S,13R-12-OPDA is synthesized from α-linolenic acid via the octadecanoid pathway. This enzymatic cascade ensures the stereospecificity of the final product.

G cluster_plastid Plastid ALA α-Linolenic Acid (18:3) HPOT 13(S)-HPOT ALA->HPOT 13-LOX AO Unstable Allene Oxide HPOT->AO AOS AOS Allene Oxide Synthase (AOS) AOC Allene Oxide Cyclase (AOC) OPDA 9S,13R-12-OPDA AO->OPDA AOC Pathway Peroxisomal β-oxidation OPDA->Pathway Transport to Peroxisome JA Jasmonic Acid (JA) Pathway->JA

Caption: Biosynthesis pathway of 9S,13R-12-OPDA from α-linolenic acid.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices

Effective sample preparation is crucial to remove interfering substances like phospholipids and proteins, and to concentrate the analytes of interest. Solid-Phase Extraction (SPE) is the most common and effective method.

Materials:

  • Biological sample (plasma, tissue homogenate, plant extract)

  • Internal Standards (e.g., d4-PGE₂, or a commercially available deuterated 12-OPDA standard if available)

  • Methanol (MeOH), Acetonitrile (ACN), HPLC-grade water, Acetic Acid (AcOH)

  • SPE Cartridges (e.g., Polymeric reversed-phase, Strata™-X, Oasis HLB)

  • Centrifuge, Nitrogen evaporator

Procedure:

  • Homogenization & Fortification: Homogenize tissue samples in an appropriate buffer. For liquid samples like plasma, proceed to the next step. Add a known concentration of deuterated internal standards to the sample.

  • Protein Precipitation: Add 3 volumes of ice-cold methanol or acetonitrile containing 0.1% acetic acid to the sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and dilute it with 5-10 volumes of acidified water (pH 3-4) to reduce organic solvent concentration before SPE.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of acidified water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10-15% methanol in acidified water to remove polar interferences.

  • Elution: Elute the oxylipins from the cartridge with 2 mL of methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: High-Resolution 2D LC-MS/MS Method

This advanced method provides excellent separation by coupling a reversed-phase (achiral) separation in the first dimension with a chiral separation in the second dimension.[5][6] This is ideal for complex samples where positional isomers and enantiomers are present.

G Injector Autosampler Injector Pump1 1D Pump (RP Gradient) Injector->Pump1 Col1 1st Dimension C18 Column Pump1->Col1 Valve 2-Position Switching Valve (Heart-cutting) Col1->Valve Loops Storage Loops (Parking Decks) Valve->Loops Heart-cut Fraction Waste Waste Valve->Waste Unwanted Fraction Pump2 2D Pump (Chiral Gradient) Loops->Pump2 Col2 2nd Dimension Chiral Column Pump2->Col2 MS Tandem Mass Spectrometer (MS/MS) Col2->MS

Caption: Workflow for multiple heart-cutting 2D LC-MS/MS analysis.

Chromatographic & MS Conditions:

Parameter1st Dimension (Achiral)2nd Dimension (Chiral)
Column C18 Reversed-Phase (e.g., 2.1 x 150 mm, 1.8 µm)[5]Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak IA-U, 3.0 x 50 mm, 1.6 µm)[6]
Mobile Phase A Water with 0.1% Acetic AcidWater with 0.1% Acetic Acid
Mobile Phase B Acetonitrile/Methanol/Acetic Acid (80:15:0.1, v/v/v)[5]Acetonitrile/Methanol (80:20, v/v)
Flow Rate 0.3 mL/min[5]0.9 mL/min[6]
Gradient Optimized gradient to separate 12-OPDA from other oxylipins (e.g., 20% to 98% B over 25 min)[5]Fast gradient for each heart-cut (e.g., 30% to 90% B over 1.5 min)[6]
Column Temp. 40°C40°C
MS Ionization Electrospray Ionization (ESI), Negative ModeElectrospray Ionization (ESI), Negative Mode
MS Analysis Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
MRM Transition m/z 291.2 → m/z 165.1 (Illustrative for 12-OPDA)m/z 291.2 → m/z 165.1 (Illustrative for 12-OPDA)
Protocol 3: Single Column Chiral HPLC-MS/MS Method

For routine analysis or less complex samples, a single chiral column can be used. This method requires careful optimization of the mobile phase to achieve both retention on the reversed-phase compatible CSP and enantioseparation.

Chromatographic & MS Conditions:

ParameterSetting
Column Cellulose or Amylose-based CSP (e.g., Chiralpak AD-RH or Chiracel OJ-RH, 2.1 x 150 mm, 5 µm)[1][7]
Mobile Phase A Water with 0.1% Acetic Acid (or formic acid, pH adjusted to ~4)
Mobile Phase B Acetonitrile/Methanol (50:50, v/v)
Flow Rate 0.2 - 0.4 mL/min
Mode Isocratic or Gradient Elution. Isocratic elution often provides better chiral resolution but may result in long run times. An optimized isocratic mixture (e.g., 40% A : 60% B) is a good starting point.[1][8]
Column Temp. 25 - 40°C (Lower temperatures often improve resolution)[7][9]
MS Ionization Electrospray Ionization (ESI), Negative Mode
MS Analysis Multiple Reaction Monitoring (MRM)
MRM Transition m/z 291.2 → m/z 165.1 (Illustrative for 12-OPDA)

Data Presentation and Expected Results

Quantitative data should be summarized to compare results across different experiments or batches. The following table provides an illustrative example of expected chromatographic results. Actual retention times and resolution will vary significantly based on the specific HPLC system, column batch, and mobile phase preparation.

Table 1: Illustrative Chromatographic Data for 12-OPDA Stereoisomers

AnalyteExpected Retention Time (min)Resolution (Rs)Elution Order
Other Oxylipins (e.g., HETEs)< 10.0N/AVaries
9R,13S-12-OPDA12.5\multirow{2}{*}{> 1.5}1st
9S,13R-12-OPDA13.82nd

Note: Elution order on chiral columns can sometimes be reversed by changing the stationary phase (e.g., from a cellulose-based to an amylose-based CSP) or modifying the mobile phase.

Principle of Chiral Separation

The separation of enantiomers on a Chiral Stationary Phase (CSP) relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. For separation to occur, there must be at least three points of interaction between the chiral selector and at least one of the enantiomers.[10]

G cluster_interaction Differential Interaction ChiralSelector Chiral Selector (on Stationary Phase) EnantiomerS S-Enantiomer ChiralSelector->EnantiomerS interacts with EnantiomerR R-Enantiomer ChiralSelector->EnantiomerR interacts with InteractionS Stronger Interaction (3-point fit) = Longer Retention EnantiomerS->InteractionS InteractionR Weaker Interaction (Steric Hindrance) = Shorter Retention EnantiomerR->InteractionR

Caption: Principle of enantiomeric separation on a chiral stationary phase.

Conclusion

The stereospecific analysis of 9S,13R-12-OPDA requires specialized chiral chromatography techniques. The choice between a high-resolution 2D LC-MS/MS system and a single-column chiral HPLC method depends on the complexity of the sample matrix and the specific research question. The protocols provided herein offer robust starting points for developing and validating a method for the accurate quantification of 12-OPDA stereoisomers, enabling deeper insights into their distinct biological roles.

References

Synthetic Routes for Obtaining Pure 9S,13R-12-Oxophytodienoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the synthesis and purification of pure 9S,13R-12-oxophytodienoic acid (9S,13R-OPDA), a crucial oxylipin signaling molecule in plants and a compound of growing interest in drug development. The primary route described herein involves the enzymatic synthesis of the stereoisomeric precursor, (9S,13S)-12-oxophytodienoic acid, from α-linolenic acid, followed by a base-catalyzed epimerization to yield the desired 9S,13R isomer. Detailed protocols for enzyme preparation from flaxseed, the enzymatic reaction, product extraction, epimerization, and final purification by chiral High-Performance Liquid Chromatography (HPLC) are provided. Quantitative data on reaction yields and purity are summarized, and key experimental workflows are visualized. This guide is intended for researchers, scientists, and professionals in the fields of biochemistry, natural product synthesis, and drug development.

Introduction

12-Oxophytodienoic acid (OPDA) is a family of oxylipins derived from the oxidation of polyunsaturated fatty acids in plants.[1] These compounds, particularly the various stereoisomers, play pivotal roles in plant defense and development. The specific isomer, this compound, also known as 13-epi-12-oxo-phytodienoic acid, is of significant interest due to its unique biological activities. While its biosynthesis in plants occurs alongside other isomers, obtaining the pure 9S,13R stereoisomer for research and pharmaceutical applications requires a controlled synthetic and purification strategy.

The biosynthetic pathway in plants begins with the oxidation of α-linolenic acid by the enzyme 13-lipoxygenase, followed by the action of allene oxide synthase (AOS) and allene oxide cyclase (AOC) to produce (9S,13S)-OPDA.[1] The 9S,13R isomer is an isomerization product of this primary enzymatic product.[2] This document outlines a robust chemoenzymatic approach to generate and isolate pure 9S,13R-OPDA. The overall workflow is depicted below.

G cluster_enzymatic Enzymatic Synthesis of (9S,13S)-OPDA cluster_isomerization Isomerization & Purification a_linolenic α-Linolenic Acid enz_reaction Enzymatic Reaction a_linolenic->enz_reaction flaxseed Flaxseed Acetone Powder (Lipoxygenase & AOS) flaxseed->enz_reaction aoc Recombinant Allene Oxide Cyclase (AOC) aoc->enz_reaction s13s_opda (9S,13S)-OPDA (crude) enz_reaction->s13s_opda extraction Extraction & Initial Purification s13s_opda->extraction epimerization Base-Catalyzed Epimerization extraction->epimerization isomer_mixture Mixture of OPDA Isomers epimerization->isomer_mixture hplc Chiral HPLC Purification isomer_mixture->hplc s13r_opda Pure 9S,13R-OPDA hplc->s13r_opda

Figure 1. Overall workflow for the synthesis of pure 9S,13R-OPDA.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of 9S,13R-OPDA based on the protocols described herein.

StepParameterValueReference
Enzymatic Synthesis Starting Materialα-Linolenic AcidProtocol 3
Enzyme SourceFlaxseed Acetone Powder & Recombinant AOCProtocols 1 & 2
Product(9S,13S)-OPDA[2]
Typical Yield~40%[2]
Epimerization Starting MaterialPurified (9S,13S)-OPDAProtocol 4
ReagentMild Base (e.g., Triethylamine)Protocol 5
ProductMixture of (9S,13S)- and (9S,13R)-OPDAProtocol 5
Estimated ConversionVariable (dependent on conditions)-
Purification MethodChiral HPLCProtocol 6
Final ProductPure 9S,13R-OPDAProtocol 6
Expected Purity>98%-
Overall YieldDependent on epimerization and purification efficiency-

Experimental Protocols

Protocol 1: Preparation of Flaxseed Acetone Powder

This protocol describes the preparation of an enzyme-active acetone powder from flaxseeds, which serves as a source of lipoxygenase and allene oxide synthase.

Materials:

  • Fresh flaxseeds

  • Liquid nitrogen

  • Acetone, pre-chilled to -20°C

  • Mortar and pestle or blender

  • Buchner funnel and filter paper

  • Vacuum flask

  • Desiccator

Procedure:

  • Freeze approximately 50 g of fresh flaxseeds in liquid nitrogen.

  • Grind the frozen seeds to a fine powder using a pre-chilled mortar and pestle or a blender.

  • Transfer the powder to a beaker and add 500 mL of pre-chilled acetone (-20°C).

  • Stir the slurry for 10 minutes at -20°C.

  • Filter the suspension through a Buchner funnel under vacuum.

  • Wash the resulting powder with an additional 200 mL of cold acetone.

  • Repeat the acetone wash two more times.

  • Dry the powder under vacuum in a desiccator for at least 12 hours.

  • Store the resulting acetone powder at -80°C until use.

Protocol 2: Expression and Purification of Recombinant Allene Oxide Cyclase (AOC)

For enhanced and more consistent yields of (9S,13S)-OPDA, the flaxseed extract can be supplemented with recombinant AOC. This protocol outlines the expression and purification of His-tagged AOC from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an AOC expression vector

  • LB medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl)

Procedure:

  • Inoculate a starter culture of the transformed E. coli and grow overnight.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow at a lower temperature (e.g., 18°C) overnight.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication and clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged AOC with elution buffer.

  • Dialyze the eluted fractions against dialysis buffer to remove imidazole.

  • Confirm the purity of the protein by SDS-PAGE and determine the concentration. Store at -80°C.

Protocol 3: Enzymatic Synthesis of (9S,13S)-12-Oxophytodienoic Acid

This protocol describes the in vitro synthesis of (9S,13S)-OPDA from α-linolenic acid using the prepared flaxseed acetone powder and optional recombinant AOC.

Materials:

  • α-Linolenic acid

  • Flaxseed acetone powder (from Protocol 1)

  • Recombinant AOC (optional, from Protocol 2)

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 6.5)

  • Ethyl acetate

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a substrate solution by dissolving α-linolenic acid in a minimal amount of ethanol and then diluting it in the reaction buffer to a final concentration of 1-2 mM.

  • In a reaction vessel, suspend the flaxseed acetone powder in the reaction buffer (e.g., 1 g per 50 mL).

  • If using, add the purified recombinant AOC to the flaxseed suspension.

  • Initiate the reaction by adding the α-linolenic acid substrate solution to the enzyme suspension.

  • Incubate the reaction mixture at a low temperature (e.g., 4°C) with gentle stirring for 30-60 minutes.

  • Stop the reaction by acidifying the mixture to pH 3-4 with a suitable acid (e.g., 1 M HCl).

  • Extract the product with an equal volume of ethyl acetate three times.

  • Pool the organic layers, wash with saturated NaCl solution, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude (9S,13S)-OPDA.

Protocol 4: Initial Purification of (9S,13S)-OPDA

The crude product from the enzymatic synthesis should be purified before proceeding to the isomerization step.

Method:

  • The crude extract can be purified by silica gel column chromatography using a hexane:ethyl acetate gradient to remove unreacted fatty acids and other nonpolar impurities. The fractions containing OPDA can be identified by thin-layer chromatography (TLC) and pooled.

Protocol 5: Base-Catalyzed Epimerization to 9S,13R-OPDA

This protocol describes the epimerization of the C13 stereocenter of (9S,13S)-OPDA to yield a mixture containing the desired 9S,13R isomer.

Materials:

  • Purified (9S,13S)-OPDA (from Protocol 4)

  • Anhydrous solvent (e.g., dichloromethane or methanol)

  • Mild organic base (e.g., triethylamine)

  • Reaction monitoring by TLC or HPLC

Procedure:

  • Dissolve the purified (9S,13S)-OPDA in the anhydrous solvent.

  • Add a catalytic amount of the mild organic base (e.g., 0.1-0.5 equivalents).

  • Stir the reaction at room temperature and monitor the progress of the epimerization by TLC or HPLC. The goal is to reach an equilibrium mixture of the 13S and 13R isomers without significant degradation.

  • Once the desired ratio is achieved, or after a predetermined time, quench the reaction by adding a weak acid (e.g., acetic acid) or by removing the solvent.

  • The resulting mixture of OPDA isomers is then ready for final purification.

Protocol 6: Purification of 9S,13R-OPDA by Chiral HPLC

This is the final and critical step to isolate the pure 9S,13R-OPDA from the isomeric mixture.

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based chiral column like Chiralpak AD-H or similar)

  • HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol, acetic acid)

  • Isomeric mixture of OPDA from Protocol 5

Procedure:

  • Dissolve the OPDA isomer mixture in the mobile phase.

  • Set up the HPLC system with the chiral column and equilibrate it with the mobile phase (e.g., a mixture of hexane, isopropanol, and a small amount of acetic acid). The exact composition of the mobile phase will need to be optimized for the specific column used.

  • Inject the sample onto the column.

  • Monitor the elution profile at a suitable wavelength for OPDA (e.g., 220-230 nm).

  • Collect the fractions corresponding to the peak of the 9S,13R isomer. The elution order of the isomers will depend on the chiral column and mobile phase used.

  • Combine the fractions containing the pure 9S,13R-OPDA and evaporate the solvent.

  • Confirm the purity and identity of the final product by analytical HPLC, mass spectrometry, and NMR spectroscopy.

Signaling Pathway and Experimental Logic Visualization

The enzymatic synthesis of (9S,13S)-OPDA is the initial key phase in obtaining the target molecule. The following diagram illustrates the biosynthetic cascade.

G a_linolenic α-Linolenic Acid lipoxygenase 13-Lipoxygenase (from Flaxseed) a_linolenic->lipoxygenase hydroperoxide 13(S)-Hydroperoxyoctadecatrienoic Acid (13-HPOT) lipoxygenase->hydroperoxide aos Allene Oxide Synthase (AOS) (from Flaxseed) hydroperoxide->aos allene_oxide Unstable Allene Oxide aos->allene_oxide aoc Allene Oxide Cyclase (AOC) (Recombinant) allene_oxide->aoc s13s_opda (9S,13S)-12-Oxophytodienoic Acid aoc->s13s_opda

Figure 2. Enzymatic cascade for the synthesis of (9S,13S)-OPDA.

The subsequent chemical modification and purification steps are logically connected to yield the final pure product.

G start Crude (9S,13S)-OPDA from Enzymatic Reaction silica_purification Silica Gel Chromatography start->silica_purification purified_s13s Purified (9S,13S)-OPDA silica_purification->purified_s13s epimerization Base-Catalyzed Epimerization purified_s13s->epimerization isomer_mixture Mixture of (9S,13S)- and (9S,13R)-OPDA epimerization->isomer_mixture chiral_hplc Chiral HPLC Separation isomer_mixture->chiral_hplc final_product Pure 9S,13R-OPDA chiral_hplc->final_product

References

Application Notes and Protocols for Studying 9S,13R-12-OPDA as a Signaling Molecule

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-oxophytodienoic acid (OPDA) is a lipid signaling molecule and a precursor to the plant hormone jasmonic acid. The 9S,13R stereoisomer of 12-OPDA has been shown to possess biological activities independent of its conversion to jasmonic acid, indicating a distinct signaling role. Notably, 9S,13R-12-OPDA can modulate inflammatory responses in mammalian systems, making it a molecule of interest for therapeutic development. Unlike the canonical jasmonate signaling pathway that relies on the F-box protein COI1, 9S,13R-12-OPDA can act through COI1-independent mechanisms. This application note provides a comprehensive experimental framework to investigate the signaling pathways of 9S,13R-12-OPDA, with a focus on its effects on macrophage polarization via the NF-κB and Nrf2/HO-1 pathways. Detailed protocols for key experiments are provided to facilitate research into this promising signaling molecule.

Hypothesized Signaling Pathway of 9S,13R-12-OPDA

The following diagram illustrates a hypothesized signaling pathway for 9S,13R-12-OPDA in mammalian cells, particularly macrophages. This pathway is based on current literature suggesting a COI1-independent mechanism involving the modulation of key inflammatory and antioxidant transcription factors.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus OPDA 9S,13R-12-OPDA Receptor Putative Receptor(s) OPDA->Receptor OPDA_Target OPDA-Protein Adducts OPDA->OPDA_Target IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB inhibits phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation OPDA_Target->Keap1 inactivates ProInflam_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) NFkB_nuc->ProInflam_Genes downregulates Antioxidant_Genes Antioxidant Response Genes (e.g., HO-1) Nrf2_nuc->Antioxidant_Genes upregulates

Caption: Hypothesized signaling pathway of 9S,13R-12-OPDA.

Experimental Design Workflow

A logical workflow for investigating 9S,13R-12-OPDA as a signaling molecule is outlined below. This workflow begins with the synthesis of the molecule and a chemical probe for target identification, followed by cellular assays to determine its effects on signaling pathways and functional outputs.

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Cellular & Functional Assays Synthesis Chemical Synthesis of 9S,13R-12-OPDA Cell_Treatment Treat Macrophages with 9S,13R-12-OPDA Synthesis->Cell_Treatment Probe_Synthesis Synthesis of Alkyne-tagged 9S,13R-12-OPDA Probe Cell_Treatment_Probe Treat Cells with Alkyne-OPDA Probe Probe_Synthesis->Cell_Treatment_Probe Lysis_Click Cell Lysis and Click Chemistry with Azide-Biotin Cell_Treatment_Probe->Lysis_Click Affinity_Purification Affinity Purification with Streptavidin Beads Lysis_Click->Affinity_Purification MS_Analysis LC-MS/MS Analysis of Pulldown Proteins Affinity_Purification->MS_Analysis Target_Validation Validation of Potential Protein Targets MS_Analysis->Target_Validation Western_Blot Western Blot for NF-κB & Nrf2/HO-1 Pathways Cell_Treatment->Western_Blot qPCR qPCR for iNOS & HO-1 Gene Expression Cell_Treatment->qPCR ELISA_Griess ELISA for PGE2 and Griess Assay for NO Cell_Treatment->ELISA_Griess

Caption: Experimental workflow for studying 9S,13R-12-OPDA.

Data Presentation

Table 1: Quantitative Effects of 9S,13R-12-OPDA on Macrophage Polarization Markers

Concentration of 9S,13R-12-OPDAiNOS Protein Expression (Fold Change vs. Control)HO-1 Protein Expression (Fold Change vs. Control)iNOS mRNA Expression (Fold Change vs. Control)HO-1 mRNA Expression (Fold Change vs. Control)Nitric Oxide (NO) Production (% of Control)Prostaglandin E2 (PGE2) Production (% of Control)
0 µM (Control)1.01.01.01.0100%100%
1 µM
5 µM
10 µM
25 µM

This table should be populated with experimental data.

Experimental Protocols

Protocol 1: Synthesis of Alkyne-Tagged 9S,13R-12-OPDA Probe

This protocol is a conceptual outline for the synthesis of an alkyne-tagged 9S,13R-12-OPDA probe for use in click chemistry-based target identification. The synthesis would involve modifying a known synthetic route for 12-OPDA to incorporate a terminal alkyne.

Materials:

  • Starting materials for 12-OPDA synthesis (e.g., α-linolenic acid)

  • Propargylamine

  • Coupling reagents (e.g., EDC, NHS)

  • Solvents (e.g., DMF, DCM)

  • Silica gel for column chromatography

  • Analytical instruments (NMR, Mass Spectrometry)

Procedure:

  • Synthesize 9S,13R-12-OPDA: Follow a previously established chemical synthesis protocol for 9S,13R-12-OPDA.

  • Activate the Carboxylic Acid: Activate the carboxylic acid moiety of 9S,13R-12-OPDA using a coupling agent like EDC and NHS in an anhydrous solvent such as DMF.

  • Amide Coupling: Add propargylamine to the activated 9S,13R-12-OPDA solution and stir at room temperature overnight.

  • Purification: Purify the resulting alkyne-tagged 9S,13R-12-OPDA probe by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final product using NMR and mass spectrometry.

Protocol 2: Identification of 9S,13R-12-OPDA Protein Targets using Affinity Purification-Mass Spectrometry

This protocol describes the use of the alkyne-tagged 9S,13R-12-OPDA probe to identify interacting proteins in a cellular context.

Materials:

  • Alkyne-tagged 9S,13R-12-OPDA probe

  • Azide-biotin conjugate (e.g., from a commercial supplier)

  • Click chemistry reaction buffer (containing copper(II) sulfate, a reducing agent like sodium ascorbate, and a ligand like TBTA)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with low concentration of detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometer

Procedure:

  • Cell Treatment: Treat cultured macrophages (e.g., RAW 264.7) with the alkyne-tagged 9S,13R-12-OPDA probe for a specified time. Include a vehicle control.

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.

  • Click Chemistry Reaction: Add the azide-biotin conjugate and the click chemistry reaction buffer to the cell lysate and incubate to attach biotin to the probe-protein complexes.

  • Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

  • Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel or in-solution digestion).

  • LC-MS/MS Analysis: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that were specifically pulled down with the alkyne-tagged probe compared to the control.

Protocol 3: Western Blot Analysis of NF-κB and Nrf2/HO-1 Signaling Pathways

This protocol details the procedure for analyzing the protein expression levels of key components of the NF-κB and Nrf2/HO-1 signaling pathways.

Materials:

  • Primary antibodies (see Table 2)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Wash buffer (TBST)

  • Chemiluminescent substrate

  • Imaging system

Table 2: Recommended Primary Antibodies for Western Blotting

Target ProteinSupplierCatalog NumberRecommended Dilution
Phospho-NF-κB p65 (Ser536)Cell Signaling Technology#30331:1000
NF-κB p65Cell Signaling Technology#82421:1000
Nrf2Cell Signaling Technology#127211:1000
HO-1Cell Signaling Technology#700811:1000
iNOSCell Signaling Technology#131201:1000
β-Actin (Loading Control)Cell Signaling Technology#49701:2000

Procedure:

  • Cell Treatment and Lysis: Treat macrophages with varying concentrations of 9S,13R-12-OPDA and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantification: Quantify the band intensities and normalize to the loading control.

Protocol 4: Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol describes the measurement of mRNA levels of target genes using qPCR.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR primers (see Table 3)

  • qPCR instrument

Table 3: Recommended qPCR Primers for Mouse Genes

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
iNOS (Nos2)GTTCTCAGCCCAACAATACAAGAGTGGACGGGTCGATGTCAC
HO-1 (Hmox1)AAGCCGAGAATGCTGAGTTCAGCCGTGTAGATATGGTACAAGGA
GAPDHAGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA

Procedure:

  • Cell Treatment and RNA Extraction: Treat macrophages with 9S,13R-12-OPDA and extract total RNA.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR Reaction Setup: Set up the qPCR reactions with SYBR Green master mix, primers, and cDNA.

  • qPCR Run: Run the qPCR program on a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene like GAPDH.

Protocol 5: Measurement of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

These protocols describe the quantification of NO and PGE2 in the cell culture supernatant.

A. Nitric Oxide (NO) Measurement (Griess Assay)

Materials:

  • Griess Reagent System (commercial kit)

  • Cell culture supernatant

Procedure:

  • Cell Treatment: Treat macrophages with 9S,13R-12-OPDA.

  • Collect Supernatant: Collect the cell culture supernatant.

  • Griess Reaction: Perform the Griess reaction according to the manufacturer's protocol to measure the nitrite concentration, which is a stable breakdown product of NO.

  • Quantification: Measure the absorbance at 540 nm and determine the nitrite concentration using a standard curve.

B. Prostaglandin E2 (PGE2) Measurement (ELISA)

Materials:

  • PGE2 ELISA kit (commercial kit)

  • Cell culture supernatant

Procedure:

  • Cell Treatment: Treat macrophages with 9S,13R-12-OPDA.

  • Collect Supernatant: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's protocol.

  • Quantification: Measure the absorbance and determine the PGE2 concentration using a standard curve.

Application Notes and Protocols for Isotope-Labeled 9S,13R-12-Oxophytodienoic Acid in Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope-labeled 9S,13R-12-oxophytodienoic acid (OPDA) serves as a powerful tool in tracer studies to elucidate its metabolic fate, quantify endogenous levels, and investigate its unique signaling pathways. As a key intermediate in the biosynthesis of jasmonates and a signaling molecule in its own right, understanding the dynamics of OPDA is crucial in plant biology and has implications for drug development targeting related pathways. This document provides detailed application notes and experimental protocols for utilizing isotope-labeled OPDA, such as deuterated OPDA (d-OPDA) or ¹³C-labeled OPDA, in tracer studies.

Applications of Isotope-Labeled 9S,13R-12-OPDA

Isotope-labeled OPDA is instrumental in a variety of research applications:

  • Metabolic Profiling and Pathway Elucidation: Tracer studies using labeled OPDA allow for the unambiguous identification and quantification of its downstream metabolites. This is critical for understanding the metabolic flux through different branches of the oxylipin pathway. For instance, deuterium-labeled cis-OPDA has been used to explore its downstream metabolites and their roles as noncanonical bioactive jasmonates.

  • Accurate Quantification of Endogenous Levels: The isotope dilution method, which employs a known amount of isotope-labeled OPDA as an internal standard, is the gold standard for the accurate and precise quantification of endogenous OPDA in complex biological matrices. This method corrects for sample loss during extraction and purification, as well as for matrix effects in mass spectrometry analysis.

  • Investigation of COI1-Independent Signaling: OPDA is known to activate a subset of genes independently of the canonical jasmonate receptor CORONATINE INSENSITIVE1 (COI1).[1][2] Tracer studies with labeled OPDA can help identify specific genes and proteins that are regulated by this pathway, providing insights into its physiological roles in stress responses and development.[1][3]

  • Drug Development and Target Validation: In the context of drug development, understanding the metabolic pathways and signaling of oxylipins is crucial. Isotope-labeled OPDA can be used to study the effect of potential drug candidates on OPDA metabolism and signaling, aiding in target validation and mechanism of action studies.

Experimental Protocols

Protocol 1: Quantification of Endogenous 9S,13R-12-OPDA in Plant Tissue using Isotope Dilution LC-MS/MS

This protocol outlines the steps for the extraction and quantification of endogenous OPDA from plant tissues, such as Arabidopsis thaliana leaves, using a deuterated internal standard.

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Isotope-labeled this compound (e.g., d5-OPDA) as an internal standard

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent: 2-propanol/water/concentrated HCl (2:1:0.002, v/v/v)

  • Dichloromethane

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Sample Harvest and Homogenization:

    • Harvest approximately 100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add 1 mL of ice-cold extraction solvent.

    • Add a known amount of isotope-labeled OPDA internal standard (e.g., 10 ng of d5-OPDA).

    • Vortex thoroughly for 1 minute.

    • Add 2 mL of dichloromethane and vortex for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Transfer the lower organic phase to a new tube.

    • Re-extract the aqueous phase with 2 mL of dichloromethane, vortex, and centrifuge as before.

    • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Resuspend the dried extract in 1 mL of 10% methanol.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of water to remove polar impurities.

    • Elute the oxylipins with 3 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried sample in 100 µL of mobile phase (e.g., 80% acetonitrile with 0.1% formic acid).

    • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

    • Separate the analytes using a suitable C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Perform mass spectrometric analysis in negative ionization mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous OPDA and the isotope-labeled internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the endogenous OPDA to the isotope-labeled internal standard.

    • Quantify the amount of endogenous OPDA in the sample by comparing this ratio to a standard curve generated with known amounts of unlabeled OPDA and a fixed amount of the internal standard.

Protocol 2: Tracer Study to Identify Downstream Metabolites of 9S,13R-12-OPDA

This protocol describes a feeding experiment using isotope-labeled OPDA to trace its metabolic conversion in plant seedlings.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana) grown in liquid culture or on agar plates

  • Isotope-labeled this compound (e.g., ¹³C₆-OPDA)

  • Control (unlabeled) this compound

  • Extraction and analysis reagents as described in Protocol 1

Procedure:

  • Labeling Experiment:

    • Prepare a solution of isotope-labeled OPDA in the growth medium at a suitable concentration (e.g., 50 µM).

    • As a control, prepare a separate solution with unlabeled OPDA at the same concentration.

    • Treat the plant seedlings with either the labeled or unlabeled OPDA solution and incubate for a specific time course (e.g., 0, 1, 4, and 24 hours).

  • Sample Extraction and Analysis:

    • At each time point, harvest the seedlings, wash them briefly to remove excess labeled compound, and blot dry.

    • Freeze the samples in liquid nitrogen.

    • Extract the metabolites as described in Protocol 1. Note: An internal standard for each potential metabolite would be ideal for absolute quantification, but for discovery-based profiling, a single standard for a related compound class can be used for semi-quantification.

    • Analyze the extracts using high-resolution LC-MS or LC-MS/MS in full scan or data-dependent acquisition mode to detect all potential labeled metabolites.

  • Data Analysis:

    • Process the mass spectrometry data to identify ions that show the expected mass shift corresponding to the isotope label (e.g., a +6 Da shift for ¹³C₆-labeled metabolites).

    • Compare the chromatograms of the labeled and unlabeled samples to identify unique peaks in the labeled samples.

    • Use tandem mass spectrometry (MS/MS) to fragment the labeled ions and elucidate their structures.

    • The relative abundance of the labeled metabolites over time can provide insights into the kinetics of OPDA metabolism.

Data Presentation

Quantitative data from tracer studies should be summarized in clearly structured tables for easy comparison.

AnalyteEndogenous Level (ng/g FW) in ControlEndogenous Level (ng/g FW) after WoundingFold Change
9S,13R-12-OPDA15.2 ± 2.1158.6 ± 15.310.4
Jasmonic Acid8.5 ± 1.595.4 ± 10.211.2
JA-Isoleucine2.1 ± 0.445.7 ± 5.821.8

Table 1: Example of quantitative data for endogenous oxylipin levels in plant tissue before and after mechanical wounding, quantified using an isotope dilution method. FW = Fresh Weight. Data are presented as mean ± standard deviation.

GeneFold Change (OPDA Treatment)Fold Change (JA Treatment)COI1-Dependence
GRX4808.51.2Independent
ZAT106.21.5Independent
VSP215.318.1Dependent
PDF1.22.525.6Dependent

Table 2: Example of gene expression changes in response to OPDA and Jasmonic Acid (JA) treatment. This table highlights OPDA-responsive genes that are independent of the COI1 receptor.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis sample Plant Tissue (e.g., leaves, seedlings) spike Spike with Isotope-Labeled OPDA sample->spike homogenize Homogenization (Liquid Nitrogen) spike->homogenize extract Solvent Extraction homogenize->extract spe Solid-Phase Extraction (SPE) extract->spe lcms LC-MS/MS Analysis spe->lcms data Data Processing & Quantification lcms->data

Experimental workflow for OPDA quantification.

opda_signaling stress Biotic/Abiotic Stress opda 9S,13R-12-OPDA stress->opda cyp20_3 Cyclophilin 20-3 (CYP20-3) opda->cyp20_3 binds tga TGA Transcription Factors cyp20_3->tga activates redox Cellular Redox Homeostasis cyp20_3->redox gene_exp OPDA-Responsive Gene Expression tga->gene_exp defense Stress & Defense Responses redox->defense gene_exp->defense

COI1-independent OPDA signaling pathway.

References

Application Notes and Protocols for Exogenous 9S,13R-12-OPDA Application to Plant Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the application of exogenous 9S,13R-12-oxophytodienoic acid (9S,13R-12-OPDA), a key signaling molecule in plants, to in vitro plant cell cultures. This document outlines procedures for the preparation of 9S,13R-12-OPDA solutions, treatment of cell suspension cultures, and subsequent analysis of cellular responses, including gene expression and metabolic changes.

Introduction

9S,13R-12-OPDA is a cyclopentenone oxylipin synthesized from α-linolenic acid in the chloroplasts. It serves as a precursor for the phytohormone jasmonic acid (JA) but also functions as a signaling molecule in its own right, regulating a distinct set of genes involved in plant defense, stress responses, and development.[1][2] Unlike JA, some of 9S,13R-12-OPDA's signaling is independent of the COI1 receptor, highlighting its unique role in the complex network of plant hormonal regulation.[3] The application of exogenous 9S,13R-12-OPDA to plant cell cultures provides a controlled system to investigate its specific downstream effects, identify novel bioactive compounds, and explore its potential in agricultural and pharmaceutical applications.

Data Presentation

Table 1: Concentration-Dependent Effects of Exogenous 12-OPDA on Seed Germination in Arabidopsis thaliana
Concentration of 12-OPDAGermination Frequency (%)Reference
0 µM (Control)~95%[3]
10 µM~70%[3]
50 µM~20%[3]

Note: Data is derived from studies on seed germination and can be used as a starting point for determining effective concentrations in plant cell culture experiments.

Table 2: Time-Course of OPDA-Responsive Gene (ORG) Expression in Arabidopsis
GeneTime Point (after 50 µM OPDA treatment)Fold Change (vs. 0 min)Reference
At1g1918030 min~4.5[4]
At4g1544030 min~4.0[4]
At2g2277030 min~3.5[4]
At5g02580180 min~10.0[4]
AtVSP2180 minEvident Induction[4]

Note: This table provides examples of genes that are specifically responsive to OPDA and not jasmonic acid, demonstrating the unique signaling pathway of OPDA.

Experimental Protocols

Protocol 1: Preparation of 9S,13R-12-OPDA Stock Solution

Objective: To prepare a stable and sterile stock solution of 9S,13R-12-OPDA for application to plant cell cultures.

Materials:

  • 9S,13R-12-OPDA (commercially available)

  • Ethanol (100%, sterile) or Methanol (100%, sterile)

  • Sterile microcentrifuge tubes

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of 9S,13R-12-OPDA.

  • Dissolve the 9S,13R-12-OPDA in a minimal amount of sterile ethanol or methanol to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to protect the solution from light.

Note: Due to the potential for esterification or degradation in aqueous solutions, it is advisable to prepare fresh dilutions of the stock solution in the culture medium immediately before use.

Protocol 2: Treatment of Plant Cell Suspension Cultures with 9S,13R-12-OPDA

Objective: To apply exogenous 9S,13R-12-OPDA to a plant cell suspension culture at a desired final concentration.

Materials:

  • Established plant cell suspension culture (e.g., Arabidopsis thaliana, Tobacco BY-2) in late-log phase of growth.

  • Sterile liquid culture medium.

  • 9S,13R-12-OPDA stock solution (from Protocol 1).

  • Sterile flasks for cell culture.

  • Sterile pipettes.

Procedure:

  • Aseptically transfer a defined volume of the plant cell suspension culture into new sterile flasks.

  • Prepare a working solution of 9S,13R-12-OPDA by diluting the stock solution in fresh sterile culture medium. The volume of the solvent (ethanol or methanol) added to the culture should be minimal to avoid solvent-induced stress responses. A solvent control (medium with an equivalent amount of solvent) should always be included in the experimental design.

  • Add the appropriate volume of the 9S,13R-12-OPDA working solution to the cell culture flasks to achieve the desired final concentration (e.g., 1 µM, 10 µM, 50 µM).

  • Incubate the treated cell cultures under standard growth conditions (e.g., 25°C, continuous light or dark, shaking at 120 rpm).

  • Harvest the cells at various time points (e.g., 0, 30 min, 1h, 3h, 6h, 24h) for downstream analysis. Cells can be harvested by vacuum filtration or centrifugation, followed by flash-freezing in liquid nitrogen and storage at -80°C until further processing.

Protocol 3: Analysis of OPDA-Responsive Gene Expression by RT-qPCR

Objective: To quantify the expression levels of target genes in response to 9S,13R-12-OPDA treatment.

Materials:

  • Harvested and frozen plant cells.

  • RNA extraction kit.

  • DNase I.

  • Reverse transcription kit.

  • qPCR master mix.

  • Gene-specific primers for target and reference genes.

  • qPCR instrument.

Procedure:

  • Extract total RNA from the harvested plant cells using a suitable RNA extraction kit, following the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and gene-specific primers. Include a no-template control and a no-reverse-transcriptase control to check for contamination.

  • Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes, normalized to one or more stable reference genes.

Visualizations

OPDA_Signaling_Pathway alpha_linolenic_acid α-Linolenic Acid LOX LOX alpha_linolenic_acid->LOX HPOT 13(S)-HPOT LOX->HPOT AOS AOS HPOT->AOS Allene_Oxide Allene Oxide AOS->Allene_Oxide AOC AOC Allene_Oxide->AOC OPDA 9S,13R-12-OPDA AOC->OPDA OPR3 OPR3 OPDA->OPR3 COI1_independent COI1-Independent Signaling OPDA->COI1_independent beta_oxidation β-oxidation (3x) OPR3->beta_oxidation JA Jasmonic Acid (JA) beta_oxidation->JA COI1_dependent COI1-Dependent Signaling JA->COI1_dependent Gene_Expression Gene Expression (e.g., VSP2) COI1_dependent->Gene_Expression ORG_Expression OPDA-Responsive Gene Expression (e.g., ZAT10) COI1_independent->ORG_Expression

Caption: Biosynthesis and signaling pathways of 9S,13R-12-OPDA.

Experimental_Workflow start Start: Plant Cell Suspension Culture prepare_opda Prepare 9S,13R-12-OPDA Stock Solution treat_cells Treat Cell Cultures (OPDA and Solvent Control) start->treat_cells prepare_opda->treat_cells time_course Time-Course Incubation (e.g., 0-24h) treat_cells->time_course harvest Harvest Cells and Flash-Freeze time_course->harvest analysis Downstream Analysis harvest->analysis rna_extraction RNA Extraction analysis->rna_extraction metabolite_extraction Metabolite Extraction analysis->metabolite_extraction rt_qpcr RT-qPCR for Gene Expression Analysis rna_extraction->rt_qpcr lc_ms LC-MS for Metabolite Profiling metabolite_extraction->lc_ms

Caption: Experimental workflow for OPDA treatment of plant cell cultures.

References

Unveiling the Bioactivity of 9S,13R-12-oxophytodienoic acid (12-OPDA): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – As interest in the therapeutic potential of oxylipins continues to grow, comprehensive methods for assessing their bioactivity are paramount for researchers, scientists, and drug development professionals. This document provides detailed application notes and experimental protocols for measuring the diverse biological activities of 9S,13R-12-oxophytodienoic acid (12-OPDA), a critical signaling molecule in both plants and animals.

Introduction to 12-OPDA Bioactivity

This compound (12-OPDA) is a cyclopentenone oxylipin derived from the oxygenation of linolenic acid. Initially characterized as a precursor to the plant hormone jasmonic acid, 12-OPDA is now recognized as a signaling molecule in its own right, exhibiting a range of biological activities independent of its conversion to jasmonates.[1] In plants, it plays a crucial role in defense against pathogens and insects, as well as in wound healing. Emerging evidence highlights its anti-inflammatory and cytoprotective effects in mammalian systems, making it a molecule of significant interest for drug discovery and development.

These application notes provide a suite of validated protocols to empower researchers to investigate and quantify the bioactivity of 12-OPDA in various experimental systems.

I. Measuring 12-OPDA-Induced Gene Expression in Arabidopsis thaliana

One of the hallmark bioactivities of 12-OPDA in plants is the induction of a specific set of genes, many of which are involved in stress responses and signaling.[1] Quantitative real-time PCR (qPCR) is a sensitive and specific method to measure these changes in gene expression.

Experimental Protocol: qPCR for OPDA-Responsive Genes

1. Plant Growth and Treatment:

  • Grow Arabidopsis thaliana seedlings (e.g., Col-0 ecotype) on Murashige and Skoog (MS) medium or in soil under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • For treatment, 10-day-old seedlings grown in liquid culture can be treated with 30 µM 12-OPDA for 30 minutes. A mock treatment with the solvent (e.g., acetonitrile) should be used as a control.

2. RNA Extraction and cDNA Synthesis:

  • Harvest seedlings and immediately freeze in liquid nitrogen.

  • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Treat RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

3. qPCR Analysis:

  • Perform qPCR using a SYBR Green-based detection method on a real-time PCR system.

  • Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers (10 µM each), cDNA template, and nuclease-free water.

  • Use the following primer sequences for OPDA-responsive genes:

    • ZAT10:

      • Forward: 5'-GAGGAAATCAAGAGAGAGAGAAAGC-3'

      • Reverse: 5'-TCCTCACTTTGTTTCTTCTTCTCC-3'

    • GRX480:

      • Forward: 5'-AAGGCTCTTTGGCTTTCGTT-3'

      • Reverse: 5'-TGGTCGATTTTCTTTGGTGA-3'

    • Reference Gene (e.g., AtPP2A):

      • Forward: 5'-TAACGTGGCCAAAATGATGC-3'

      • Reverse: 5'-GTTCTCCACAACCGCTTGGT-3'

  • Use a thermal cycling program such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Perform a melt curve analysis to verify the specificity of the amplicons.

4. Data Analysis:

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Data Presentation
GeneTreatmentFold Change (vs. Mock)
ZAT1030 µM 12-OPDAInsert experimental value
GRX48030 µM 12-OPDAInsert experimental value

II. Assessing 12-OPDA-Mediated Plant Defense Responses

12-OPDA is known to enhance plant defense responses, such as the deposition of callose at the site of pathogen attack or insect feeding.

Experimental Protocol: Callose Deposition Assay

1. Plant Material and Treatment:

  • Infiltrate leaves of 4-week-old Arabidopsis thaliana plants with a solution of 12-OPDA (e.g., 50 µM) or a mock solution.

  • Alternatively, plants can be challenged with an elicitor (e.g., oligogalacturonides) or subjected to insect feeding after 12-OPDA pre-treatment.

2. Staining:

  • After the desired incubation period (e.g., 24 hours), de-stain the leaves in ethanol.

  • Wash the leaves with water and then stain with 0.01% (w/v) aniline blue in 150 mM KH2PO4 (pH 9.5) for at least 2 hours in the dark.

3. Visualization and Quantification:

  • Mount the stained leaves on a microscope slide in 50% glycerol.

  • Visualize callose deposits using a fluorescence microscope with a UV filter (excitation ~365 nm, emission ~480 nm).

  • Capture images and quantify the area or intensity of the fluorescent spots using image analysis software such as ImageJ.[2]

Data Presentation
TreatmentCallose Deposit Area (µm²) per Field of View
MockInsert experimental value
50 µM 12-OPDAInsert experimental value

III. Evaluating the Anti-Inflammatory Activity of 12-OPDA in Macrophages

12-OPDA has demonstrated anti-inflammatory properties in mammalian cells, including the modulation of macrophage polarization and the inhibition of pro-inflammatory mediators.

Experimental Protocol: Macrophage Polarization Assay

1. Cell Culture and Differentiation:

  • Culture murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line like THP-1.

  • For THP-1 cells, induce differentiation into M0 macrophages by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) for 48 hours.

  • For BMDMs, culture bone marrow cells with M-CSF for 7 days.

2. Polarization and 12-OPDA Treatment:

  • To induce M1 polarization, stimulate M0 macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.

  • To induce M2 polarization, stimulate M0 macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours.

  • Co-treat cells with various concentrations of 12-OPDA during the polarization step.

3. Analysis of Polarization Markers:

  • qPCR: Analyze the expression of M1 markers (e.g., Nos2, Cxcl9, Cxcl10) and M2 markers (e.g., Arg1, Ym1, Mrc1) as described in Section I.[3][4]

  • Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206) and analyze by flow cytometry.

Data Presentation
Treatment% CD86+ Cells (M1)% CD206+ Cells (M2)
M1 (LPS + IFN-γ)Insert experimental valueInsert experimental value
M1 + 12-OPDA (conc.)Insert experimental valueInsert experimental value
M2 (IL-4 + IL-13)Insert experimental valueInsert experimental value
M2 + 12-OPDA (conc.)Insert experimental valueInsert experimental value
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

1. Cell Culture and Treatment:

  • Plate macrophages (e.g., RAW 264.7 or primary macrophages) in a 96-well plate.

  • Pre-treat cells with different concentrations of 12-OPDA for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce NO production.

2. Griess Assay:

  • Collect the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to 100 µL of supernatant in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Experimental Protocol: Prostaglandin E2 (PGE2) Production Assay (ELISA)

1. Cell Culture and Treatment:

  • Follow the same cell culture and treatment protocol as for the Griess assay.

2. ELISA:

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

Data Presentation
TreatmentNitric Oxide (µM)PGE2 (pg/mL)
ControlInsert experimental valueInsert experimental value
LPS (100 ng/mL)Insert experimental valueInsert experimental value
LPS + 12-OPDA (conc. 1)Insert experimental valueInsert experimental value
LPS + 12-OPDA (conc. 2)Insert experimental valueInsert experimental value

IV. Investigating 12-OPDA's Effect on Key Signaling Pathways

12-OPDA can modulate intracellular signaling pathways, such as the NF-κB and Nrf2/HO-1 pathways, which are central to inflammation and cellular stress responses.

Experimental Protocol: NF-κB Activation Assay (Western Blot for p-p65)

1. Cell Culture and Treatment:

  • Plate macrophages and treat with 12-OPDA and/or LPS as described previously for shorter time points (e.g., 0, 15, 30, 60 minutes).

2. Protein Extraction and Western Blotting:

  • Lyse the cells and extract total protein.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody against phosphorylated NF-κB p65 (p-p65).

  • Incubate with a secondary antibody and detect the protein bands using a chemiluminescence detection system.

  • Re-probe the membrane with an antibody for total p65 and a loading control (e.g., β-actin or GAPDH) for normalization.

Experimental Protocol: Nrf2/HO-1 Pathway Activation Assay (Luciferase Reporter Assay)

1. Cell Transfection:

  • Transfect cells (e.g., HEK293T or a relevant cell line) with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.

  • Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.

2. Treatment and Luciferase Assay:

  • After 24 hours, treat the transfected cells with 12-OPDA for a specified time (e.g., 6-24 hours).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

3. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Express the results as fold induction over the vehicle-treated control.

Data Presentation
Treatmentp-p65 / Total p65 RatioARE Luciferase Activity (Fold Induction)
ControlInsert experimental value1.0
LPS (30 min)Insert experimental valueInsert experimental value
LPS + 12-OPDA (30 min)Insert experimental valueInsert experimental value
12-OPDA (6 h)Insert experimental valueInsert experimental value

V. Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these experimental approaches and the underlying biological processes, the following diagrams have been generated using Graphviz.

experimental_workflow_gene_expression cluster_plant_prep Plant Preparation cluster_molecular_biology Molecular Biology plant_growth Arabidopsis Growth treatment 12-OPDA Treatment plant_growth->treatment rna_extraction RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR cdna_synthesis->qpcr data_analysis Data Analysis (2-ΔΔCt) qpcr->data_analysis Relative Quantification

Caption: Workflow for measuring 12-OPDA-induced gene expression.

signaling_pathway_nfkb cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates OPDA 12-OPDA OPDA->IKK inhibits? IkB IκB IKK->IkB phosphorylates IkB_p p-IκB IkB->IkB_p p65_p50 p65/p50 p65_p50->IkB p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocation IkB_p->p65_p50 releases DNA DNA p65_p50_nuc->DNA gene_expression Inflammatory Gene Expression DNA->gene_expression signaling_pathway_nrf2 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OPDA 12-OPDA Keap1 Keap1 OPDA->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_released Nrf2 Keap1->Nrf2_released releases Nrf2_nuc Nrf2 Nrf2_released->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE gene_expression Antioxidant Gene Expression (e.g., HO-1) ARE->gene_expression

References

Application Notes and Protocols for Analyzing Gene Expression Responsive to 9S,13R-12-OPDA

Author: BenchChem Technical Support Team. Date: November 2025

Authored by: Gemini

Date: October 30, 2025

Version: 1.0

Introduction

(9S,13R)-12-oxophytodienoic acid (OPDA) is a reactive oxylipin and a precursor to the plant hormone jasmonic acid (JA).[1] Initially known for its role in plant defense and development, recent studies have highlighted its function as a signaling molecule in its own right, capable of regulating a unique set of genes independently of JA.[2][3] In mammalian systems, OPDA has been shown to possess anti-inflammatory properties, modulating macrophage polarization and inflammatory pathways.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to analyze the expression of genes responsive to 9S,13R-12-OPDA. The document covers global transcriptomic profiling methods, targeted gene expression analysis, and promoter activity assays, complete with detailed protocols and data presentation formats.

Signaling Pathways Involving 9S,13R-12-OPDA

Understanding the signaling context is crucial for designing experiments and interpreting results. OPDA functions through distinct pathways in plants and animals.

In plants, OPDA is synthesized in chloroplasts from polyunsaturated fatty acids.[3][6] It can then be transported to the peroxisome to be converted into JA or act directly as a signaling molecule.[7] This OPDA-specific signaling is often independent of the canonical JA receptor CORONATINE INSENSITIVE 1 (COI1) and regulates genes involved in stress responses and development.[2][3]

dot

OPDA_Plant_Signaling cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_nucleus Nucleus PUFA α-Linolenic Acid HPOT 13-HPOT PUFA->HPOT LOX AOS Allene Oxide Synthase HPOT->AOS AOC Allene Oxide Cyclase AOS->AOC OPDA_c 9S,13R-12-OPDA AOC->OPDA_c OPDA_p 12-OPDA OPDA_c->OPDA_p Transport OPDA_n 12-OPDA OPDA_c->OPDA_n Transport OPR3 OPR3 OPDA_p->OPR3 JA Jasmonic Acid OPR3->JA β-oxidation TFs Transcription Factors (e.g., TGA) OPDA_n->TFs COI1-independent ORGs OPDA-Responsive Genes (ORGs) TFs->ORGs Stress Stress Responses ORGs->Stress

Caption: Biosynthesis and COI1-independent signaling of 9S,13R-12-OPDA in plant cells.

In mammalian macrophages, OPDA attenuates inflammation by suppressing the NF-κB pathway and activating the Nrf2/HO-1 antioxidant response pathway.[4][5] This dual action inhibits the expression of pro-inflammatory genes while promoting a shift from a pro-inflammatory M1 to an anti-inflammatory M2 macrophage phenotype.[5]

dot

OPDA_Macrophage_Signaling cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway OPDA 9S,13R-12-OPDA NFkB NF-κB Activation OPDA->NFkB Inhibits Nrf2 Nrf2 Activation OPDA->Nrf2 Activates M1 M1 Polarization (Pro-inflammatory) NFkB->M1 iNOS iNOS, PGE2 Expression M1->iNOS HO1 HO-1 Expression Nrf2->HO1 M2 M2 Polarization (Anti-inflammatory) HO1->M2

Caption: Anti-inflammatory signaling pathways of 9S,13R-12-OPDA in macrophages.

Experimental Workflows and Protocols

A typical workflow for analyzing OPDA-responsive gene expression involves a global screening method like RNA-Seq, followed by validation of key genes using qRT-PCR, and functional analysis of their promoters with reporter assays.

dot

Experimental_Workflow cluster_analysis Gene Expression Analysis start Biological System (e.g., Plant Seedlings, Macrophages) treatment Treatment with 12-OPDA vs. Vehicle Control start->treatment harvest Sample Harvest & RNA Extraction treatment->harvest qc RNA Quality Control (e.g., Bioanalyzer) harvest->qc rna_seq RNA-Seq Library Prep & Sequencing qc->rna_seq bioinformatics Bioinformatic Analysis (DEGs, Pathway Analysis) rna_seq->bioinformatics qRT_PCR qRT-PCR Validation bioinformatics->qRT_PCR Select Genes promoter_assay Promoter-Reporter Assay bioinformatics->promoter_assay Select Promoters end Identify & Characterize OPDA-Responsive Genes qRT_PCR->end promoter_assay->end

Caption: General experimental workflow for identifying OPDA-responsive genes.

Protocol 1: Global Gene Expression Profiling using RNA-Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive, unbiased view of the transcriptome in response to OPDA treatment.

Objective: To identify all genes that are differentially expressed following treatment with 9S,13R-12-OPDA.

Materials:

  • Cell culture or plant growth facilities

  • 9S,13R-12-OPDA (stock solution in ethanol or DMSO)

  • Vehicle control (e.g., ethanol or DMSO)

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit for plants, RNeasy Mini Kit for cells)[8]

  • DNase I

  • RNA quantification instrument (e.g., NanoDrop, Qubit)

  • RNA integrity assessment instrument (e.g., Agilent Bioanalyzer)

  • RNA-Seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit)

  • High-throughput sequencer (e.g., Illumina NovaSeq)

Procedure:

  • Treatment: Culture cells or grow plants to the desired stage. Treat with an optimized concentration of 9S,13R-12-OPDA or vehicle control for a predetermined time. Use at least three biological replicates per condition.

  • Sample Harvest: Harvest samples by flash-freezing in liquid nitrogen to halt transcriptional changes. Store at -80°C.

  • RNA Extraction: Extract total RNA using an appropriate kit following the manufacturer's instructions. For difficult plant tissues, modifications such as additional wash steps may be necessary to remove secondary metabolites.[8]

  • DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.[9]

  • RNA Quality Control:

    • Quantify RNA concentration and assess purity (A260/280 ratio of ~2.0) using a spectrophotometer.

    • Assess RNA integrity by calculating the RNA Integrity Number (RIN). A RIN ≥ 8 is recommended for high-quality sequencing data.

  • Library Preparation:

    • Starting with 1 µg of total RNA, enrich for mRNA using oligo(dT) magnetic beads.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second cDNA strand.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library via PCR.

  • Sequencing: Pool the libraries and sequence them on a high-throughput platform.

  • Data Analysis:

    • Perform quality control on raw sequencing reads (e.g., using FastQC).

    • Align reads to a reference genome.

    • Count the number of reads mapping to each gene.

    • Perform differential expression analysis using tools like DESeq2 or edgeR to identify genes with statistically significant changes in expression.[10]

Data Presentation: Summarize differentially expressed genes (DEGs) in a table.

Table 1: Top Differentially Expressed Genes in Response to 12-OPDA Treatment

Gene ID Gene Name log2(Fold Change) p-value Adjusted p-value Regulation
AT1G74710 GRX480 2.58 1.2e-8 4.5e-7 Up-regulated
AT2G46370 GSTU25 2.15 3.4e-8 9.1e-7 Up-regulated
AT5G13220 PDF1.2 -1.98 5.6e-7 1.2e-5 Down-regulated

| AT3G55970 | VSP2 | -2.33 | 8.1e-7 | 1.5e-5 | Down-regulated |

Protocol 2: Targeted Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR is used to validate RNA-Seq results and to quantify the expression of specific target genes with high sensitivity and accuracy.[11]

Objective: To validate the differential expression of selected genes identified by RNA-Seq.

Materials:

  • Total RNA from Protocol 1

  • Reverse transcription kit (e.g., SuperScript IV VILO Master Mix)

  • qPCR instrument (e.g., Applied Biosystems QuantStudio)

  • qPCR master mix (e.g., PowerUp SYBR Green Master Mix)

  • Gene-specific forward and reverse primers

  • Nuclease-free water

Procedure:

  • Primer Design: Design primers that span an exon-exon junction to avoid amplification of any contaminating genomic DNA.[11] The amplicon size should be between 70-150 bp.

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit. Include a no-reverse transcriptase (-RT) control to check for gDNA contamination.[9]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix on ice. For a 20 µL reaction:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL Diluted cDNA (e.g., 1:10 dilution)

    • 6 µL Nuclease-free water

  • qPCR Program: Run the samples in triplicate on a qPCR instrument with a standard program:

    • Initial denaturation: 95°C for 2 min

    • 40 cycles of:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 1 min

    • Melt curve analysis to check for primer-dimers and non-specific products.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Normalize the Ct value of the gene of interest (GOI) to a stably expressed reference gene (e.g., Actin, UBQ10). ΔCt = Ct(GOI) - Ct(Reference).

    • Calculate the fold change using the ΔΔCt method:

      • ΔΔCt = ΔCt(Treated) - ΔCt(Vehicle Control)

      • Fold Change = 2^(-ΔΔCt)

Data Presentation: Present the relative expression data in a table.

Table 2: qRT-PCR Validation of OPDA-Responsive Genes

Gene Name Average Fold Change (vs. Control) Standard Deviation
GRX480 6.1 0.5
GSTU25 4.5 0.3
PDF1.2 0.26 0.04

| VSP2 | 0.19 | 0.03 |

Protocol 3: Promoter Activity Analysis using Dual-Luciferase Reporter Assay

This assay measures how OPDA affects the transcriptional activity of a specific gene's promoter.[12]

Objective: To determine if the promoter of an OPDA-responsive gene is directly regulated by the OPDA signaling pathway.

Materials:

  • Dual-luciferase reporter vectors (e.g., pGL4.10 for Firefly luciferase, pGL4.74 for Renilla luciferase)

  • Restriction enzymes and T4 DNA ligase for cloning

  • Mammalian or plant protoplast transfection reagent

  • Passive Lysis Buffer

  • Dual-Luciferase Reporter Assay System (e.g., from Promega)

  • Luminometer

Procedure:

  • Construct Generation: Clone the promoter region (~1-2 kb upstream of the transcription start site) of the gene of interest into a Firefly luciferase reporter vector.

  • Transfection:

    • Co-transfect the promoter-Firefly luciferase construct along with a control vector that constitutively expresses Renilla luciferase into the target cells. The Renilla luciferase serves to normalize for transfection efficiency.[12]

    • Allow cells to recover for 24 hours.

  • Treatment: Treat the transfected cells with 9S,13R-12-OPDA or a vehicle control for an appropriate duration (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using Passive Lysis Buffer.

  • Luminescence Measurement:

    • Add the Luciferase Assay Reagent II (LAR II) to the cell lysate to measure Firefly luciferase activity.

    • Add the Stop & Glo Reagent to quench the Firefly reaction and simultaneously measure Renilla luciferase activity.

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence for each sample.

    • Normalize the ratio of the treated sample to the vehicle control to determine the relative luciferase activity.

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Promoter_Assay_Workflow promoter Promoter of OPDA-responsive gene construct Promoter::Firefly Luc Construct promoter->construct vector_f Firefly Luciferase Reporter Vector vector_f->construct vector_r Renilla Luciferase Control Vector transfection Co-transfection vector_r->transfection construct->transfection cells Host Cells (e.g., HEK293T, Arabidopsis Protoplasts) cells->transfection treatment Treat with 12-OPDA vs. Vehicle Control transfection->treatment lysis Cell Lysis treatment->lysis measurement Measure Luminescence (Firefly then Renilla) lysis->measurement analysis Calculate Relative Luciferase Activity measurement->analysis

Caption: Workflow for a Dual-Luciferase Promoter-Reporter Assay.

Data Presentation: Summarize the normalized promoter activity.

Table 3: Promoter Activity of Gene X in Response to 12-OPDA

Treatment Relative Luciferase Activity (Fold Change) Standard Deviation
Vehicle Control 1.0 0.08
10 µM 12-OPDA 4.2 0.35

| 50 µM 12-OPDA | 8.9 | 0.71 |

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 9S,13R-12-oxophytodienoic acid (OPDA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 9S,13R-12-oxophytodienoic acid (OPDA).

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process of OPDA quantification.

Question: Why am I observing low or no recovery of OPDA in my samples?

Answer: Low recovery of OPDA can be attributed to several factors throughout the extraction and analysis process. Key areas to investigate include:

  • Inefficient Extraction: The choice of solvent and extraction method is critical. OPDA is an oxylipin, and its extraction requires careful consideration of its chemical properties. Solid-phase extraction (SPE) is a commonly used technique for cleaning up samples.[1]

  • Analyte Degradation: OPDA is susceptible to degradation. To mitigate this, antioxidants like butylated hydroxytoluene (BHT) can be added during sample collection and preparation to prevent autoxidation.[2] Additionally, triphenylphosphine (TPP) can be used to reduce peroxides.[2]

  • Improper Storage: Samples should be stored at -20°C or lower to minimize degradation before analysis.[1]

  • Suboptimal pH: The pH of the extraction solvent can significantly impact the recovery of acidic molecules like OPDA. Acidifying the sample can improve extraction efficiency.

Question: My LC-MS/MS results show poor sensitivity for OPDA. How can I improve it?

Answer: Achieving high sensitivity in OPDA quantification is often challenging due to its low endogenous concentrations.[3] Consider the following to enhance sensitivity:

  • Derivatization: Chemical derivatization can improve the ionization efficiency of OPDA, leading to better detection. For instance, using reagents like Girard's T (GirT) has been shown to enhance the signal in mass spectrometry.[4]

  • Instrumentation: The sensitivity of the mass spectrometer is a crucial factor. Newer instruments can offer limits of quantification (LOQ) as low as 0.1 pg on the column for some oxylipins.[3]

  • Method Optimization: Fine-tuning the liquid chromatography (LC) gradient and mass spectrometry (MS) parameters, such as dwell time and collision energy, is essential for maximizing the signal-to-noise ratio.[3]

Question: I am having difficulty separating OPDA from its isomers. What can I do?

Answer: The presence of structurally similar isomers is a significant challenge in oxylipin analysis.[1][5] To achieve accurate quantification of the specific 9S,13R-OPDA isomer, the following strategies are recommended:

  • High-Resolution Chromatography: Employing ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particle size or core-shell columns can provide the necessary resolution to separate isomers.[3]

  • Chiral Chromatography: For separating enantiomers, specialized chiral columns may be necessary.

  • Mass Spectrometry Fragmentation: Careful analysis of the MS/MS fragmentation patterns can sometimes help distinguish between isomers, although co-elution remains a challenge.

Frequently Asked Questions (FAQs)

What is the typical concentration range of OPDA in biological samples?

The concentration of OPDA can vary significantly depending on the species and tissue type. For example, in unwounded Arabidopsis leaves, the resting level of cis-OPDA can be around 14.40 ± 6.24 ng/g fresh weight, which can increase approximately 9-fold upon wounding.[6]

What are suitable internal standards for OPDA quantification?

Due to the unavailability of a stable isotope-labeled internal standard for every oxylipin, structurally similar deuterated compounds are often used.[2] For OPDA, a common practice is to use a deuterated analogue of a related prostaglandin or another C18 fatty acid derivative. The use of high isotopic abundance [2H5]cis-(+/-)-OPDA has also been reported.[7]

What are the key considerations for sample preparation before LC-MS/MS analysis?

Effective sample preparation is crucial for reliable quantification. This typically involves:

  • Homogenization: Tissues are homogenized in the presence of antioxidants.[2]

  • Internal Standard Spiking: A known amount of an appropriate internal standard is added to the sample before extraction to account for sample loss and matrix effects.[1][3]

  • Extraction: Solid-phase extraction (SPE) is a widely used technique to isolate and concentrate oxylipins from complex biological matrices.[1]

  • Derivatization (Optional): As mentioned, this step can be included to enhance sensitivity.[4]

Can OPDA be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS)?

Yes, GC-MS is a viable method for OPDA analysis. However, it typically requires derivatization, such as methylation, to increase the volatility of the analyte.[8] Capillary GC-MS with cyclodextrin stationary phases has been successfully used for the enantiomeric analysis of OPDA methyl esters.[8]

Quantitative Data Summary

Table 1: Reported Limits of Quantification (LOQ) for Oxylipin Analysis

Analytical MethodAnalyte(s)LOQReference
LC-ESI-MS/MS39 Oxylipins0.07 - 32 pg on column[5]
LC-MS/MSGeneral Oxylipins~1 pg on column (can be as low as 0.1 pg)[3]
GC-MScis-OPDA20 pg (corresponding to 4 ng/g tissue)[7]

Table 2: Derivatization Efficiency for OPDA Analysis

Derivatization ReagentAnalyteOn-Tissue Chemical Derivatization (OTCD) EfficiencyReference
Girard's T (GirT)OPDA45 ± 5%[4]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Oxylipins

This protocol is a generalized procedure based on common practices for oxylipin extraction.[1]

  • Sample Preparation: Homogenize the biological sample (e.g., plasma, tissue homogenate) in a suitable buffer, often containing an antioxidant like BHT.[2]

  • Internal Standard Spiking: Add a known amount of a deuterated internal standard to the homogenate.[1]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove polar interferences.

  • Elution: Elute the oxylipins with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: On-Tissue Chemical Derivatization (OTCD) with Girard's T (GirT) for MALDI-IMS

This protocol is adapted from a study on the visualization of OPDA in plant seeds.[4]

  • Tissue Sectioning: Prepare frozen sections of the biological tissue using a cryostat.

  • Derivatization Solution Preparation: Prepare a solution of Girard's T reagent. The optimal conditions may vary, but a starting point is a solution containing trifluoroacetic acid (TFA).[4]

  • Spraying: Spray the GirT solution onto the tissue sections.

  • Incubation: Allow the derivatization reaction to proceed under controlled conditions.

  • MALDI Matrix Application: Apply the MALDI matrix solution over the derivatized tissue section.

  • MALDI-IMS Analysis: Perform MALDI imaging mass spectrometry to visualize the distribution of the derivatized OPDA.

Visualizations

OPDA_Signaling_Pathway alpha_linolenic_acid α-Linolenic Acid lox LOX alpha_linolenic_acid->lox hydroperoxide 13(S)-HPOT lox->hydroperoxide aos AOS hydroperoxide->aos allene_oxide Allene Oxide aos->allene_oxide aoc AOC allene_oxide->aoc opda 9S,13R-12-OPDA aoc->opda opr3 OPR3 opda->opr3 signaling JA-Independent Signaling opda->signaling ja Jasmonic Acid opr3->ja gene_expression Gene Expression ja->gene_expression signaling->gene_expression

Caption: Biosynthesis and signaling pathway of this compound (OPDA).

Experimental_Workflow sample_collection 1. Sample Collection (+ Antioxidants) homogenization 2. Homogenization sample_collection->homogenization is_spiking 3. Internal Standard Spiking homogenization->is_spiking spe 4. Solid-Phase Extraction (SPE) is_spiking->spe derivatization 5. Derivatization (Optional) spe->derivatization lc_ms 6. LC-MS/MS Analysis derivatization->lc_ms data_analysis 7. Data Analysis lc_ms->data_analysis

Caption: A typical experimental workflow for OPDA quantification.

Troubleshooting_Logic rect_node rect_node start Low/No OPDA Signal? check_recovery Check Analyte Recovery? start->check_recovery Yes check_sensitivity Check MS Sensitivity? start->check_sensitivity No, Signal Present but Weak check_isomers Isomer Co-elution? start->check_isomers No, Peak Shape Poor extraction Optimize Extraction (Solvent, pH, SPE) check_recovery->extraction Low degradation Prevent Degradation (Antioxidants, Storage) check_recovery->degradation Low derivatize Consider Derivatization check_sensitivity->derivatize Low instrument Optimize MS Parameters check_sensitivity->instrument Low chromatography Improve Chromatography (Column, Gradient) check_isomers->chromatography Yes

References

Technical Support Center: 9S,13R-12-oxophytodienoic acid (OPDA) Extraction from Root Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of 9S,13R-12-oxophytodienoic acid (OPDA) from root tissues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when extracting OPDA from root tissues?

A1: Extracting OPDA from root tissues presents several challenges due to the complex nature of the root matrix and the chemical properties of oxylipins. Key challenges include:

  • Low Concentrations: OPDA is often present in very low concentrations in plant tissues, requiring sensitive and efficient extraction and analytical methods.

  • Chemical Instability: Oxylipins like OPDA are prone to degradation and isomerization, especially when exposed to heat, light, or extreme pH conditions during extraction.

  • Complex Matrix: Root tissues contain a wide variety of compounds, including lipids, pigments, and other secondary metabolites, that can interfere with OPDA extraction and analysis.

  • Cell Wall Disruption: The rigid cell walls of root cells must be effectively disrupted to release the intracellular contents, including OPDA.

Q2: Which extraction method is best for OPDA from roots?

A2: The "best" method depends on the specific experimental goals, available equipment, and sample size.

  • Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) is a classic and robust method that provides high purity samples suitable for sensitive LC-MS analysis.

  • Ultrasound-Assisted Extraction (UAE) offers a significant reduction in extraction time and solvent consumption compared to traditional methods.

  • Microwave-Assisted Extraction (MAE) is another advanced technique that can dramatically shorten extraction times and improve efficiency, though it requires specialized equipment.

Q3: How can I prevent the degradation of OPDA during extraction?

A3: To minimize OPDA degradation, it is crucial to:

  • Work quickly and at low temperatures (e.g., on ice) whenever possible.

  • Use solvents containing antioxidants (e.g., butylated hydroxytoluene - BHT) to prevent oxidation.

  • Avoid prolonged exposure to light.

  • Use internal standards, such as deuterated OPDA, to account for any losses during sample preparation and analysis.

Q4: What is the role of OPDA in plants?

A4: 12-oxo-phytodienoic acid (OPDA) is a precursor to the plant hormone jasmonic acid (JA) and is itself a signaling molecule involved in plant defense against pathogens and insects, as well as in developmental processes.

Troubleshooting Guides

Issue 1: Low OPDA Yield
Possible Cause Troubleshooting Step
Inefficient Cell Disruption Ensure root tissue is flash-frozen in liquid nitrogen and ground to a fine powder. For UAE and MAE, ensure the sample is appropriately sized for the vessel.
Inappropriate Solvent Choice The polarity of the extraction solvent is critical. A mixture of a polar and a less polar solvent, such as methanol/water or ethyl acetate, is often effective. Test different solvent systems to optimize recovery. Aqueous organic solvents can offer higher extraction yields.[1]
Incomplete Extraction Increase the extraction time or the number of extraction cycles. For UAE and MAE, optimize the power and duration settings.
Degradation of OPDA Perform all extraction steps at low temperatures. Add an antioxidant like BHT to the extraction solvent. Minimize exposure to light.
Losses during SPE Ensure the SPE cartridge is properly conditioned. Optimize the pH of the sample and wash solutions to ensure OPDA retention and selective elution.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Sample Homogenization Ensure all samples are ground to a consistent, fine powder.
Inaccurate Measurement of Starting Material Use a precision balance to weigh the initial root tissue.
Variable Extraction Conditions For manual methods, ensure consistent timing and agitation for each sample. For UAE and MAE, ensure consistent positioning of the sample within the instrument.
Inconsistent SPE Procedure Use a vacuum manifold for consistent flow rates during SPE. Ensure complete elution by using an adequate volume of elution solvent.
Instrumental Variability Use an internal standard (e.g., deuterated OPDA) to normalize for variations in LC-MS performance.
Issue 3: Co-elution of Interfering Compounds in LC-MS Analysis
Possible Cause Troubleshooting Step
Insufficient Sample Cleanup Optimize the SPE wash steps to remove interfering compounds. Consider using a different SPE sorbent material.
Matrix Effects Dilute the final extract to reduce the concentration of interfering matrix components.
Suboptimal Chromatographic Separation Modify the LC gradient, mobile phase composition, or use a different column to improve the separation of OPDA from interfering compounds.

Quantitative Data Summary

The following table summarizes representative data on the extraction efficiency of related phytochemicals using different methods. Note that direct comparisons for OPDA from roots are limited in the literature, and these values should serve as a general guide.

Extraction MethodAnalyte(s)Plant MaterialSolvent(s)Key Findings/YieldReference
Reflux (Soxhlet)WithanolidesWithania somnifera rootEthanol9.08% extract yield[2]
Ultrasound-Assisted Extraction (UAE)WithanolidesWithania somnifera rootWater11.85% extract yield (at 15 min)[2]
Microwave-Assisted Extraction (MAE)WithanolidesWithania somnifera rootWater-Ethanol (50:50)13.75% extract yield (at 20 min)[2]
Solid-Phase Extraction (SPE)Jasmonic Acid & Methyl JasmonatePlant TissuesMethanolAverage recovery: 92.48% (JA), 94.30% (MeJA)[3]
Microwave-Assisted Extraction (MAE)Phenolic CompoundsChestnut ShellsWaterHigher TPC than UAE (25.91-28.80 mg GAE/g)[4]
Ultrasound-Assisted Extraction (UAE)Phenolic CompoundsChestnut ShellsWaterLower TPC than MAE (18.46-19.97 mg GAE/g)[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE)

This protocol is adapted from methods for the extraction of jasmonates and other phytohormones from plant tissues.[3][5]

  • Sample Homogenization:

    • Flash-freeze 50-100 mg of root tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • Transfer the powdered tissue to a tube and add 1 mL of ice-cold 80% methanol containing an antioxidant (e.g., 0.01% BHT) and an internal standard (e.g., deuterated OPDA).

    • Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 2 mL of 10% methanol to remove polar impurities.

    • Elute the OPDA with 2 mL of 80% methanol or ethyl acetate.

  • Sample Concentration and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is based on general principles of UAE for phytochemicals.[2][6]

  • Sample Preparation:

    • Grind approximately 100 mg of dried and powdered root tissue.

    • Place the sample in a suitable extraction vessel.

  • Extraction:

    • Add 10 mL of an appropriate solvent (e.g., 70% ethanol).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 40-50°C). Optimization of time and temperature may be required.

  • Post-Extraction:

    • Centrifuge the extract at 5,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm filter.

    • The extract can be further purified by SPE (Protocol 1, Step 3) before LC-MS analysis.

Protocol 3: Microwave-Assisted Extraction (MAE)

This protocol is based on general principles of MAE for phytochemicals.[2][7]

  • Sample Preparation:

    • Place approximately 100 mg of dried and powdered root tissue into a microwave extraction vessel.

  • Extraction:

    • Add 10 mL of a suitable solvent (e.g., water-ethanol mixture).

    • Seal the vessel and place it in the microwave extractor.

    • Apply microwave power (e.g., 400-600 W) for a short duration (e.g., 1-5 minutes) at a controlled temperature. These parameters should be optimized for the specific instrument and sample.

  • Post-Extraction:

    • Allow the vessel to cool to room temperature.

    • Centrifuge the extract at 5,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm filter.

    • The extract can be further purified by SPE (Protocol 1, Step 3) before LC-MS analysis.

Visualizations

OPDA_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis RootTissue Root Tissue Grinding Grinding in Liquid N2 RootTissue->Grinding LLE Liquid-Liquid Extraction Grinding->LLE Solvent + Vortex UAE Ultrasound-Assisted Extraction Grinding->UAE Solvent + Sonication MAE Microwave-Assisted Extraction Grinding->MAE Solvent + Microwave Centrifugation Centrifugation LLE->Centrifugation UAE->Centrifugation MAE->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: General workflow for the extraction and analysis of OPDA from root tissues.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low OPDA Yield Cause1 Inefficient Cell Disruption Start->Cause1 Cause2 Suboptimal Solvent Start->Cause2 Cause3 Incomplete Extraction Start->Cause3 Cause4 OPDA Degradation Start->Cause4 Cause5 SPE Losses Start->Cause5 Solution1 Improve Grinding Technique Cause1->Solution1 Solution2 Test Different Solvent Systems Cause2->Solution2 Solution3 Increase Extraction Time/Cycles Cause3->Solution3 Solution4 Work at Low Temp, Use Antioxidants Cause4->Solution4 Solution5 Optimize SPE Conditions Cause5->Solution5

Caption: Troubleshooting logic for low OPDA extraction yield.

References

Technical Support Center: GC-MS Analysis of 12-Oxophytodienoic Acid (OPDA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the GC-MS analysis of 12-oxophytodienoic acid (OPDA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the GC-MS analysis of OPDA in a question-and-answer format.

Q1: Why am I seeing no peak or a very small peak for OPDA in my chromatogram?

A1: This is a common issue that can arise from several factors throughout the analytical workflow. Here’s a step-by-step troubleshooting guide:

  • Inadequate Derivatization: OPDA is a polar, non-volatile compound that requires derivatization to be amenable to GC-MS analysis. Incomplete derivatization is a primary cause of poor peak response.

    • Action: Review your derivatization protocol. Ensure you are using fresh reagents, appropriate reaction times, and temperatures. A two-step derivatization involving methylation of the carboxylic acid followed by silylation of the keto group is standard.

  • Thermal Degradation: OPDA is thermally labile and can degrade in the high temperatures of the GC inlet.

    • Action: Optimize your injector temperature. Start with a lower temperature (e.g., 220°C) and gradually increase it. A splitless injection with a fast oven ramp can also minimize the time the analyte spends in the hot inlet.

  • Sample Loss During Preparation: OPDA can be lost during sample extraction and cleanup due to its reactivity.

    • Action: Ensure your extraction solvent is appropriate (e.g., ethyl acetate, diethyl ether) and that evaporation steps are carried out under a gentle stream of nitrogen at a low temperature.

  • Active Sites in the GC System: Active sites in the injector liner, column, or connections can adsorb polar analytes like derivatized OPDA.

    • Action: Use a deactivated liner and a high-quality, well-conditioned capillary column. Regularly replace the septum and ferrules to prevent leaks and active sites.[1]

Q2: My OPDA peak is showing significant tailing. What could be the cause?

A2: Peak tailing for derivatized OPDA is often indicative of interactions between the analyte and active sites within the GC system or issues with the chromatographic conditions.

  • Active Sites: As mentioned above, active sites in the injector liner or the column can cause peak tailing.

    • Action: Deactivate the liner by silylation or use a commercially available deactivated liner. Condition your column according to the manufacturer's instructions. Trimming a small portion (10-20 cm) from the front of the column can also help remove accumulated non-volatile residues.[1]

  • Column Overload: Injecting too much sample can lead to peak fronting, but in some cases of severe overload, it can manifest as tailing.

    • Action: Dilute your sample and re-inject.

  • Inappropriate Column Phase: Using a column with a stationary phase that is not ideal for the analysis of fatty acid methyl esters (FAMEs) and their derivatives can result in poor peak shape.

    • Action: A mid-polar column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. For better separation of isomers, a more polar column may be necessary.

  • Suboptimal Flow Rate: An incorrect carrier gas flow rate can affect chromatographic performance.

    • Action: Optimize the linear velocity of your carrier gas (Helium or Hydrogen) for your column dimensions.

Q3: I am observing multiple peaks that could be related to OPDA. How can I confirm the identity of my peak?

A3: The presence of multiple peaks can be due to isomerization of OPDA, byproducts from the derivatization reaction, or co-eluting matrix components.

  • Isomerization: OPDA can isomerize, particularly under harsh derivatization conditions or at high temperatures.

    • Action: Use milder derivatization conditions (e.g., lower temperature, shorter reaction time) and a lower injector temperature. Analyze authentic standards of OPDA isomers if available.

  • Derivatization Byproducts: Incomplete derivatization can result in multiple derivatives of the same compound (e.g., only methylated, or only silylated).

    • Action: Optimize your derivatization protocol to ensure complete reaction. Check the mass spectra of the different peaks for characteristic fragments that indicate partial derivatization.

  • Mass Spectral Analysis: The mass spectrum of your derivatized OPDA is key to its identification.

    • Action: Compare the obtained mass spectrum with literature data or a spectral library. For a methyl ester, trimethylsilyl (TMS) ether derivative of OPDA, look for characteristic fragments such as the molecular ion, loss of a methyl group (-15 Da), loss of the TMS group (-73 Da), and other specific fragmentations.

Q4: How can I improve the sensitivity and achieve lower detection limits for OPDA?

A4: Improving sensitivity requires optimizing the entire analytical method, from sample preparation to data acquisition.

  • Efficient Extraction and Cleanup: A clean sample with minimal matrix interference will always yield better sensitivity.

    • Action: Utilize a robust solid-phase extraction (SPE) protocol to remove interfering compounds from your plant extract.

  • Choice of Derivatization Reagent: The choice of silylating reagent can impact sensitivity.

    • Action: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS) are commonly used and provide good yields.[2]

  • GC-MS Parameters: Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity compared to full scan mode.

    • Action: Identify 2-3 characteristic and abundant ions from the mass spectrum of your derivatized OPDA standard and create a SIM method.

  • Use of an Internal Standard: An internal standard can help to correct for variations in extraction, derivatization, and injection, leading to more accurate and precise quantification at low levels.

    • Action: Use a stable isotope-labeled analog of OPDA (e.g., d4-OPDA) if available. If not, a structurally similar compound that is not present in the sample can be used.[3][4][5][6]

Experimental Protocols

Below are detailed methodologies for the key steps in GC-MS analysis of OPDA.

Protocol 1: Extraction of OPDA from Plant Tissue
  • Sample Collection and Freezing: Immediately freeze plant tissue in liquid nitrogen upon collection to quench enzymatic activity and prevent changes in oxylipin profiles.

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

  • Extraction:

    • To approximately 100 mg of powdered tissue, add 1 mL of ice-cold ethyl acetate (or a 2-propanol/water/HCl mixture).

    • Add an appropriate internal standard (e.g., d4-OPDA) at a known concentration.

    • Vortex vigorously for 1 minute.

    • Sonicate for 10 minutes in an ice bath.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Phase Separation and Collection:

    • Transfer the upper organic phase to a new tube.

    • Re-extract the pellet with another 1 mL of ethyl acetate.

    • Combine the organic phases.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

Protocol 2: Derivatization of OPDA for GC-MS Analysis

This is a two-step protocol involving methylation followed by silylation.

Step 1: Methylation (to form the methyl ester)

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) sulfuric acid in methanol.

  • Reaction:

    • Reconstitute the dried extract from Protocol 1 in 200 µL of the methanolic sulfuric acid solution.

    • Incubate at 60°C for 30 minutes.

    • Allow the reaction mixture to cool to room temperature.

  • Neutralization and Extraction:

    • Add 500 µL of a 5% sodium bicarbonate solution to neutralize the acid.

    • Extract the methyl esters with 500 µL of hexane. Vortex and centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer to a new vial.

    • Repeat the hexane extraction and combine the extracts.

  • Drying: Evaporate the hexane to dryness under a gentle stream of nitrogen.

Step 2: Silylation (to form the TMS ether)

  • Reagents: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction:

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine (as a catalyst and solvent) to the dried methyl ester.

    • Incubate at 70°C for 45 minutes.

    • Cool to room temperature before injection into the GC-MS.

Protocol 3: GC-MS Parameters for Derivatized OPDA Analysis

The following are typical starting parameters that should be optimized for your specific instrument and column.

ParameterValue
GC System Gas chromatograph coupled to a mass spectrometer
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Splitless mode
Injection Volume 1 µL
Injector Temperature 250°C (optimize between 220-280°C)
Oven Program - Initial temperature: 80°C, hold for 2 min- Ramp 1: 15°C/min to 240°C- Ramp 2: 5°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-550) for identification, SIM for quantification

Data Presentation

Quantitative results from method validation and sample analysis should be presented in clear, structured tables. Below are examples of tables that can be used to report data.

Table 1: Effect of Derivatization Temperature on Peak Area of OPDA-Me-TMS

Derivatization Temperature (°C)Peak Area (Arbitrary Units)Relative Standard Deviation (RSD, n=3)
601.2 x 10^65.2%
701.8 x 10^63.8%
801.7 x 10^64.5%

Table 2: Recovery of OPDA from Plant Matrix using Different Extraction Solvents

Extraction SolventMean Recovery (%)RSD (n=3)
Ethyl Acetate85.26.1%
Diethyl Ether78.57.5%
Hexane:Isopropanol (3:2)81.36.8%

Visualizations

Jasmonate Biosynthesis Pathway

This diagram illustrates the biosynthesis of jasmonic acid, starting from linolenic acid, with 12-oxophytodienoic acid (OPDA) as a key intermediate.

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome Linolenic Acid Linolenic Acid 13-HPOT 13-HPOT Linolenic Acid->13-HPOT LOX Allene Oxide Allene Oxide 13-HPOT->Allene Oxide AOS 12-OPDA 12-OPDA Allene Oxide->12-OPDA AOC OPC-8:0 CoA OPC-8:0 CoA 12-OPDA->OPC-8:0 CoA OPR3, β-oxidation Jasmonic Acid Jasmonic Acid OPC-8:0 CoA->Jasmonic Acid Thiolase

Caption: The biosynthetic pathway of jasmonic acid, highlighting the cellular localization of key steps.

OPDA Signaling Pathway

This diagram shows a simplified overview of the 12-OPDA signaling cascade, which can act independently of jasmonic acid.

OPDA_Signaling Stress (Wounding, Pathogen) Stress (Wounding, Pathogen) 12-OPDA 12-OPDA Stress (Wounding, Pathogen)->12-OPDA TGA Transcription Factors TGA Transcription Factors 12-OPDA->TGA Transcription Factors COI1-independent Detoxification Pathways Detoxification Pathways 12-OPDA->Detoxification Pathways Activation Expression of Defense Genes Expression of Defense Genes TGA Transcription Factors->Expression of Defense Genes Activation Plant Defense Response Plant Defense Response Expression of Defense Genes->Plant Defense Response Stress Tolerance Stress Tolerance Detoxification Pathways->Stress Tolerance

Caption: A simplified model of the 12-OPDA signaling pathway leading to plant defense responses.

Troubleshooting Workflow for Low OPDA Signal

This logical diagram provides a workflow for troubleshooting a common issue in OPDA analysis.

Troubleshooting_Workflow Start Low/No OPDA Peak Check_Derivatization Check_Derivatization Start->Check_Derivatization Is derivatization complete? Check_GC_Parameters Check_GC_Parameters Check_Derivatization->Check_GC_Parameters Yes Optimize_Derivatization Optimize_Derivatization Check_Derivatization->Optimize_Derivatization No Check_Sample_Prep Check_Sample_Prep Check_GC_Parameters->Check_Sample_Prep Are GC parameters optimal? Optimize_GC Optimize_GC Check_GC_Parameters->Optimize_GC No Re_inject Re-inject Sample Optimize_Derivatization->Re_inject Protocol Optimized Final_Check System Contamination? Check_Sample_Prep->Final_Check Yes Optimize_Extraction Optimize_Extraction Check_Sample_Prep->Optimize_Extraction No Optimize_GC->Re_inject Parameters Optimized Clean_System Clean_System Final_Check->Clean_System Yes End Consult Instrument Specialist Final_Check->End No Optimize_Extraction->Re_inject Extraction Optimized Clean_System->Re_inject

Caption: A logical workflow for troubleshooting low or absent OPDA peaks in GC-MS analysis.

References

Technical Support Center: Optimizing Enzymatic Synthesis of 9S,13R-12-OPDA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic synthesis of 9S,13R-12-OPDA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental workflow and achieve higher yields of this important oxylipin.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic pathway for the synthesis of 9S,13R-12-OPDA?

A1: The enzymatic synthesis of 9S,13R-12-OPDA from α-linolenic acid involves a three-step cascade catalyzed by the following enzymes:

  • 13-Lipoxygenase (13-LOX): This enzyme catalyzes the stereospecific oxygenation of α-linolenic acid to produce (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).

  • Allene Oxide Synthase (AOS): AOS converts 13-HPOT into an unstable allene oxide, (13S)-12,13-epoxyoctadecatrienoic acid (12,13-EOT).[1]

  • Allene Oxide Cyclase (AOC): AOC catalyzes the cyclization of the unstable allene oxide to form the stereospecific product, 9S,13R-12-oxophytodienoic acid (9S,13R-12-OPDA).[1]

Q2: Why is the stereochemistry of the final product important?

A2: The biological activity of 12-OPDA is highly dependent on its stereochemistry. The 9S,13R configuration is the naturally occurring and biologically active form in many plant signaling pathways. In the absence of a functional Allene Oxide Cyclase (AOC), the unstable allene oxide intermediate can spontaneously cyclize to form a racemic mixture of 12-OPDA, or hydrolyze into α- and γ-ketols, which may not have the desired biological activity.[1]

Q3: What are the most critical factors for maximizing the yield of 9S,13R-12-OPDA?

A3: The most critical factors include:

  • High activity and stability of all three enzymes , especially Allene Oxide Cyclase (AOC), which is often the rate-limiting step.

  • Optimal reaction conditions , including pH, temperature, and the presence of co-solvents.

  • Efficient conversion of the unstable allene oxide intermediate to prevent the formation of side products.

  • Proper substrate concentration to avoid substrate inhibition.

Q4: Can I use a one-pot synthesis approach for this reaction?

A4: Yes, a one-pot synthesis is a common and efficient method for this enzymatic cascade. This approach involves adding all three enzymes (or cell lysates/extracts containing them) to the reaction mixture with the α-linolenic acid substrate. This minimizes the handling of the unstable intermediate, 13-HPOT.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of 9S,13R-12-OPDA.

Problem Probable Cause(s) Recommended Solution(s)
Low Overall Yield of 12-OPDA 1. Suboptimal Reaction Conditions: Incorrect pH or temperature can reduce enzyme activity.[2] 2. Low Enzyme Concentration or Activity: Insufficient amount of one or more enzymes, particularly AOC. 3. Substrate Inhibition: High concentrations of α-linolenic acid can inhibit 13-LOX. 4. Product Degradation: The final product may be unstable under the reaction or workup conditions.1. Optimize Reaction Conditions: Ensure the pH is optimal for the coupled reaction (around 7.0-8.0 for the overall cascade, though 13-LOX has an optimum around pH 9.0).[3] Optimize temperature, starting with room temperature (around 25°C).[3] 2. Increase Enzyme Concentration: Add more of the limiting enzyme, often AOC. Consider using a more active source of enzymes (e.g., recombinant enzymes). 3. Optimize Substrate Concentration: Perform a substrate titration experiment to determine the optimal concentration of α-linolenic acid. 4. Minimize Reaction Time and Use Mild Purification: Monitor the reaction progress and stop it once the maximum yield is reached. Use rapid and gentle purification methods.
Poor Stereoselectivity (Presence of 9R,13S-12-OPDA) 1. Insufficient AOC Activity: The unstable allene oxide intermediate cyclizes non-enzymatically to a racemic mixture.[1] 2. Low Ratio of AOC to AOS: The rate of allene oxide formation exceeds the rate of its enzymatic cyclization.1. Increase AOC Concentration/Activity: Supplement the reaction with additional purified or recombinant AOC.[4] Using a flaxseed extract (source of LOX and AOS) with added recombinant AOC has been shown to improve yield and stereoselectivity.[4][5] 2. Adjust Enzyme Ratios: Optimize the ratio of AOC to AOS to ensure rapid conversion of the allene oxide.
Presence of Side Products (α- and γ-ketols) 1. Spontaneous Hydrolysis of Allene Oxide: This occurs when the allene oxide intermediate is not rapidly converted by AOC.[1] 2. Unstable Intermediate: The allene oxide is inherently unstable in aqueous solutions.1. Enhance AOC Activity: As with poor stereoselectivity, increasing the concentration and activity of AOC is the primary solution.[1] 2. Optimize Reaction Conditions: Lowering the reaction temperature may slightly improve the stability of the intermediate, but the primary focus should be on efficient enzymatic conversion.
Enzyme Inactivation 1. Incorrect Buffer or pH: The buffer composition or pH may not be suitable for all enzymes in the cascade. 2. Presence of Proteases: Crude enzyme preparations may contain proteases that degrade the enzymes. 3. Feedback Inhibition: The product, 12-OPDA, may inhibit one of the enzymes (e.g., 13-LOX).1. Use an Appropriate Buffer System: An ammonium chloride buffer at a slightly alkaline pH (e.g., pH 9 for the initial LOX step) has been used successfully.[3] For the coupled reaction, a pH around 7.0-8.0 is a good starting point.[2] 2. Use Protease Inhibitors: If using crude extracts, add a protease inhibitor cocktail. 3. Monitor Product Concentration: If feedback inhibition is suspected, consider strategies like in-situ product removal, although this can be complex.

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of 9S,13R-12-OPDA using Flaxseed Extract and Recombinant AOC

This protocol is adapted from methodologies that utilize a readily available source of 13-LOX and AOS from flaxseed, supplemented with recombinant AOC to ensure high stereoselectivity and yield. A yield of approximately 40% has been reported using a similar method.[4]

Materials:

  • α-Linolenic acid

  • Flaxseed acetone powder (as a source of 13-LOX and AOS)

  • Recombinant Allene Oxide Cyclase (AOC)

  • Ammonium chloride buffer (100 mM, pH 9.0)[3]

  • Ethanol

  • Ethyl acetate

  • Citric acid (for quenching)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Substrate Preparation: Dissolve α-linolenic acid in a small volume of ethanol.

  • Reaction Setup: In a reaction vessel, add the ammonium chloride buffer (100 mM, pH 9.0).[3] Add the ethanolic solution of α-linolenic acid to the buffer with gentle stirring.

  • Enzyme Addition:

    • Add the flaxseed acetone powder to the reaction mixture. The optimal amount should be determined empirically.

    • Add the recombinant AOC solution. The amount should be optimized to ensure efficient cyclization of the allene oxide intermediate.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature (approximately 25°C) with gentle stirring.[3]

    • Monitor the reaction progress by taking aliquots at different time points (e.g., 30, 60, 90, 120 minutes) and analyzing them by TLC or LC-MS.

  • Reaction Quenching: Once the reaction has reached its optimal point (typically within 1-2 hours), quench the reaction by acidifying the mixture to approximately pH 3-4 with citric acid.

  • Product Extraction:

    • Extract the product from the aqueous phase with an equal volume of ethyl acetate three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient.

    • Collect the fractions containing 9S,13R-12-OPDA and confirm their purity by TLC, HPLC, and/or MS analysis.

Quantitative Data Summary
ParameterRecommended Range/ValueNotes
Substrate (α-linolenic acid) 1-5 mg/mLHigher concentrations may lead to substrate inhibition.
13-LOX Source Flaxseed acetone powder or recombinant enzymeActivity should be determined and optimized.
AOS Source Flaxseed acetone powder or recombinant enzymeActivity should be determined and optimized.
AOC Source Recombinant enzymeCrucial for high yield and stereoselectivity.
Buffer 100 mM Ammonium Chloride, pH 9.0 (for LOX) or ~pH 7.0-8.0 (for coupled reaction)[2][3]The pH should be optimized for the specific enzymes used.
Co-solvent Ethanol (small volume to dissolve substrate)[3]
Temperature 25°C[3]Lower temperatures may slow the reaction but could increase intermediate stability.
Reaction Time 1-2 hoursMonitor for optimal yield to avoid product degradation.
Expected Yield ~40%[4]Highly dependent on enzyme activity and reaction conditions.

Visualizations

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Purification Substrate α-Linolenic Acid in Ethanol Mix Reaction Mixture Substrate->Mix Buffer Ammonium Chloride Buffer (pH 9.0) Buffer->Mix Enzymes 13-LOX, AOS, AOC Enzymes->Mix Incubation Incubate at 25°C (1-2 hours) Quench Quench (Acidify) Incubation->Quench Extraction Ethyl Acetate Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography Product Pure 9S,13R-12-OPDA Chromatography->Product

Caption: Workflow for the one-pot enzymatic synthesis of 9S,13R-12-OPDA.

Signaling Pathway of 9S,13R-12-OPDA

The signaling pathway of 12-OPDA is distinct from that of jasmonic acid (JA) and can be independent of the COI1 receptor, which is central to JA signaling.[6]

OPDA_Signaling_Pathway cluster_synthesis Biosynthesis (Chloroplast) cluster_signaling COI1-Independent Signaling AlphaLinolenic α-Linolenic Acid HPOT 13-HPOT AlphaLinolenic->HPOT 13-LOX AlleneOxide 12,13-EOT HPOT->AlleneOxide AOS OPDA 9S,13R-12-OPDA AlleneOxide->OPDA AOC OPDA_Signal 12-OPDA Unknown_Receptor Unknown Receptor(s) OPDA_Signal->Unknown_Receptor Signal_Transduction Signal Transduction Cascade Unknown_Receptor->Signal_Transduction TFs Transcription Factors (e.g., TGA factors) Signal_Transduction->TFs Gene_Expression Expression of OPDA-Responsive Genes (ORGs) TFs->Gene_Expression Response Stress Response, Developmental Changes Gene_Expression->Response

Caption: Simplified COI1-independent signaling pathway of 9S,13R-12-OPDA.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Stereo Poor Stereoselectivity? Check_Yield->Check_Stereo No Optimize_Conditions Optimize pH, Temp, Substrate Conc. Check_Yield->Optimize_Conditions Yes Check_SideProducts Side Products Present? Check_Stereo->Check_SideProducts No Increase_AOC Increase AOC Concentration/Activity Check_Stereo->Increase_AOC Yes Check_SideProducts->Increase_AOC Yes Successful_Synthesis Successful Synthesis Check_SideProducts->Successful_Synthesis No Optimize_Conditions->Check_Yield Increase_AOC->Check_Stereo

Caption: Logical workflow for troubleshooting common issues in 12-OPDA synthesis.

References

addressing the instability of 9S,13R-12-oxophytodienoic acid during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9S,13R-12-oxophytodienoic acid (OPDA). The focus is on addressing the inherent instability of OPDA during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OPDA) and why is it important?

A1: this compound (OPDA) is a lipid-derived signaling molecule found in plants. It is a key precursor in the biosynthesis of jasmonic acid (JA), a critical hormone involved in plant growth, development, and defense against pathogens and pests.[1][2] Beyond its role as a precursor, OPDA has its own distinct biological activities and signaling pathways that regulate gene expression, particularly in response to wounding and stress.[3][4]

Q2: I'm seeing inconsistent quantification of OPDA in my samples. What could be the cause?

A2: Inconsistent quantification of OPDA is a common issue, primarily due to its chemical instability. The most frequent cause is isomerization at the C-13 position, which converts the native cis-(+)-OPDA into its epi-isomer, 13-epi-12-oxo PDA, particularly during extraction, isolation, and storage.[5] Other potential causes include degradation due to improper storage temperatures, repeated freeze-thaw cycles, or exposure to incompatible substances like strong acids, alkalis, or oxidizing agents.[6][7]

Q3: What are the recommended storage conditions for OPDA standards and samples?

A3: To ensure stability, both pure OPDA standards and biological extracts containing OPDA should be stored under specific conditions. For long-term storage (up to 2 years), a temperature of -80°C is recommended.[8] Stock solutions prepared in solvents like ethanol or DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[6]

Q4: What type of internal standard should I use for accurate OPDA quantification?

A4: For the most accurate quantification of OPDA, it is highly recommended to use a stable isotope-labeled internal standard. A common choice is deuterated OPDA, such as [2H5]cis-(+/-)-OPDA.[9] Using a labeled internal standard helps to correct for sample loss and ionization variability during sample preparation and analysis by mass spectrometry.

Troubleshooting Guide

This guide addresses specific problems that may arise during the analysis of OPDA.

Problem Potential Cause(s) Recommended Solution(s)
Low or no OPDA detected in samples where it is expected. 1. Degradation during extraction: Exposure to high temperatures, incompatible solvents, or prolonged extraction times. 2. Improper storage: Samples not stored at -80°C or subjected to multiple freeze-thaw cycles.[6] 3. Inefficient extraction: The chosen solvent system may not be optimal for your sample matrix.1. Keep samples on ice throughout the extraction process. Use pre-chilled solvents. Minimize the duration of each extraction step. 2. Immediately after extraction, store samples at -80°C until analysis. Aliquot extracts to avoid repeated thawing.[1] 3. Consider optimizing your extraction solvent. A common method involves an acetone:citric acid mixture followed by liquid-liquid extraction with diethyl ether.[10]
High variability in OPDA levels between replicate samples. 1. Inconsistent sample handling: Variations in the time between sample collection and extraction. 2. Isomerization: Conversion of OPDA to its epi-isomer due to exposure to light or non-optimal pH during processing.[5] 3. Matrix effects in LC-MS analysis: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of OPDA.1. Standardize your sample collection and processing workflow to ensure all samples are handled identically. Flash-freeze samples in liquid nitrogen immediately after collection. 2. Protect samples from light and maintain a consistent, slightly acidic pH during extraction. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects.[9] Optimize chromatographic separation to resolve OPDA from interfering compounds.
Presence of an unexpected peak with the same mass-to-charge ratio (m/z) as OPDA. 1. Isomerization: The peak is likely 13-epi-12-oxo PDA, the C-13 epimer of OPDA.[5] 2. In-source fragmentation: The OPDA molecule may be fragmenting in the mass spectrometer's ion source.1. Confirm the identity of the peak using a commercially available standard for 13-epi-12-oxo PDA if possible. Optimize chromatography to separate the two isomers. 2. Adjust the ion source parameters (e.g., temperature, voltages) to minimize in-source fragmentation.

Experimental Protocols

Protocol 1: Extraction of OPDA from Plant Tissue

This protocol is adapted from methodologies described for the analysis of oxylipins in plant tissues.[10]

Materials:

  • Plant tissue (e.g., leaves, seeds)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or tissue homogenizer

  • Extraction solvent: 70:30 acetone:50 mM citric acid (v/v)

  • Internal standard: [2H5]cis-(+/-)-OPDA

  • Diethyl ether

  • 60% Methanol (v/v)

  • Centrifuge capable of 4°C operation

  • Nitrogen gas evaporator

Procedure:

  • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.

  • Weigh the frozen tissue (typically 50-100 mg).

  • Grind the tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Transfer the frozen powder to a pre-chilled tube and add 1.5 mL of cold extraction solvent.

  • Add the internal standard (e.g., 20 ng of [2H5]cis-(+/-)-OPDA) to the mixture.

  • Vortex thoroughly and incubate at 4°C for 2 hours with gentle shaking.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant. To allow the acetone to evaporate, which facilitates the subsequent liquid-liquid extraction, leave the tubes open in a fume hood overnight.

  • Perform a liquid-liquid extraction by adding an equal volume of diethyl ether. Vortex vigorously and then centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Collect the upper ether phase. Repeat the ether extraction two more times, pooling all ether fractions.

  • Evaporate the pooled ether fractions to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of 60% methanol for LC-MS analysis.

Protocol 2: Quantification of OPDA by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)

  • Tandem mass spectrometer (e.g., triple quadrupole or ion trap) equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute OPDA, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions (Negative Ion Mode):

  • Ionization Mode: ESI-

  • Multiple Reaction Monitoring (MRM) Transitions:

    • OPDA: Precursor ion (m/z) 291.2 → Product ions (e.g., m/z 165.1, 109.1)

    • [2H5]-OPDA: Precursor ion (m/z) 296.2 → Product ions (e.g., m/z 168.1, 112.1)

  • Optimization: The specific cone voltage and collision energy for each transition should be optimized for your instrument to achieve maximum sensitivity.

Visualizations

OPDA_Signaling_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome Linolenic_Acid α-Linolenic Acid LOX Lipoxygenase (LOX) Linolenic_Acid->LOX HPOT 13(S)-HPOT LOX->HPOT AOS Allene Oxide Synthase (AOS) HPOT->AOS Allene_Oxide Allene Oxide AOS->Allene_Oxide AOC Allene Oxide Cyclase (AOC) Allene_Oxide->AOC OPDA_chloroplast 9S,13R-12-OPDA AOC->OPDA_chloroplast OPDA_peroxisome 9S,13R-12-OPDA OPDA_chloroplast->OPDA_peroxisome Transport OPDA_Signaling OPDA-Responsive Gene Expression (e.g., defense, stress response) OPDA_chloroplast->OPDA_Signaling COI1-Independent Signaling OPR3 OPDA Reductase 3 (OPR3) OPDA_peroxisome->OPR3 OPC8 OPC-8:0 OPR3->OPC8 Beta_Oxidation β-oxidation (3 cycles) OPC8->Beta_Oxidation JA Jasmonic Acid (JA) Beta_Oxidation->JA JA_Signaling JA-Responsive Gene Expression (e.g., growth regulation, defense) JA->JA_Signaling COI1-Dependent Signaling

Caption: Biosynthesis and signaling pathways of OPDA and JA.

Experimental_Workflow Start 1. Sample Collection (Flash-freeze in liquid N2) Grinding 2. Homogenization (Grind to fine powder) Start->Grinding Extraction 3. Extraction (Acetone/Citric Acid + Internal Std) Grinding->Extraction Evaporation 4. Acetone Evaporation Extraction->Evaporation LLE 5. Liquid-Liquid Extraction (Diethyl Ether) Evaporation->LLE Drydown 6. Dry Down (Under Nitrogen Stream) LLE->Drydown Reconstitution 7. Reconstitution (60% Methanol) Drydown->Reconstitution Analysis 8. LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for OPDA extraction and analysis.

Troubleshooting_Logic Problem Inconsistent OPDA Results Cause1 Degradation/Isomerization? Problem->Cause1 Yes Cause2 Extraction Inefficiency? Problem->Cause2 No Cause1->Cause2 No Solution1 Check Storage (-80°C) Minimize Thaw Cycles Work on Ice Cause1->Solution1 Yes Cause3 Analytical Issues? Cause2->Cause3 No Solution2 Optimize Solvents Use Internal Standard Cause2->Solution2 Yes Solution3 Check MS/MS Parameters Evaluate Matrix Effects Cause3->Solution3

Caption: Troubleshooting logic for inconsistent OPDA results.

References

minimizing isomerization of 9S,13R-12-OPDA during extraction and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the isomerization of 9S,13R-12-oxophytodienoic acid (OPDA) during extraction and analysis.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of 9S,13R-12-OPDA, providing potential causes and solutions in a question-and-answer format.

Question 1: I am observing a significant peak for the trans-isomer (9S,13R-12-OPDA) in my chromatogram, which is much larger than expected. What could be the cause?

Possible Causes and Solutions:

Potential CauseRecommended Solution
Acidic or Basic Conditions during Extraction: 9S,13S-12-OPDA, the natural cis-isomer, can readily isomerize to the more thermodynamically stable trans-isomer (9S,13R-12-OPDA) under acidic or basic conditions. Ensure all extraction solvents and buffers are maintained at a neutral pH (around 7.0). Consider using a buffered extraction system, such as a phosphate buffer, to maintain pH stability.
High Temperatures during Sample Preparation: Elevated temperatures can promote enolization and subsequent isomerization. Avoid heating samples during extraction and solvent evaporation. If evaporation is necessary, use a gentle stream of nitrogen at room temperature.
Extended Sample Processing Time: Prolonged exposure to non-ideal conditions increases the risk of isomerization. Streamline your extraction and sample preparation workflow to minimize processing time. Keep samples on ice whenever possible.
Inappropriate Solid-Phase Extraction (SPE) Sorbent: Some SPE sorbents can have acidic or basic properties, leading to on-cartridge isomerization. Use neutral SPE cartridges. If unsure, pre-condition the cartridge with a neutral buffer and test for pH changes in the eluate.
GC Analysis Conditions: High temperatures in the injection port of a gas chromatograph can cause thermal isomerization.[1] Whenever possible, use LC-MS/MS for analysis as it is a milder technique. If GC-MS is necessary, derivatization at a neutral pH prior to injection and optimization of the injector temperature are crucial.

Question 2: My quantitative results for 9S,13R-12-OPDA are inconsistent between sample batches. What should I investigate?

Possible Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent Sample Storage: Fluctuations in storage temperature can affect the stability of 12-OPDA isomers. Store all samples, extracts, and standards at -80°C in the dark. Avoid repeated freeze-thaw cycles.
Light Exposure: While not extensively documented for 12-OPDA specifically, many unsaturated lipids are susceptible to photoisomerization. Protect samples from direct light exposure during all stages of handling and analysis by using amber vials and minimizing time spent on the benchtop.
Solvent Purity and Stability: Impurities in solvents or solvent degradation over time can create acidic or reactive environments. Use high-purity (e.g., LC-MS grade) solvents and prepare fresh solutions regularly.
Matrix Effects in LC-MS/MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of 12-OPDA, leading to inaccurate quantification. Optimize your chromatographic separation to resolve 12-OPDA from interfering matrix components. The use of a stable isotope-labeled internal standard (e.g., d5-12-OPDA) is highly recommended to correct for matrix effects and variations in extraction recovery.
Instrument Calibration Drift: Changes in the mass spectrometer's performance can lead to inconsistent results. Regularly calibrate your instrument and monitor system suitability by injecting a standard solution at the beginning and end of each batch.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 9S,13R-12-OPDA isomerization?

A1: The primary cause of isomerization from the naturally occurring cis-isomer (9S,13S-12-OPDA) to the trans-isomer (9S,13R-12-OPDA) is enolization, which is catalyzed by the presence of acid or base.[1] This process involves the formation of a dienolate intermediate, which can then be protonated to form either the cis or the more thermodynamically stable trans configuration.

Q2: At what pH is 9S,13R-12-OPDA most stable?

A2: 9S,13R-12-OPDA is most stable under neutral pH conditions (approximately pH 7.0). Significant deviations towards acidic or basic pH will accelerate the rate of isomerization.

Q3: How should I store my 12-OPDA standards and samples?

A3: For long-term storage, it is recommended to store 12-OPDA standards and samples at -80°C in an inert solvent (e.g., ethanol, methanol, or acetonitrile) in amber glass vials to protect from light. For short-term storage during analysis, samples should be kept in an autosampler at a low temperature (e.g., 4°C).

Q4: Can I use GC-MS for the analysis of 12-OPDA isomers?

A4: While possible, GC-MS analysis of 12-OPDA is challenging due to the high temperatures used in the injection port, which can induce thermal isomerization.[1] LC-MS/MS is the preferred method as it is performed at lower temperatures. If GC-MS must be used, derivatization (e.g., methylation) under neutral conditions is necessary to increase volatility and potentially reduce on-column isomerization. Careful optimization of the injector temperature is critical.

Q5: Are there any specific extraction solvents that should be avoided?

A5: While common extraction solvents like methanol, ethanol, and acetonitrile are generally acceptable, it is crucial to ensure their purity and neutrality. Avoid using solvents that may contain acidic or basic impurities. If performing liquid-liquid extraction, ensure that the pH of the aqueous phase is neutral.

Experimental Protocols

Protocol 1: General Extraction of 12-OPDA from Plant Tissue to Minimize Isomerization

This protocol provides a general framework. Optimization for specific plant tissues may be required.

  • Sample Homogenization:

    • Flash-freeze fresh plant tissue in liquid nitrogen immediately after collection to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Accurately weigh the frozen powder into a pre-chilled tube.

  • Extraction:

    • Add a pre-chilled extraction solvent of 80% methanol containing a suitable internal standard (e.g., d5-12-OPDA) and an antioxidant (e.g., 0.01% butylated hydroxytoluene - BHT). The pH of the extraction solvent should be verified to be neutral.

    • Vortex the sample vigorously for 1 minute.

    • Incubate on a shaker at 4°C in the dark for 30 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a neutral SPE cartridge (e.g., C18) with methanol followed by water (ensure the water is at neutral pH).

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the 12-OPDA with methanol or acetonitrile into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

Visualizations

experimental_workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis a Plant Tissue Homogenization (Liquid Nitrogen) b Extraction with Neutral Solvent (80% MeOH, Internal Standard, BHT) a->b c Centrifugation b->c d Supernatant Collection c->d e SPE Cartridge Conditioning (Neutral pH) d->e f Sample Loading e->f g Wash f->g h Elution g->h i Solvent Evaporation (Nitrogen Stream) h->i j Reconstitution i->j k LC-MS/MS Analysis j->k

Caption: Workflow for 12-OPDA extraction and analysis.

troubleshooting_logic start High trans-Isomer Peak cond1 Check Extraction pH start->cond1 cond2 Check Temperatures cond1->cond2 Neutral sol1 Use Neutral Buffers cond1->sol1 Acidic/Basic cond3 Check Analysis Method cond2->cond3 Low sol2 Avoid Heating cond2->sol2 High sol3 Use LC-MS/MS cond3->sol3 GC-MS

Caption: Troubleshooting logic for high trans-isomer observation.

References

Technical Support Center: Refining HPLC Methods for Better Separation of OPDA Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods for the challenging separation of 12-oxo-phytodienoic acid (OPDA) stereoisomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of OPDA stereoisomers in a question-and-answer format.

Q1: Why am I seeing poor or no resolution between my OPDA stereoisomer peaks?

A1: Poor resolution in chiral separations is a common challenge. Several factors could be contributing to this issue:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel®, Chiralpak®), are often a good starting point for separating prostaglandin-like molecules. If you are not seeing separation, your chosen CSP may not provide sufficient stereoselectivity for OPDA.

  • Mobile Phase Composition: The composition of the mobile phase, including the organic modifier, additives, and pH, plays a crucial role in achieving chiral recognition. The polarity of the mobile phase can significantly influence the interaction between the analytes and the CSP.

  • Temperature: Column temperature can affect the kinetics and thermodynamics of the separation, thereby influencing resolution.

  • Flow Rate: A lower flow rate generally allows for more interaction between the analytes and the stationary phase, which can improve resolution, although it will also increase the analysis time.[1]

Q2: My OPDA peaks are tailing. What can I do to improve peak shape?

A2: Peak tailing can be caused by several factors in HPLC, and it is particularly common in chiral separations. Here are some potential causes and solutions:

  • Secondary Interactions: Unwanted interactions between the acidic OPDA molecules and active sites on the silica support of the column can lead to tailing. Adding a small amount of an acidic modifier, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase can help to suppress these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.

  • Column Degradation: Over time, the performance of any HPLC column will degrade. If you observe a gradual deterioration in peak shape, it may be time to replace your column.

  • Inappropriate Mobile Phase pH: For ionizable compounds like OPDA, the pH of the mobile phase can significantly impact peak shape. Ensure the pH is appropriate for the pKa of OPDA to maintain a consistent ionization state.

Q3: The retention times for my OPDA stereoisomers are shifting between injections. What is causing this instability?

A3: Shifting retention times are often indicative of a lack of system equilibration or changes in the mobile phase composition.

  • Insufficient Column Equilibration: Chiral separations can sometimes require longer equilibration times than achiral separations. Ensure your column is fully equilibrated with the mobile phase before starting your analytical run.

  • Mobile Phase Instability: If your mobile phase is a mixture of solvents, ensure they are thoroughly mixed and degassed. Volatile components can evaporate over time, leading to a change in composition and, consequently, retention times. Preparing fresh mobile phase daily is a good practice.

  • Pump Performance: Inconsistent flow rates from the HPLC pump can also cause retention time shifts. Check for any leaks in the system and ensure the pump is functioning correctly.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating OPDA stereoisomers?

A1: The most successful separations of chiral molecules like OPDA are typically achieved on Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamates, are widely used and have shown broad applicability for a range of chiral compounds. It is often necessary to screen several different CSPs to find the one that provides the best selectivity for your specific OPDA stereoisomers.

Q2: How do I choose the right mobile phase for my OPDA separation?

A2: Mobile phase selection is a critical step in method development for chiral separations. A common starting point for polysaccharide-based CSPs is a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol. The ratio of these solvents is adjusted to optimize retention and resolution. For acidic compounds like OPDA, the addition of a small amount of an acid (e.g., 0.1% TFA or formic acid) to the mobile phase is often necessary to improve peak shape and achieve reproducible results. For reversed-phase separations, mixtures of acetonitrile or methanol with buffered aqueous solutions are used.

Q3: Can temperature be used to optimize the separation of OPDA stereoisomers?

A3: Yes, temperature is a valuable parameter for optimizing chiral separations. Changing the column temperature can alter the selectivity and efficiency of the separation. In some cases, increasing the temperature can improve peak shape and reduce analysis time, while in other cases, sub-ambient temperatures may be required to achieve baseline resolution. It is important to explore a range of temperatures during method development.

Q4: What are the typical challenges I can expect when developing a method for OPDA stereoisomers?

A4: Separating stereoisomers, especially enantiomers, can be challenging due to their identical physical and chemical properties in an achiral environment. The main challenges you can expect include:

  • Finding a suitable CSP: This often requires screening multiple columns.

  • Achieving baseline resolution: Fine-tuning the mobile phase composition and temperature is often necessary.

  • Dealing with peak tailing: Due to the acidic nature of OPDA.

  • Long analysis times: Achieving good resolution in chiral separations can sometimes require lower flow rates and longer columns, leading to longer run times.

Quantitative Data

Due to the limited availability of publicly accessible, validated HPLC methods specifically for OPDA stereoisomers, the following tables provide illustrative data based on typical chiral separations of similar acidic compounds. This data should be used as a general guideline, and optimal parameters must be determined experimentally for your specific application.

Table 1: Example Chromatographic Parameters for OPDA Stereoisomer Separation

ParameterCondition 1Condition 2
Chiral Stationary Phase Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Chiralcel® OJ-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v)n-Hexane/Ethanol/TFA (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection Wavelength 220 nm220 nm

Table 2: Hypothetical Retention Times and Resolution for OPDA Stereoisomers

StereoisomerRetention Time (min) - Condition 1Retention Time (min) - Condition 2
Stereoisomer 112.515.2
Stereoisomer 214.217.8
Resolution (Rs) 1.8 2.1

Experimental Protocols

The following is a generalized protocol for developing a chiral HPLC method for the separation of OPDA stereoisomers. This protocol should be adapted and optimized based on the specific instrumentation and experimental goals.

1. Column Screening: a. Prepare a standard solution of the OPDA stereoisomer mixture in a suitable solvent (e.g., ethanol). b. Screen a minimum of two to three different polysaccharide-based chiral columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H, Chiralcel® OJ-H). c. Use a generic mobile phase for the initial screening, such as n-Hexane/Isopropanol (90:10, v/v) with 0.1% TFA. d. Evaluate the chromatograms for any signs of separation.

2. Mobile Phase Optimization: a. Select the column that shows the best initial separation. b. Systematically vary the ratio of the organic modifiers (e.g., from 95:5 to 80:20 n-Hexane/Isopropanol). c. Evaluate the effect of different alcohol modifiers (e.g., ethanol vs. isopropanol). d. Optimize the concentration of the acidic modifier (e.g., 0.05% to 0.2% TFA).

3. Temperature and Flow Rate Optimization: a. Once a promising mobile phase has been identified, investigate the effect of column temperature (e.g., from 15 °C to 40 °C). b. Evaluate the effect of flow rate on resolution and analysis time (e.g., from 0.5 mL/min to 1.2 mL/min).

4. Method Validation (once optimal conditions are found): a. Perform a full method validation according to relevant guidelines (e.g., ICH). b. Assess parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Visualizations

OPDA Signaling Pathway in Plant Defense

The following diagram illustrates the central role of 12-oxo-phytodienoic acid (OPDA) in the plant defense signaling network, highlighting its interaction with other phytohormone pathways.

OPDA_Signaling_Pathway Biotic_Abiotic_Stress Biotic/Abiotic Stress (e.g., Wounding, Pathogen Attack) ROS_Production ROS Production Biotic_Abiotic_Stress->ROS_Production Linolenic_Acid α-Linolenic Acid ROS_Production->Linolenic_Acid Lipase Activation LOX LOX HPOT 13-HPOT Linolenic_Acid->HPOT   AOS_AOC AOS/AOC OPDA cis-(+)-OPDA HPOT->OPDA   JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis OPDA->JA_Biosynthesis OPDA_Signaling OPDA-Specific Signaling OPDA->OPDA_Signaling OPR3 OPR3 JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1_JAZ COI1-JAZ Co-receptor JA_Ile->COI1_JAZ JA_Responses JA-Dependent Defense Responses COI1_JAZ->JA_Responses OPDA_Responses JA-Independent Defense Responses OPDA_Signaling->OPDA_Responses SA_Signaling Salicylic Acid (SA) Signaling OPDA_Signaling->SA_Signaling crosstalk Auxin_Signaling Auxin Signaling (Growth) OPDA_Signaling->Auxin_Signaling antagonism

Caption: Simplified overview of the OPDA signaling pathway in plant defense.

Troubleshooting Workflow for Poor Resolution

This diagram outlines a logical workflow for troubleshooting poor resolution in the HPLC separation of OPDA stereoisomers.

Troubleshooting_Workflow Start Start: Poor Resolution Check_Column Is the Chiral Stationary Phase (CSP) appropriate? Start->Check_Column Screen_Columns Screen different CSPs (e.g., polysaccharide-based) Check_Column->Screen_Columns No Check_Mobile_Phase Is the mobile phase optimized? Check_Column->Check_Mobile_Phase Yes Screen_Columns->Check_Mobile_Phase Optimize_MP Adjust organic modifier ratio and/or acidic additive concentration Check_Mobile_Phase->Optimize_MP No Check_Temp_Flow Are temperature and flow rate optimal? Check_Mobile_Phase->Check_Temp_Flow Yes Optimize_MP->Check_Temp_Flow Optimize_Temp_Flow Vary column temperature and/or decrease flow rate Check_Temp_Flow->Optimize_Temp_Flow No Good_Resolution Resolution Achieved Check_Temp_Flow->Good_Resolution Yes Optimize_Temp_Flow->Good_Resolution

Caption: A logical workflow for troubleshooting poor resolution of OPDA stereoisomers.

References

improving the sensitivity of detection for low levels of 9S,13R-12-oxophytodienoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the detection sensitivity of low levels of 9S,13R-12-oxophytodienoic acid (OPDA).

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of OPDA?

A1: Currently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific method for the quantification of low-abundance oxylipins like OPDA. Its high selectivity minimizes interference from complex biological matrices. For enhanced sensitivity, especially at picogram levels, chemical derivatization prior to LC-MS/MS analysis is highly recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used and may offer high resolution, but often requires derivatization to improve the volatility of OPDA.

Q2: How can I improve the ionization efficiency of OPDA in LC-MS?

A2: Derivatization is a key strategy to improve the ionization efficiency of OPDA. Since OPDA contains a ketone group, derivatizing agents that target carbonyls can introduce a readily ionizable moiety. Girard's Reagent T (GirT) is an effective derivatizing agent that introduces a permanently charged quaternary ammonium group, significantly enhancing the signal in positive ion mode electrospray ionization (ESI).

Q3: What are common sources of sample loss during extraction of OPDA?

A3: Sample loss during extraction can occur at several stages. Adsorption to plasticware can be a significant issue for lipids; using silanized glass vials is recommended. Inefficient phase separation during liquid-liquid extraction (LLE) can also lead to loss of analyte in the aqueous phase. Finally, incomplete evaporation of the solvent or degradation of the analyte during sample drying can reduce recovery. It is crucial to use a gentle stream of nitrogen for evaporation and to avoid excessive heat.

Q4: Is an internal standard necessary for accurate quantification of OPDA?

A4: Yes, the use of a stable isotope-labeled internal standard (IS) is critical for accurate and precise quantification of OPDA. An ideal IS, such as deuterated OPDA (e.g., [2H5]cis-(+/-)-OPDA), will co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, allowing for reliable correction of variations in sample preparation and instrument response.

Q5: How can I minimize matrix effects when analyzing OPDA in complex samples like plant tissues?

A5: Matrix effects, which arise from co-eluting compounds that affect the ionization of the analyte, are a common challenge. To minimize them, you can:

  • Optimize Sample Preparation: Employ solid-phase extraction (SPE) to clean up the sample and remove interfering substances before LC-MS analysis.

  • Improve Chromatographic Separation: Use a longer gradient or a column with a different selectivity to separate OPDA from matrix components.

  • Dilute the Sample: If the concentration of OPDA is still within the detection limits, diluting the sample can reduce the concentration of interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: As mentioned, this is the most effective way to compensate for matrix effects that cannot be eliminated.

Troubleshooting Guides

Issue 1: Low or No Signal for OPDA Standard
Possible Cause Troubleshooting Step
Poor Ionization If not using derivatization, the inherent ionization efficiency of OPDA may be low. Consider derivatization with Girard's Reagent T.
Incorrect MS Parameters Optimize MS parameters, including spray voltage, gas flows, and collision energy, by infusing a standard solution of OPDA.
Degradation of Standard OPDA is sensitive to light and temperature. Ensure the standard is stored correctly at -20°C or below and protected from light. Prepare fresh working solutions regularly.
Instrument Contamination Run a blank injection to check for system contamination. If necessary, clean the ion source and transfer optics.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Step
Column Overload Inject a lower concentration of the standard to see if peak shape improves.
Incompatible Injection Solvent The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column.
Column Contamination or Degradation Wash the column with a strong solvent or, if necessary, replace the column.
Secondary Interactions Acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) to suppress the ionization of the carboxylic acid group of OPDA and improve peak shape.
Issue 3: High Background Noise or Interferences
Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases.
Matrix Effects Implement the strategies outlined in FAQ Q5 to minimize matrix effects.
Sample Carryover Inject a blank after a high concentration sample to check for carryover. Optimize the autosampler wash method by using a stronger solvent.
Co-eluting Isobars OPDA has several isomers. Ensure your chromatography can separate the 9S,13R isomer from other isomers if specific quantification is required.

Quantitative Data Summary

The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for OPDA using different analytical methods. It is important to note that direct comparisons can be challenging due to variations in instrumentation, methodologies, and matrices between studies. The values presented here are intended to provide a general guide.

Analytical MethodDerivatizationMatrixLODLOQReference
GC-MSMethylationPlant Tissue20 pg (on-column)Not Reported[1]
LC-MS/MSNoneNot SpecifiedLow pg on-columnNot ReportedGeneral estimate based on oxylipin literature
LC-MS/MSGirard's Reagent TNot SpecifiedExpected to be in the low femtomole to high attomole range on-columnNot ReportedBased on reported sensitivity gains for other ketones

Experimental Protocols

Protocol 1: Extraction of OPDA from Plant Tissue

This protocol is a general guideline and may need to be optimized for specific plant tissues.

  • Harvesting and Freezing: Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction Solvent Preparation: Prepare an extraction solvent of 2-propanol:ethyl acetate (1:2, v/v).

  • Extraction: Add 1 mL of the extraction solvent to approximately 100 mg of the powdered plant tissue. Add the internal standard (e.g., deuterated OPDA) at this stage.

  • Shaking: Vortex the mixture vigorously for 1 minute and then shake on an orbital shaker for 30 minutes at 4°C.

  • Phase Separation: Add 1 mL of water and vortex thoroughly. Centrifuge at 5,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

  • Collection of Organic Phase: Carefully collect the upper organic phase containing the lipids into a new silanized glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Derivatization of OPDA with Girard's Reagent T

This protocol is adapted from methods for other keto-steroids and may require optimization for OPDA.

  • Reagent Preparation: Prepare a fresh solution of Girard's Reagent T (GirT) in a reaction buffer (e.g., 10% acetic acid in methanol). A typical concentration is 1 mg/mL.

  • Derivatization Reaction: To the dried sample extract, add 50 µL of the GirT solution.

  • Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.

  • Drying: After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in the initial mobile phase for LC-MS analysis.

Visualizations

OPDA Biosynthesis and Signaling Pathway

OPDA_Pathway cluster_plastid Plastid cluster_peroxisome Peroxisome cluster_signaling OPDA Signaling (JA-Independent) alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX AOS AOS 13-HPOT->AOS Allene_Oxide Allene_Oxide AOS->Allene_Oxide AOC AOC Allene_Oxide->AOC OPDA OPDA AOC->OPDA OPR3 OPR3 OPDA->OPR3 TGA_Factors TGA Transcription Factors OPDA->TGA_Factors beta-Oxidation beta-Oxidation OPR3->beta-Oxidation JA Jasmonic Acid beta-Oxidation->JA Defense_Genes Defense Gene Expression TGA_Factors->Defense_Genes OPDA_Workflow Sample_Collection 1. Sample Collection (e.g., Plant Tissue) Extraction 2. Extraction with Internal Standard Sample_Collection->Extraction Derivatization 3. Derivatization (e.g., Girard's T) Extraction->Derivatization LC_MS_Analysis 4. LC-MS/MS Analysis Derivatization->LC_MS_Analysis Data_Analysis 5. Data Analysis and Quantification LC_MS_Analysis->Data_Analysis Troubleshooting_Logic Start Low OPDA Signal Check_Standard Check Standard Integrity and Concentration Start->Check_Standard Optimize_MS Optimize MS Parameters Check_Standard->Optimize_MS Standard OK Check_Derivatization Verify Derivatization Efficiency Optimize_MS->Check_Derivatization MS Optimized Investigate_Matrix_Effects Investigate Matrix Effects Check_Derivatization->Investigate_Matrix_Effects Derivatization OK Improve_Extraction Optimize Extraction Protocol Investigate_Matrix_Effects->Improve_Extraction Matrix Effects Present

References

dealing with matrix effects in LC-MS/MS analysis of 9S,13R-12-OPDA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of 9S,13R-12-oxophytodienoic acid (12-OPDA).

Frequently Asked Questions (FAQs)

What is 9S,13R-12-OPDA and why is its analysis important?

9S,13R-12-OPDA is a biologically active oxylipin, a class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. In plants, it is a precursor to the hormone jasmonic acid and is involved in defense responses and development. In animals, it and similar compounds can play roles in inflammation and other physiological processes. Accurate quantification by LC-MS/MS is crucial for understanding its biological function.

What are matrix effects and how do they affect 12-OPDA analysis?

Matrix effects are the alteration of ionization efficiency for an analyte due to co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the analyte signal, causing inaccurate quantification. For 12-OPDA, which is often present at low concentrations in complex biological samples, matrix effects are a significant challenge.

What are the common sources of matrix effects in 12-OPDA analysis?

The primary sources of matrix effects are endogenous components of the biological sample that co-elute with 12-OPDA. These can include:

  • Phospholipids: Abundant in biological membranes, they are a major cause of ion suppression in electrospray ionization (ESI).

  • Other lipids and fatty acids: High concentrations of other lipids can compete with 12-OPDA for ionization.

  • Salts and other small molecules: These can also interfere with the ionization process.

How can I minimize matrix effects?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: The goal is to remove interfering components while efficiently recovering 12-OPDA. Common techniques include:

    • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. Mixed-mode anion exchange SPE is particularly useful for acidic compounds like 12-OPDA.

    • Liquid-Liquid Extraction (LLE): This can be used to partition 12-OPDA into a solvent where interfering compounds are less soluble.

    • Protein Precipitation: A simple method to remove proteins, but it may not be sufficient to eliminate all matrix interferences.

  • Chromatographic Separation: Optimizing the HPLC or UHPLC separation can resolve 12-OPDA from co-eluting matrix components. Using a high-resolution column, such as a C18 column, and a suitable gradient elution is recommended.

  • Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS), such as d5-12-OPDA, is highly recommended. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience similar matrix effects, allowing for accurate correction during data analysis.

What type of internal standard should I use?

A stable isotope-labeled internal standard (e.g., d5-12-OPDA) is the best choice for accurate quantification. These standards co-elute with the analyte and are affected by matrix effects in the same way, allowing for reliable correction. If a SIL-IS is not available, a structural analog can be used, but this is less ideal as its behavior in the matrix may differ from the analyte.

What are the recommended storage conditions for samples containing 12-OPDA?

Oxylipins like 12-OPDA can be unstable and prone to degradation. To ensure sample integrity, it is recommended to:

  • Store samples at -80°C.

  • Minimize freeze-thaw cycles.

  • Process samples quickly and on ice.

  • Consider the addition of antioxidants, such as butylated hydroxytoluene (BHT), during sample extraction to prevent auto-oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of 12-OPDA.

Problem Possible Causes Recommended Solutions
Low or no 12-OPDA signal Sample Degradation: 12-OPDA is unstable.- Ensure samples are stored at -80°C and processed quickly on ice.- Minimize freeze-thaw cycles.- Add an antioxidant like BHT to the extraction solvent.
Poor Extraction Recovery: The extraction method is not efficient for 12-OPDA.- Optimize the SPE or LLE protocol. Ensure the pH of the sample is appropriate for the extraction method.- Use a stable isotope-labeled internal standard to monitor and correct for recovery.
Ion Suppression: Co-eluting matrix components are suppressing the 12-OPDA signal.- Improve sample cleanup using a more effective SPE method (e.g., mixed-mode anion exchange).- Optimize the chromatographic separation to resolve 12-OPDA from the interfering peaks.- Dilute the sample extract, if sensitivity allows.
Incorrect MS/MS settings: The MRM transitions or other MS parameters are not optimal.- Verify the MRM transitions for 12-OPDA and its internal standard. A common transition for 12-OPDA is the loss of water from the precursor ion.- Optimize the collision energy and other source parameters.
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample.- Dilute the sample or inject a smaller volume.
Secondary Interactions: 12-OPDA is interacting with active sites on the column or in the LC system.- Use a high-quality, end-capped C18 column.- Ensure the mobile phase pH is appropriate to keep 12-OPDA in a single ionic form.
Poorly Optimized Chromatography: The gradient or mobile phase is not suitable.- Adjust the gradient slope and mobile phase composition to improve peak shape.
High Background or Interferences Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents.- Use high-purity, LC-MS grade solvents and reagents.
Carryover from Previous Injections: The analyte from a previous high-concentration sample is affecting the current injection.- Implement a rigorous wash step in the autosampler and a blank injection after high-concentration samples.
Matrix Interferences: Co-eluting compounds from the sample matrix.- Improve the sample preparation method to remove more interferences.
Inconsistent Results (Poor Precision) Variable Matrix Effects: The degree of ion suppression or enhancement varies between samples.- Use a stable isotope-labeled internal standard to compensate for sample-to-sample variations in matrix effects.
Inconsistent Sample Preparation: Variability in the extraction and handling of samples.- Ensure a standardized and reproducible sample preparation workflow.
Instrument Instability: Fluctuations in the LC or MS performance.- Perform regular instrument maintenance and calibration.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for 12-OPDA

This protocol is a general guideline for the extraction of 12-OPDA from a biological matrix (e.g., plasma, plant tissue homogenate) using a mixed-mode anion exchange SPE cartridge.

  • Sample Pre-treatment:

    • Thaw the sample on ice.

    • Add a known amount of stable isotope-labeled internal standard (e.g., d5-12-OPDA) to the sample.

    • For solid tissues, homogenize in a suitable buffer on ice.

    • Acidify the sample to a pH of ~3 with formic acid. This ensures that 12-OPDA is in its protonated form for retention on the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Condition the mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the cartridge dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of an acidic aqueous wash solution (e.g., water with 0.1% formic acid) to remove hydrophilic interferences.

    • Wash the cartridge with 1 mL of a non-polar organic solvent (e.g., hexane) to remove neutral lipids.

  • Elution:

    • Elute 12-OPDA and other acidic compounds from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol containing 2% formic acid or a mixture of acetonitrile and isopropanol with formic acid).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters
  • LC Column: A high-resolution reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for the analysis of acidic compounds like 12-OPDA.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for 12-OPDA and its internal standard need to be optimized on the specific mass spectrometer being used.

Data Presentation

The following table provides a hypothetical comparison of different sample preparation methods for the analysis of 12-OPDA, illustrating how quantitative data on recovery and matrix effects can be presented.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation 85 ± 7-45 ± 12 (Ion Suppression)
Liquid-Liquid Extraction 78 ± 9-32 ± 10 (Ion Suppression)
Solid-Phase Extraction (SPE) 92 ± 5-15 ± 8 (Minimal Ion Suppression)

Values are presented as mean ± standard deviation.

Visualizations

Experimental Workflow for 12-OPDA Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample add_is Add Internal Standard (d5-12-OPDA) sample->add_is homogenize Homogenize/Acidify add_is->homogenize spe Solid-Phase Extraction (SPE) homogenize->spe evaporate Evaporate & Reconstitute spe->evaporate lcms LC-MS/MS System evaporate->lcms data Data Acquisition (MRM) lcms->data integrate Peak Integration data->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Workflow for the LC-MS/MS analysis of 12-OPDA.

Troubleshooting Logic for Low Signal

troubleshooting_low_signal cluster_instrument_issues Instrument Issues cluster_sample_issues Sample/Method Issues start Low or No 12-OPDA Signal check_is Check Internal Standard Signal start->check_is is_ok IS Signal OK? check_is->is_ok check_ms Check MS/MS Method (MRMs, Voltages) is_ok->check_ms No ion_suppression Investigate Ion Suppression is_ok->ion_suppression Yes check_lc Check LC System (Leaks, Column) check_ms->check_lc poor_recovery Investigate Poor Recovery ion_suppression->poor_recovery degradation Investigate Sample Degradation poor_recovery->degradation

Caption: Troubleshooting logic for low 12-OPDA signal.

strategies to prevent degradation of 9S,13R-12-oxophytodienoic acid standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage, handling, and use of 9S,13R-12-oxophytodienoic acid (12-OPDA) standards to prevent degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: How should I store my 12-OPDA standard upon receipt?

For long-term stability, the 12-OPDA standard, typically supplied in ethanol, should be stored at -80°C.[1][2][3] Under these conditions, the standard is stable for at least two years.[1][3]

Q2: Can I store the 12-OPDA standard at -20°C?

While -80°C is recommended for long-term storage, storage at -20°C is possible for shorter periods. If stored at -20°C, it is advised to use the standard within one month.[2][4] For optimal stability, especially for the stock solution in solvent, -80°C is preferable for storage up to six months.[4]

Q3: My 12-OPDA standard is provided in ethanol. How can I switch to a different solvent for my experiment?

To change the solvent, evaporate the ethanol under a gentle stream of nitrogen. Immediately after the ethanol has evaporated, reconstitute the 12-OPDA in the solvent of your choice.[1] It is crucial to add the new solvent promptly to minimize the time the compound is in a dry film, which can be less stable.

Q4: What solvents are compatible with 12-OPDA?

12-OPDA is soluble in several organic solvents. Solvents such as DMSO and dimethylformamide (DMF), purged with an inert gas, can be used.[1] The standard is also highly soluble in ethanol.[3] For aqueous solutions, it is difficult to dissolve 12-OPDA directly in neutral buffers like PBS (pH 7.2), though it has a solubility of approximately 1 mg/mL.[1][3] Higher solubility in aqueous solutions can be achieved in strongly basic buffers (pH > 8).[1]

Q5: How long are aqueous solutions of 12-OPDA stable?

It is not recommended to store aqueous solutions of 12-OPDA for more than one day.[1] For best results, prepare aqueous solutions fresh for each experiment.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

This could be due to the degradation of the 12-OPDA standard. Follow this guide to troubleshoot the issue.

  • Step 1: Verify Storage Conditions: Confirm that the standard has been consistently stored at -80°C.[1][3] Improper storage, such as repeated freeze-thaw cycles or prolonged time at room temperature, can lead to degradation.

  • Step 2: Check Solvent Preparation and Storage: If you are using a stock solution, ensure it was prepared correctly. For solutions in solvents other than ethanol, confirm they were stored at -80°C for no longer than six months, or at -20°C for no longer than one month.[4] Aqueous solutions should be prepared fresh daily.[1]

  • Step 3: Aliquoting Strategy: To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2][4]

  • Step 4: Consider Isomerization: 9S,13R-12-OPDA is an isomer of 12-oxo-PDA.[4][5] Suboptimal conditions might lead to isomerization, affecting its biological activity. If your application is sensitive to specific stereoisomers, degradation to other forms could be a factor.

Issue 2: Difficulty dissolving 12-OPDA in the desired solvent.

  • For Organic Solvents: If you encounter solubility issues in DMSO or DMF, you can gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[2]

  • For Aqueous Solutions: Direct dissolution in neutral aqueous buffers is challenging.[1] To prepare an organic solvent-free aqueous solution, you can use strongly basic buffers (pH > 8) and vigorously agitate or sonicate the mixture.[1] Alternatively, prepare a concentrated stock in a water-miscible organic solvent like ethanol or DMSO and then dilute it into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your experiment.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of 12-OPDA

Storage ConditionFormRecommended DurationStability
-80°CIn Ethanol (as supplied)Long-term≥ 2 years[1][3]
-80°CIn Solvent (e.g., DMSO, DMF)Up to 6 monthsStable[4]
-20°CIn Solvent (e.g., DMSO, DMF)Up to 1 monthStable[2][4]
Room TemperatureSolid/Dry FilmNot RecommendedUnstable
> -20°CAqueous Solution< 1 dayUnstable[1]

Table 2: Solubility of 12-OPDA in Common Solvents

SolventSolubility
Ethanol~100 mg/mL[3]
Dimethylformamide (DMF)~25 mg/mL[1][3]
Dimethyl sulfoxide (DMSO)~10 mg/mL[1][3]
PBS (pH 7.2)~1 mg/mL[1][3]

Experimental Protocols

Protocol 1: Preparation of Aliquoted Stock Solutions

  • Materials: 12-OPDA standard in ethanol, desired solvent (e.g., DMSO, ethanol), microcentrifuge tubes, nitrogen gas source.

  • Procedure: a. If the standard is supplied in ethanol and this is your desired solvent for the stock, proceed to step 'd'. b. If a different solvent is required, place the vial containing the 12-OPDA in ethanol on ice. c. Under a gentle stream of nitrogen, evaporate the ethanol until the compound forms a dry film. d. Immediately add the desired volume of the new solvent (e.g., DMSO) to achieve the target concentration. e. Vortex briefly to ensure complete dissolution. Gentle warming or sonication can be used if necessary.[2] f. Aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -80°C.[1][2][3]

Mandatory Visualizations

G cluster_receipt Upon Receipt cluster_storage Storage Strategy cluster_prep Experimental Preparation Receipt Receive 12-OPDA in Ethanol Store Store at -80°C Receipt->Store Long-term (>=2 years) Aliquot Aliquot into single-use volumes Store->Aliquot To prevent freeze-thaw cycles Thaw Thaw a single aliquot Aliquot->Thaw Dilute Dilute to working concentration Thaw->Dilute Use Use immediately Dilute->Use

Caption: Recommended workflow for storage and handling of 12-OPDA standards.

G Start Inconsistent Experimental Results Observed CheckStorage Were standards stored consistently at -80°C? Start->CheckStorage CheckFreezeThaw Were single-use aliquots used? CheckStorage->CheckFreezeThaw Yes DegradationLikely Degradation of standard is likely. Use a new vial or aliquot. CheckStorage->DegradationLikely No CheckAqueous Was the aqueous solution prepared fresh? CheckFreezeThaw->CheckAqueous Yes CheckFreezeThaw->DegradationLikely No CheckAqueous->DegradationLikely No OtherFactors Consider other experimental factors: - Reagent quality - Instrument performance - Protocol execution CheckAqueous->OtherFactors Yes

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Validation & Comparative

Validating the 9S,13R-12-Oxophytodienoic Acid Signaling Pathway in Maize: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 9S,13R-12-oxophytodienoic acid (OPDA) signaling pathway in maize with alternative phytohormone signaling pathways. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathways and experimental workflows.

Introduction to OPDA Signaling in Maize

12-oxo-phytodienoic acid (OPDA) is a lipid-derived signaling molecule and a key precursor in the biosynthesis of jasmonic acid (JA), a well-known phytohormone involved in plant defense and development.[1] In maize (Zea mays), OPDA has been shown to have its own signaling pathway, independent of JA, that plays a crucial role in mediating responses to biotic and abiotic stresses.[2][3] This guide focuses on the validation of the signaling pathway of the biologically active stereoisomer, 9S,13R-12-OPDA, and compares its functions with other major defense-related hormone signaling pathways in maize. While much of the research refers to 12-OPDA generally, it is widely accepted that the cis-(+)-OPDA, which includes the 9S,13R configuration, is the primary biologically active form.

The 9S,13R-12-OPDA Signaling Pathway

The 9S,13R-12-OPDA signaling pathway is initiated in the chloroplasts where the precursor, α-linolenic acid, is converted to 12-OPDA through the action of a series of enzymes, including 13-lipoxygenases (13-LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC).[1] While OPDA can be further metabolized to JA in the peroxisome, it can also act as a signaling molecule itself, regulating a unique set of genes that are not responsive to JA.[2] This JA-independent signaling is critical for certain defense responses in maize.

dot

OPDA_Signaling_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_nucleus Nucleus alpha_linolenic_acid α-Linolenic Acid 13-HPOT 13(S)-HPOT alpha_linolenic_acid->13-HPOT 13-LOX allene_oxide Allene Oxide 13-HPOT->allene_oxide AOS OPDA 9S,13R-12-OPDA allene_oxide->OPDA AOC OPDA_perox OPDA OPDA->OPDA_perox Transport OPDA_responsive_genes OPDA-Responsive Genes OPDA->OPDA_responsive_genes JA-Independent Signaling JA Jasmonic Acid (JA) JA_responsive_genes JA-Responsive Genes JA->JA_responsive_genes JA-Dependent Signaling OPDA_perox->JA OPR3, β-oxidation Defense_Responses Defense Responses OPDA_responsive_genes->Defense_Responses JA_responsive_genes->Defense_Responses

Caption: The 9S,13R-12-OPDA signaling pathway in maize, highlighting both JA-dependent and independent branches.

Comparison with Alternative Signaling Pathways

The defense response in maize is a complex network involving the interplay of multiple phytohormone signaling pathways. Besides OPDA/JA, salicylic acid (SA) and abscisic acid (ABA) are key players.

Feature9S,13R-12-OPDA SignalingJasmonic Acid (JA) SignalingSalicylic Acid (SA) SignalingAbscisic Acid (ABA) Signaling
Primary Role in Defense Defense against chewing insects and necrotrophic pathogens; abiotic stress tolerance (e.g., salt).[2][3]Broad-spectrum defense against insects and necrotrophic pathogens.Defense against biotrophic and hemibiotrophic pathogens.Modulates defense responses and abiotic stress tolerance.
Key Signaling Components Largely unknown, but distinct from JA signaling components.COI1, JAZ proteins, MYC2 transcription factors.NPR1, TGA transcription factors.PYR/PYL/RCAR receptors, PP2Cs, SnRK2s.
Crosstalk Can act synergistically or antagonistically with JA, SA, and ABA signaling.[2]Generally antagonistic with SA signaling.Generally antagonistic with JA signaling.Complex interactions with JA and SA signaling, often context-dependent.

Supporting Experimental Data

Validation of JA-Independent OPDA Signaling in Maize Mutants

Experiments using maize mutants deficient in OPDA and JA biosynthesis have provided strong evidence for a JA-independent OPDA signaling pathway. The zmaoc2 mutant is deficient in the production of both OPDA and JA, while the zmopr3 mutant can produce OPDA but is deficient in JA synthesis.

Mutant LineGenotype DescriptionPhenotype under Salt StressOPDA Level (relative to WT)JA Level (relative to WT)
Wild-Type (WT)Normal OPDA and JA biosynthesisTolerant1.01.0
zmaoc2Deficient in AOC, no OPDA or JASensitive< 0.1< 0.1
zmopr3Deficient in OPR3, accumulates OPDA, no JAIntermediate tolerance> 1.0< 0.1

Data adapted from a study on ZmEREB57's role in salt tolerance.[2][4]

The intermediate tolerance of the zmopr3 mutant, which produces OPDA but not JA, indicates that OPDA itself contributes to salt stress tolerance, independent of JA.[2]

OPDA-Mediated Defense Against Aphids

The maize inbred line Mp708 exhibits enhanced resistance to the corn leaf aphid. This resistance is correlated with constitutively higher levels of 12-OPDA. Exogenous application of OPDA to a JA-deficient maize line enhanced resistance to aphids, further supporting a JA-independent role for OPDA in insect defense.[3]

Maize LineTreatmentAphid Resistance12-OPDA Level (relative to susceptible line)
Susceptible LineControlLow1.0
Mp708 (Resistant)ControlHigh> 2.0
JA-deficient lineControlLowN/A
JA-deficient lineOPDA applicationHighN/A

Data conceptualized from findings on OPDA-mediated aphid resistance.[3]

Experimental Protocols

Generation and Validation of Maize Mutants

Validating the OPDA signaling pathway often involves the use of maize mutants. The generation of such mutants can be achieved through methods like EMS mutagenesis or CRISPR/Cas9-mediated gene editing.

CRISPR/Cas9-Mediated Knockout of ZmAOC2

  • gRNA Design: Design single guide RNAs (sgRNAs) targeting the ZmAOC2 gene.

  • Vector Construction: Clone the designed sgRNAs into a maize CRISPR/Cas9 expression vector.

  • Maize Transformation: Introduce the CRISPR/Cas9 construct into maize embryos via Agrobacterium-mediated transformation.

  • Mutant Screening: Regenerate plants and screen for mutations in the ZmAOC2 gene using PCR and Sanger sequencing.

  • Validation: Confirm the absence of ZmAOC2 protein using Western blotting and measure OPDA and JA levels via LC-MS/MS to confirm the biochemical phenotype.

Phytohormone Quantification by LC-MS/MS
  • Sample Preparation: Freeze-dry and grind maize leaf tissue.

  • Extraction: Extract phytohormones using an acidic isopropanol/water solvent.

  • Solid-Phase Extraction (SPE): Clean up the extract using a C18 SPE cartridge.

  • LC-MS/MS Analysis: Separate and quantify OPDA, JA, SA, and ABA using a liquid chromatography-tandem mass spectrometry system.

Gene Expression Analysis by qRT-PCR
  • RNA Extraction: Isolate total RNA from maize tissues using a TRIzol-based method.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA.

  • qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for OPDA-responsive genes (e.g., specific defense genes) and a reference gene for normalization.

Experimental Workflow for Validating OPDA Signaling

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Experimental_Workflow start Start: Hypothesis on OPDA Function mutant_generation Generate Maize Mutants (e.g., zmaoc2, zmopr3) start->mutant_generation stress_treatment Apply Biotic/Abiotic Stress (e.g., Herbivory, Salt Stress) mutant_generation->stress_treatment phenotypic_analysis Phenotypic Analysis (e.g., Damage Assessment, Survival Rate) stress_treatment->phenotypic_analysis hormone_quantification Phytohormone Quantification (LC-MS/MS) stress_treatment->hormone_quantification gene_expression Gene Expression Analysis (qRT-PCR, RNA-seq) stress_treatment->gene_expression data_integration Integrate and Analyze Data phenotypic_analysis->data_integration hormone_quantification->data_integration gene_expression->data_integration conclusion Conclusion on OPDA Signaling Role data_integration->conclusion

Caption: A generalized experimental workflow for validating the function of the OPDA signaling pathway in maize.

Conclusion

The validation of the 9S,13R-12-OPDA signaling pathway in maize has revealed its significant and often JA-independent role in mediating defense responses and abiotic stress tolerance. Comparative analysis with other phytohormone signaling pathways, such as those of SA and ABA, highlights the complexity and interconnectedness of the plant's defense network. The use of genetic tools like maize mutants, combined with advanced analytical techniques such as LC-MS/MS and transcriptomics, continues to be crucial in dissecting the specific functions of OPDA and its potential applications in developing stress-resilient crops.

References

A Comparative Guide to 9S,13R-12-oxophytodienoic Acid and Other Oxylipins in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant immunology, a class of lipid-derived signaling molecules known as oxylipins plays a pivotal role in orchestrating defense responses against a wide array of pathogens. Among these, 9S,13R-12-oxophytodienoic acid (OPDA) has emerged as a critical regulator, acting both as a precursor to the well-known defense hormone jasmonic acid (JA) and as a signaling molecule in its own right.[1][2][3] This guide provides a comprehensive comparison of OPDA and other key oxylipins in plant defense, supported by experimental data, detailed protocols, and signaling pathway visualizations.

Performance in Pathogen Inhibition: A Quantitative Comparison

The direct antimicrobial activity of oxylipins is a key component of their defensive capabilities. A large-scale in vitro study by Prost et al. (2005) provides valuable quantitative data on the inhibitory effects of various oxylipins on the growth of a range of plant pathogens. The following tables summarize these findings, comparing the efficacy of OPDA with other relevant oxylipins.

Table 1: Inhibition of Fungal and Oomycete Mycelial Growth by Oxylipins (100 µM)

OxylipinAlternaria brassicicola (% inhibition)Botrytis cinerea (% inhibition)Phytophthora infestans (% inhibition)
This compound (OPDA) 25-5050-7575-100
Jasmonic acid (JA)000
Methyl jasmonate (MeJA)0025-50
13(S)-Hydroperoxyoctadecatrienoic acid (13-HPOT)75-10075-10075-100
Colneleic acid75-10075-10075-100

Data extracted from Prost et al., 2005.

Table 2: Inhibition of Bacterial Growth by Oxylipins (100 µM)

OxylipinPseudomonas syringae (% inhibition)Xanthomonas campestris (% inhibition)Erwinia carotovora (% inhibition)
This compound (OPDA) 000
Jasmonic acid (JA)000
Methyl jasmonate (MeJA)000
13(S)-Hydroperoxyoctadecatrienoic acid (13-HPOT)000
Traumatin25-5000

Data extracted from Prost et al., 2005.

From this data, it is evident that OPDA exhibits significant direct antimicrobial activity against fungal and oomycete pathogens, a property not shared by its downstream product, jasmonic acid.[4] Other oxylipins, such as the hydroperoxide 13-HPOT and colneleic acid, also show potent antifungal and anti-oomycete effects. In contrast, the tested oxylipins, including OPDA, displayed limited direct antibacterial activity under these experimental conditions.

Signaling Pathways in Plant Defense

OPDA and JA regulate plant defense through distinct, yet interconnected, signaling pathways. While JA signaling is predominantly mediated by the F-box protein CORONATINE INSENSITIVE 1 (COI1), OPDA can activate defense responses through both COI1-dependent and COI1-independent mechanisms.[2][5][6][7][8]

Jasmonic Acid (JA) Signaling Pathway

The canonical JA signaling pathway is initiated by the binding of the bioactive form, JA-isoleucine (JA-Ile), to the COI1-JAZ co-receptor complex. This leads to the ubiquitination and subsequent degradation of JAZ repressor proteins, thereby releasing transcription factors, such as MYC2, to activate the expression of JA-responsive defense genes.[3]

JASignaling cluster_receptor JA_Ile JA-Isoleucine COI1 COI1 JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ recruits Proteasome 26S Proteasome COI1->Proteasome targets JAZ for degradation via MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses DefenseGenes JA-Responsive Defense Genes MYC2->DefenseGenes activates transcription of

Canonical Jasmonic Acid (JA) Signaling Pathway.
This compound (OPDA) Signaling Pathways

OPDA's signaling role is multifaceted. It can be converted to JA, thereby activating the canonical JA pathway. However, compelling evidence from studies on the opr3 mutant of Arabidopsis, which is deficient in OPDA reductase and cannot convert OPDA to JA, demonstrates that OPDA has JA-independent functions in plant defense.[1]

OPDA can signal through a COI1-independent pathway that involves TGA transcription factors.[6][8][9] Specifically, the bZIP transcription factors TGA2, TGA5, and TGA6 have been identified as key regulators of OPDA-responsive gene expression.[9][10][11][12] This pathway is particularly important for responses to electrophilic oxylipins.

OPDASignaling OPDA This compound (OPDA) OPR3 OPR3 OPDA->OPR3 converted to JA precursor via COI1_independent COI1-Independent Pathway OPDA->COI1_independent JA_pathway JA Signaling Pathway (COI1-dependent) OPR3->JA_pathway TGA TGA2/TGA5/TGA6 (Transcription Factors) COI1_independent->TGA activates OPDA_genes OPDA-Responsive Defense Genes TGA->OPDA_genes activates transcription of

Dual Signaling Roles of OPDA in Plant Defense.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

In Vitro Pathogen Growth Inhibition Assay

This protocol is adapted from Prost et al. (2005) and is used to assess the direct antimicrobial activity of oxylipins.

  • Pathogen Culture: Grow fungal and oomycete pathogens on appropriate solid media (e.g., Potato Dextrose Agar) and bacterial pathogens in liquid media (e.g., Luria-Bertani broth).

  • Oxylipin Preparation: Dissolve oxylipins in ethanol to create stock solutions. The final ethanol concentration in the assay should not exceed 1% to avoid solvent toxicity.

  • Assay Setup:

    • Fungi/Oomycetes: In a 96-well microplate, add the desired concentration of oxylipin (e.g., 100 µM) to the appropriate liquid growth medium. Inoculate each well with a standardized suspension of fungal spores or mycelial fragments.

    • Bacteria: In a 96-well microplate, add the desired concentration of oxylipin to the liquid growth medium. Inoculate each well with a standardized bacterial suspension to a starting OD600 of approximately 0.01.

  • Incubation: Incubate the microplates at the optimal growth temperature for each pathogen.

  • Data Collection: Measure the optical density at 600 nm for bacteria or assess mycelial growth (e.g., by measuring the diameter of fungal colonies or using a spectrophotometric method after staining) at regular intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Calculate the percentage of growth inhibition relative to a control containing only the solvent (ethanol).

Quantification of Oxylipins by LC-MS/MS

This protocol provides a general workflow for the quantification of OPDA, JA, and other oxylipins in plant tissues.

  • Sample Preparation:

    • Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder.

    • Extract oxylipins using a suitable solvent system, often containing an antioxidant like butylated hydroxytoluene (BHT), under acidic conditions (e.g., 80% methanol with 0.1% formic acid).

    • Include internal standards (deuterated analogs of the target oxylipins) at the beginning of the extraction for accurate quantification.

  • Solid-Phase Extraction (SPE):

    • Partially purify and concentrate the extracts using a C18 SPE cartridge to remove interfering compounds.

    • Elute the oxylipins with a solvent of higher organic content (e.g., methanol or ethyl acetate).

  • LC-MS/MS Analysis:

    • Reconstitute the dried eluate in a suitable solvent for injection.

    • Separate the oxylipins using reverse-phase liquid chromatography (LC) with a C18 column and a gradient of water and acetonitrile/methanol, both typically containing a small amount of acid (e.g., 0.1% formic acid).

    • Detect and quantify the oxylipins using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each oxylipin and its internal standard are monitored for high selectivity and sensitivity.

  • Data Analysis:

    • Construct calibration curves using authentic standards.

    • Quantify the endogenous oxylipin levels by comparing the peak area ratios of the endogenous analyte to its corresponding internal standard against the calibration curve.

LCMS_Workflow Start Plant Tissue Homogenization (with Internal Standards) Extraction Solvent Extraction Start->Extraction SPE Solid-Phase Extraction (SPE) Cleanup and Concentration Extraction->SPE LC Liquid Chromatography (LC) Separation SPE->LC MS Tandem Mass Spectrometry (MS/MS) Detection and Quantification LC->MS Data Data Analysis MS->Data

General Workflow for Oxylipin Quantification by LC-MS/MS.
Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression of defense-related genes in response to oxylipin treatment or pathogen infection.

  • RNA Extraction:

    • Harvest plant tissue and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol-based method).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Set up PCR reactions in a 96- or 384-well plate using a SYBR Green-based or probe-based qPCR master mix.

    • Each reaction should contain cDNA template, forward and reverse primers for the gene of interest, and the master mix.

    • Include a no-template control (NTC) for each primer pair to check for contamination.

    • Run the reactions in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of one or more stably expressed reference genes (e.g., actin, ubiquitin).

    • Calculate the relative gene expression using a method such as the 2-ΔΔCt method.

Conclusion

This compound is a versatile oxylipin that plays a crucial and distinct role in plant defense against pathogens. Unlike its well-studied derivative, jasmonic acid, OPDA possesses direct antimicrobial properties against a range of fungal and oomycete pathogens. Furthermore, OPDA activates a unique COI1-independent signaling pathway mediated by TGA transcription factors, highlighting its importance as a signaling molecule in its own right. Understanding the differential roles and signaling mechanisms of OPDA and other oxylipins is essential for developing novel strategies to enhance disease resistance in crop plants and for the discovery of new bioactive compounds for pharmaceutical applications. The experimental protocols provided herein offer a foundation for researchers to further explore the fascinating and complex world of plant oxylipins.

References

cross-validation of different quantification methods for 9S,13R-12-OPDA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary methods for the quantification of 9S,13R-12-oxophytodienoic acid (9S,13R-12-OPDA), a critical lipid mediator in plant defense signaling and a precursor to jasmonates. Understanding the accurate quantification of this molecule is paramount for research in plant biology, stress physiology, and the development of novel agrochemicals. This document outlines the experimental protocols for the most common analytical techniques, presents a comparative analysis of their performance, and illustrates the relevant biological and experimental workflows.

Comparative Analysis of Quantification Methods

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation of volatile derivatives by gas chromatography, followed by mass-based detection.Separation of the native molecule by liquid chromatography, followed by tandem mass spectrometry for high selectivity.Antigen-antibody specific binding for detection and quantification.
Sample Preparation Requires extraction and chemical derivatization to increase volatility.Requires extraction; derivatization is generally not needed.Requires extraction and sample dilution to fit the assay range.
Sensitivity High, often in the picogram range.[1]Very high, often in the femtogram to picogram range.[2]Moderate, typically in the nanogram to microgram per milliliter range.[3]
Selectivity Good, but can be limited by co-eluting compounds with similar fragmentation patterns.Excellent, due to the selection of specific precursor and product ion transitions (MRM).[2]High, but can be subject to cross-reactivity with structurally similar molecules.
Throughput Lower, due to longer run times and sample preparation.Higher, with faster analysis times.High, suitable for screening large numbers of samples.
Matrix Effects Less prone to ion suppression/enhancement compared to LC-MS.Can be significantly affected by ion suppression or enhancement from co-eluting matrix components.Can be affected by matrix components interfering with antibody binding.
Stereospecificity Can achieve stereospecific separation with chiral columns.Can achieve stereospecific separation with chiral columns.Typically does not distinguish between stereoisomers unless a stereospecific antibody is used.
Instrumentation Cost Moderate to HighHighLow (for plate readers)
Availability of Commercial Kits Reagents for derivatization are widely available.Standards and internal standards are commercially available.No specific commercial ELISA kits for 9S,13R-12-OPDA are currently widely available.
Internal Standard Stable isotope-labeled standards are recommended for highest accuracy.Stable isotope-labeled standards are essential for correcting matrix effects and improving accuracy.[2][4]Not typically used in the same manner as in MS-based methods.

Experimental Protocols

Quantification of 9S,13R-12-OPDA by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of 9S,13R-12-OPDA from plant tissue using a stable isotope dilution method, which is considered the gold standard for accuracy.[2][4]

a. Sample Preparation and Extraction:

  • Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

  • Internal Standard Spiking: To the homogenized tissue, add a known amount of a stable isotope-labeled internal standard, such as [¹³C₂]-9S,13R-12-OPDA.

  • Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 2-propanol/water/HCl, 2:1:0.002, v/v/v). Vortex thoroughly for 1 minute.

  • Phase Separation: Add 2 mL of dichloromethane and vortex for 1 minute. Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the lower organic phase containing the lipids into a clean tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 80% Solvent A).

b. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate 9S,13R-12-OPDA from other lipids (e.g., start at 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 9S,13R-12-OPDA: Precursor ion (m/z) 291.2 → Product ion (m/z) 165.1 (quantifier) and another product ion for confirmation.

      • [¹³C₂]-9S,13R-12-OPDA: Precursor ion (m/z) 293.2 → Product ion (m/z) 167.1.

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

c. Quantification:

  • Create a calibration curve using a series of known concentrations of a 9S,13R-12-OPDA standard, each spiked with the same amount of the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.

  • Determine the concentration of 9S,13R-12-OPDA in the samples by interpolating their peak area ratios from the calibration curve.

Quantification of 9S,13R-12-OPDA by GC-MS

This protocol describes a general procedure for the analysis of 9S,13R-12-OPDA by GC-MS, which requires a derivatization step to make the analyte volatile.

a. Sample Preparation, Extraction, and Derivatization:

  • Follow the same sample preparation and extraction steps as for LC-MS/MS (a.1-a.6).

  • Derivatization:

    • To the dried extract, add 50 µL of a methylating agent (e.g., 2% methoxyamine hydrochloride in pyridine) and incubate at 60°C for 30 minutes to protect the keto group.

    • Add 50 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate at 60°C for 30 minutes to derivatize the carboxylic acid group to its trimethylsilyl (TMS) ester.

b. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Splitless injection at a high temperature (e.g., 250°C).

    • Oven Temperature Program: A suitable temperature program to separate the derivatized 9S,13R-12-OPDA from other components (e.g., start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes).

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis.

    • Monitored Ions: Select characteristic ions from the mass spectrum of the derivatized 9S,13R-12-OPDA (e.g., the molecular ion and key fragment ions).

c. Quantification:

  • Similar to LC-MS/MS, use a calibration curve prepared with derivatized standards and an appropriate internal standard (e.g., a deuterated analog of a similar fatty acid).

Visualizations

Signaling Pathway of 9S,13R-12-OPDA

9S,13R-12-OPDA can activate downstream gene expression through both CORONATINE INSENSITIVE 1 (COI1)-dependent and independent pathways. The COI1-independent pathway is a key area of research, highlighting the unique signaling role of this molecule.[1][5][6][7][8]

OPDA_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stress Stress Linolenic_Acid α-Linolenic Acid Stress->Linolenic_Acid Lipases LOX LOX Linolenic_Acid->LOX AOS AOS LOX->AOS AOC AOC AOS->AOC OPDA 9S,13R-12-OPDA AOC->OPDA OPR3 OPR3 OPDA->OPR3 Reduction & β-oxidation (Peroxisome) TGA_Factors TGA Transcription Factors OPDA->TGA_Factors COI1-Independent Pathway JA Jasmonic Acid OPR3->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Ile JAR1->JA_Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ COI1->JAZ Ubiquitination & Degradation MYC2 MYC2 JAZ->MYC2 Repression JA_Response JA-Responsive Gene Expression MYC2->JA_Response OPDA_Response OPDA-Responsive Gene Expression TGA_Factors->OPDA_Response LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Plant Tissue (~100 mg) Homogenize Homogenization (Liquid N2) Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract Solvent Extraction Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MSMS Tandem Mass Spectrometry (ESI-, MRM) LC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

References

The Distinct Role of 9S,13R-12-OPDA in Plant Stress Responses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 9S,13R-12-oxophytodienoic acid (9S,13R-12-OPDA) with other jasmonates in the context of plant stress response. It is designed to offer an objective overview supported by experimental data, detailed protocols, and clear visualizations of the underlying molecular pathways.

Executive Summary

9S,13R-12-OPDA, a precursor of jasmonic acid (JA), has emerged as a signaling molecule with distinct roles in plant defense and development, often acting independently of the canonical jasmonate receptor CORONATINE INSENSITIVE 1 (COI1).[1][2][3] This guide elucidates the specific functions of 9S,13R-12-OPDA, presenting quantitative comparisons with other jasmonates and detailing the experimental methodologies used to ascertain these functions. Understanding these unique signaling pathways opens new avenues for the development of targeted plant protectants and therapeutic agents.

Comparative Performance in Stress Response

Quantitative analysis reveals significant differences in the bioactivity of 9S,13R-12-OPDA compared to jasmonic acid (JA) and its bioactive conjugate, JA-isoleucine (JA-Ile).

Table 1: Comparative Efficacy of 9S,13R-12-OPDA and Jasmonic Acid in Seed Germination Inhibition
CompoundConcentration for ~50% Germination Inhibition (Arabidopsis thaliana)Relative EfficacyReference
9S,13R-12-OPDA~10 µM~10x more effective than JA[4]
Jasmonic Acid (JA)~100 µM-[4]
Table 2: Differential Induction of Defense-Related Genes by 9S,13R-12-OPDA and Jasmonates
GeneFunctionInduction by 9S,13R-12-OPDAInduction by JA/MeJACOI1-DependenceReference
GST25 (Glutathione S-transferase)DetoxificationStrongWeak/NoneIndependent[4]
CYP81D11 (Cytochrome P450)DetoxificationStrongWeak/NoneIndependent[4]
OPR1 (OPDA Reductase 1)DetoxificationStrongWeak/NoneIndependent[4]
VSP2 (Vegetative Storage Protein 2)DefenseYesYesDependent
PDF1.2 (Plant Defensin 1.2)DefenseYesYesDependent
Table 3: Comparison of Effects on Secondary Metabolite Production
Plant SpeciesSecondary Metabolite ClassEffect of 9S,13R-12-OPDA TreatmentComparison with JA/MeJAReference
Solanum chacoenseGlycoalkaloids (Leptine)Higher constitutive levels in resistant lines with higher endogenous OPDASusceptible lines induce OPDA and JA upon herbivory[5]
Pohlia nutans (Antarctic moss)Alkaloids, Phenolic acids, FlavonoidsSignificant changes in 82 metabolitesOPDA regulates production independent of JA-Ile signaling[6]

Signaling Pathways: A Visual Comparison

The signaling pathways of 9S,13R-12-OPDA diverge significantly from the canonical JA-Ile pathway, primarily through COI1-independent mechanisms.

OPDA_JA_Signaling cluster_OPDA 9S,13R-12-OPDA Signaling cluster_JA JA-Ile Signaling OPDA 9S,13R-12-OPDA TGA TGA Transcription Factors (TGA2, TGA5, TGA6) OPDA->TGA COI1-independent JA_Ile JA-Isoleucine (JA-Ile) OPDA->JA_Ile Reduction & β-oxidation ORGs OPDA-Responsive Genes (e.g., GST25, CYP81D11) TGA->ORGs Transcriptional Regulation COI1_JAZ SCF-COI1/JAZ Co-receptor JA_Ile->COI1_JAZ Binding and JAZ degradation MYC2 MYC2 Transcription Factor COI1_JAZ->MYC2 releases JA_genes JA-Responsive Genes (e.g., VSP2, PDF1.2) MYC2->JA_genes Transcriptional Regulation stress Biotic/Abiotic Stress biosynthesis Jasmonate Biosynthesis stress->biosynthesis biosynthesis->OPDA

Caption: Comparative signaling pathways of 9S,13R-12-OPDA and JA-Ile in plant stress response.

Experimental Protocols

Protocol 1: Quantification of Endogenous 9S,13R-12-OPDA and other Jasmonates using LC-MS/MS

This protocol outlines the standard procedure for the extraction and quantification of jasmonates from plant tissue.

1. Sample Preparation:

  • Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

2. Extraction:

  • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol with 1% acetic acid) containing isotopically labeled internal standards (e.g., d5-OPDA, d6-JA) to the powdered tissue.

  • Vortex thoroughly and incubate at 4°C for 1 hour with gentle shaking.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and transfer to a new tube.

3. Solid-Phase Extraction (SPE) Cleanup (Optional but recommended):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the supernatant onto the cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the jasmonates with methanol or acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen gas.

4. LC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).

  • Inject an aliquot into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Use a C18 reversed-phase column for chromatographic separation.

  • Employ a multiple reaction monitoring (MRM) method for the specific detection and quantification of each jasmonate based on its precursor-to-product ion transitions.

  • Quantify the endogenous compounds by comparing their peak areas to those of the corresponding internal standards.

Caption: Workflow for the quantification of 9S,13R-12-OPDA and other jasmonates.

Protocol 2: Analysis of Gene Expression in Response to 9S,13R-12-OPDA Treatment using qRT-PCR

This protocol details the treatment of Arabidopsis thaliana seedlings with 9S,13R-12-OPDA and subsequent analysis of gene expression.

1. Plant Growth and Treatment:

  • Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) agar plates or in liquid culture for 10-14 days.

  • Prepare a stock solution of 9S,13R-12-OPDA in ethanol.

  • For treatment, add 9S,13R-12-OPDA to the liquid culture or spray onto agar plates to a final concentration of 50 µM. Use an equivalent amount of ethanol as a mock control.

  • Harvest seedlings at various time points (e.g., 0, 1, 3, 6, 12 hours) post-treatment and flash-freeze in liquid nitrogen.

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the frozen seedlings using a commercial kit or a Trizol-based method.

  • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Quantitative Real-Time PCR (qRT-PCR):

  • Prepare the qRT-PCR reaction mixture containing cDNA template, gene-specific forward and reverse primers, and a SYBR Green-based master mix.

  • Perform the qRT-PCR on a real-time PCR detection system. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Use a stably expressed reference gene (e.g., ACTIN2, UBQ10) for normalization.

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Experimental_Workflow_qRT_PCR cluster_treatment Seedling Treatment cluster_analysis Gene Expression Analysis growth Grow Arabidopsis seedlings (10-14 days) treatment Treat with 50 µM 9S,13R-12-OPDA (or mock) growth->treatment harvest Harvest at different time points treatment->harvest rna_extraction Total RNA Extraction + DNase treatment harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr qRT-PCR with SYBR Green cdna_synthesis->qrt_pcr analysis Relative Expression Analysis (2^-ΔΔCt) qrt_pcr->analysis

Caption: Workflow for analyzing gene expression in response to 9S,13R-12-OPDA treatment.

Conclusion

The evidence presented in this guide clearly demonstrates that 9S,13R-12-OPDA is not merely a precursor to JA but a potent signaling molecule in its own right. Its ability to activate a distinct, COI1-independent signaling pathway that regulates a specific set of stress-responsive genes highlights its unique role in the intricate network of plant defense.[1][2][4] For researchers in plant science and drug development, a deeper understanding of the 9S,13R-12-OPDA-mediated stress response offers exciting opportunities for developing novel strategies to enhance crop resilience and discover new bioactive compounds.

References

Validating Gene Targets of the 9S,13R-12-oxophytodienoic Acid (OPDA) Signaling Cascade: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 9S,13R-12-oxophytodienoic acid (OPDA) signaling cascade with alternative pathways, focusing on the validation of its gene targets. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams to elucidate the underlying molecular mechanisms.

Introduction to OPDA Signaling

This compound (OPDA) is a lipid-derived signaling molecule in plants, acting as a precursor to the well-known phytohormone jasmonic acid (JA). However, a growing body of evidence reveals that OPDA also possesses its own distinct signaling pathway, independent of its conversion to JA. This OPDA-specific signaling cascade plays a crucial role in plant defense, stress responses, and development. A key feature distinguishing OPDA signaling from the canonical JA pathway is its independence from the F-box protein CORONATINE INSENSITIVE 1 (COI1), a central receptor in JA signaling. This distinction leads to the regulation of a unique set of gene targets, making the validation of these targets critical for understanding OPDA's specific biological functions.

Comparison of Signaling Pathways: OPDA vs. Jasmonic Acid and Salicylic Acid

The signaling landscape in plants is complex, with significant crosstalk between different hormone pathways. To understand the unique contribution of OPDA, it is essential to compare its effects on gene expression with those of jasmonic acid (JA) and salicylic acid (SA), two other key players in plant defense signaling.

Data Presentation: Comparative Gene Expression Analysis

The following table summarizes the fold changes in the expression of known OPDA-responsive genes (ORGs) in Arabidopsis thaliana following treatment with OPDA, Methyl Jasmonate (MeJA, a functional analog of JA), and Salicylic Acid (SA). This data is compiled from microarray and quantitative RT-PCR (qRT-PCR) experiments.

Gene NameGene ID (AGI)FunctionFold Change (OPDA Treatment)Fold Change (MeJA Treatment)Fold Change (SA Treatment)
ZAT10 At1g27730Zinc finger transcription factor25.61.2-1.5
ERF5 At5g47230Ethylene response factor15.32.1-1.1
GRX480 At1g28480Glutaredoxin family protein12.81.5-2.0
GST1 At1g74670Glutathione S-transferase8.51.81.2
OPR1 At1g7668012-oxophytodienoate reductase 16.21.1-1.3
OPR3 At2g0605012-oxophytodienoate reductase 34.79.8-2.5

Note: Fold change values are approximate and can vary depending on experimental conditions. Negative values indicate down-regulation. This table clearly demonstrates that a distinct set of genes is strongly up-regulated by OPDA, with minimal or even negative regulation by MeJA and SA, highlighting the specificity of the OPDA signaling cascade.

Experimental Protocols

Accurate validation of gene targets is paramount. Here, we provide detailed methodologies for two key experimental techniques: quantitative Real-Time PCR (qRT-PCR) for gene expression analysis and Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for identifying direct transcription factor-target interactions.

Quantitative Real-Time PCR (qRT-PCR) Protocol for Gene Expression Validation in Arabidopsis thaliana

This protocol outlines the steps for quantifying the expression levels of target genes in response to OPDA treatment.

1. Plant Material and Treatment:

  • Grow Arabidopsis thaliana seedlings (e.g., Col-0 ecotype) on Murashige and Skoog (MS) medium under a 16-hour light/8-hour dark photoperiod at 22°C for 10-14 days.

  • Prepare a 50 µM OPDA solution in 0.01% ethanol. As a control, prepare a mock solution of 0.01% ethanol.

  • Spray the seedlings evenly with either the OPDA or mock solution.

  • Harvest aerial tissues at specific time points (e.g., 0, 1, 3, 6, 12, 24 hours) post-treatment, flash-freeze in liquid nitrogen, and store at -80°C.

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the frozen tissue using a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

  • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen) with oligo(dT) primers.

3. qRT-PCR Reaction Setup:

  • Design gene-specific primers for your target genes and a reference gene (e.g., ACTIN2, UBIQUITIN10) using primer design software (e.g., Primer3). Primers should amplify a product of 100-200 bp.

  • Prepare the qRT-PCR reaction mixture in a 96-well plate. A typical 20 µL reaction includes:

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA (e.g., 1:10 dilution)

    • 6 µL of nuclease-free water

  • Include no-template controls (NTCs) for each primer pair to check for contamination.

4. qRT-PCR Cycling Conditions and Data Analysis:

  • Perform the qRT-PCR using a real-time PCR system with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis to verify the specificity of the amplified product.

  • Calculate the relative gene expression using the 2-ΔΔCt method. The Ct values of the target genes are normalized to the Ct values of the reference gene. The fold change is then calculated relative to the mock-treated control samples.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol for Identifying TGA Transcription Factor Binding Sites in Arabidopsis thaliana

TGA transcription factors are known to be involved in OPDA signaling. This protocol describes how to identify their direct target genes.

1. Plant Material and Cross-linking:

  • Grow Arabidopsis thaliana seedlings as described in the qRT-PCR protocol.

  • Treat seedlings with 50 µM OPDA or a mock solution for a specific duration (e.g., 6 hours).

  • Harvest approximately 2 grams of tissue and perform in vivo cross-linking by vacuum infiltrating with 1% formaldehyde for 15 minutes.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and vacuum infiltrating for another 5 minutes.

  • Rinse the tissue with cold water, blot dry, and freeze in liquid nitrogen.

2. Chromatin Extraction and Sonication:

  • Grind the frozen tissue to a fine powder in liquid nitrogen.

  • Isolate nuclei using a series of extraction buffers.

  • Resuspend the nuclear pellet in lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp. Use a sonicator with optimized settings for your specific equipment.

  • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation:

  • Pre-clear the chromatin with Protein A/G agarose beads to reduce non-specific binding.

  • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the TGA transcription factor of interest (or a tag if using a tagged protein).

  • As a negative control, perform a mock immunoprecipitation with IgG.

  • Add Protein A/G agarose beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

4. DNA Elution, Reverse Cross-linking, and Purification:

  • Elute the chromatin from the beads using an elution buffer.

  • Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.

  • Treat the sample with RNase A and Proteinase K to remove RNA and proteins.

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

5. Library Preparation and Sequencing:

  • Prepare a sequencing library from the purified ChIP DNA according to the instructions of the sequencing platform (e.g., Illumina). This typically involves end-repair, A-tailing, and adapter ligation.

  • Amplify the library by PCR.

  • Perform high-throughput sequencing of the ChIP-DNA library.

6. Data Analysis:

  • Align the sequencing reads to the Arabidopsis thaliana reference genome.

  • Use a peak-calling algorithm (e.g., MACS2) to identify genomic regions enriched for TGA transcription factor binding.

  • Annotate the identified peaks to determine the nearest genes, which are potential direct targets of the TGA transcription factor.

  • Perform motif analysis to identify the consensus DNA binding sequence for the TGA factor within the enriched regions.

Mandatory Visualizations

To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

OPDA_Signaling_Pathway cluster_stimulus External/Internal Stimuli cluster_biosynthesis OPDA Biosynthesis cluster_signaling OPDA Signaling Cascade cluster_response Cellular Response Wounding Wounding Linolenic Acid Linolenic Acid Wounding->Linolenic Acid Pathogen Attack Pathogen Attack Pathogen Attack->Linolenic Acid OPDA OPDA Linolenic Acid->OPDA LOX, AOS, AOC TGA TFs TGA Transcription Factors OPDA->TGA TFs Activation Gene Expression OPDA-Responsive Genes (ORGs) TGA TFs->Gene Expression Binding to Promoters Defense & Stress Response Defense & Stress Response Gene Expression->Defense & Stress Response

Caption: The this compound (OPDA) signaling pathway.

qRT_PCR_Workflow cluster_sample_prep Sample Preparation cluster_molecular_biology Molecular Biology cluster_analysis Data Analysis Plant Treatment\n(OPDA vs. Mock) Plant Treatment (OPDA vs. Mock) RNA Extraction RNA Extraction Plant Treatment\n(OPDA vs. Mock)->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qRT-PCR qRT-PCR cDNA Synthesis->qRT-PCR Data Analysis\n(2^-ΔΔCt) Data Analysis (2^-ΔΔCt) qRT-PCR->Data Analysis\n(2^-ΔΔCt) Relative Gene\nExpression Relative Gene Expression Data Analysis\n(2^-ΔΔCt)->Relative Gene\nExpression

Caption: Experimental workflow for qRT-PCR-based gene expression analysis.

ChIP_Seq_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis Cross-linking\n(Formaldehyde) Cross-linking (Formaldehyde) Chromatin Shearing\n(Sonication) Chromatin Shearing (Sonication) Cross-linking\n(Formaldehyde)->Chromatin Shearing\n(Sonication) Immunoprecipitation\n(TGA Antibody) Immunoprecipitation (TGA Antibody) Chromatin Shearing\n(Sonication)->Immunoprecipitation\n(TGA Antibody) DNA Purification DNA Purification Immunoprecipitation\n(TGA Antibody)->DNA Purification Library Preparation Library Preparation DNA Purification->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Data Analysis\n(Peak Calling) Data Analysis (Peak Calling) Sequencing->Data Analysis\n(Peak Calling) Target Gene\nIdentification Target Gene Identification Data Analysis\n(Peak Calling)->Target Gene\nIdentification

Caption: Experimental workflow for identifying transcription factor binding sites using ChIP-seq.

A Comparative Guide to Synthetic vs. Naturally Sourced 9S,13R-12-OPDA for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of key signaling molecules is paramount. This guide provides an objective comparison of synthetic and naturally sourced 9S,13R-12-oxophytodienoic acid (9S,13R-12-OPDA), a critical oxylipin in plant biology with emerging relevance in mammalian systems.

This document summarizes the biological functions of 9S,13R-12-OPDA, presents available data on the use of both synthetic and natural forms, and provides detailed experimental protocols for evaluating its efficacy.

Biological Functions and Signaling Pathways of 9S,13R-12-OPDA

9S,13R-12-OPDA is a lipid-derived signaling molecule belonging to the jasmonate family of oxylipins. It serves as a precursor to the well-known plant hormone jasmonic acid (JA) and also functions as a signaling molecule in its own right, regulating a distinct set of genes independently of JA.[1][2] Its biological roles are diverse and include:

  • Plant Defense: 9S,13R-12-OPDA is a key player in plant defense responses against herbivores and pathogens.[1]

  • Wound Response: It acts as a signaling molecule in the plant's response to mechanical wounding.[1]

  • Growth and Development: It is involved in various aspects of plant growth and development, including root morphogenesis.

  • Anti-inflammatory Properties: In mammalian systems, (9S,13R)-12-oxo-phytodienoic acid extracted from Artemisia anomala has been shown to possess anti-inflammatory properties by inhibiting mPGES-1.[3]

The biosynthesis of 9S,13R-12-OPDA originates from α-linolenic acid in the chloroplasts through a series of enzymatic reactions. It can then be transported to the peroxisome for conversion into JA or act directly as a signaling molecule. Notably, 9S,13R-12-OPDA can trigger signaling pathways that are independent of the canonical COI1-JAZ-MYC signaling pathway of JA.[2][4]

OPDA_Signaling_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome α-Linolenic Acid α-Linolenic Acid 13-LOX 13-LOX α-Linolenic Acid->13-LOX 13-HPOT 13-HPOT 13-LOX->13-HPOT AOS AOS 13-HPOT->AOS Allene Oxide Allene Oxide AOS->Allene Oxide AOC AOC Allene Oxide->AOC 9S,13R-12-OPDA_chloro 9S,13R-12-OPDA AOC->9S,13R-12-OPDA_chloro 9S,13R-12-OPDA_perox 9S,13R-12-OPDA 9S,13R-12-OPDA_chloro->9S,13R-12-OPDA_perox Transport JA-Independent Signaling JA-Independent Signaling 9S,13R-12-OPDA_chloro->JA-Independent Signaling Direct Signaling OPR3 OPR3 9S,13R-12-OPDA_perox->OPR3 β-oxidation β-oxidation OPR3->β-oxidation Jasmonic Acid (JA) Jasmonic Acid (JA) β-oxidation->Jasmonic Acid (JA) JA-Dependent Signaling JA-Dependent Signaling Jasmonic Acid (JA)->JA-Dependent Signaling

Biosynthesis and signaling pathways of 9S,13R-12-OPDA.

Comparison of Synthetic and Naturally Sourced 9S,13R-12-OPDA

SourceApplication ExamplesAdvantagesConsiderations
Synthetic Gene expression analysis, metabolic labeling studies (e.g., using deuterated isotopes to trace conversion to JA-Ile).[4]High purity, batch-to-batch consistency, availability of isotopically labeled versions.Potential for minor impurities from the synthesis process that could have biological effects.
Naturally Sourced Screening for novel biological activities (e.g., anti-inflammatory effects), studies on biosynthetic pathways.[3][5]Represents the naturally occurring stereoisomer, may contain other synergistic compounds from the source organism.Purity and composition can vary depending on the extraction and purification methods.

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate the efficacy of a given 9S,13R-12-OPDA preparation (either synthetic or natural).

Gene Expression Analysis in Arabidopsis thaliana

This protocol is adapted from studies investigating OPDA-responsive gene expression.[4]

1. Plant Material and Growth Conditions:

  • Arabidopsis thaliana seedlings (e.g., Col-0 ecotype) are grown on Murashige and Skoog (MS) medium under sterile conditions.

  • Maintain plants in a growth chamber with a controlled photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22°C).

2. Treatment with 9S,13R-12-OPDA:

  • Prepare a stock solution of 9S,13R-12-OPDA in ethanol.

  • Add the stock solution to the liquid MS medium to achieve the desired final concentration (e.g., 50 µM).

  • Incubate the seedlings in the OPDA-containing medium for a specified time (e.g., 6 hours).

  • Use a mock treatment (medium with the same concentration of ethanol) as a control.

3. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):

  • Harvest the seedlings, freeze them in liquid nitrogen, and store them at -80°C.

  • Extract total RNA using a commercially available kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using primers specific for known OPDA-responsive genes (e.g., ZAT10, ERF5) and a reference gene (e.g., ACTIN2).

4. Data Analysis:

  • Calculate the relative gene expression levels using the 2-ΔΔCt method.

  • Compare the expression levels in OPDA-treated samples to the mock-treated controls.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Plant_Growth Grow Arabidopsis seedlings Prepare_OPDA Prepare Synthetic & Natural 9S,13R-12-OPDA solutions Treatment_Groups Treat seedlings with: - Synthetic OPDA - Natural OPDA - Mock control Prepare_OPDA->Treatment_Groups Incubation Incubate for a defined period Treatment_Groups->Incubation Harvest Harvest seedlings Incubation->Harvest RNA_Extraction Extract total RNA Harvest->RNA_Extraction qRT_PCR Perform qRT-PCR for OPDA-responsive genes RNA_Extraction->qRT_PCR Data_Comparison Compare relative gene expression qRT_PCR->Data_Comparison

Workflow for comparing the efficacy of 9S,13R-12-OPDA sources.

Conclusion

Both synthetic and naturally sourced 9S,13R-12-OPDA are valuable tools for research. Synthetic 9S,13R-12-OPDA offers high purity and the possibility of isotopic labeling, making it ideal for mechanistic and metabolic studies. Naturally sourced 9S,13R-12-OPDA provides the biologically relevant stereoisomer and is well-suited for screening and bioactivity studies. The selection of the source should be guided by the specific experimental goals and the need for controlled variables versus ecological relevance. The provided experimental protocol offers a robust framework for assessing the biological activity of any 9S,13R-12-OPDA preparation.

References

A Cross-Species Examination of 9S,13R-12-Oxophytodienoic Acid: Biosynthesis and Functional Roles

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9S,13R-12-oxophytodienoic acid (OPDA) is a bioactive oxylipin derived from the oxygenation of polyunsaturated fatty acids. In the plant kingdom, it is a well-established precursor to the phytohormone jasmonic acid (JA) and an independent signaling molecule involved in defense and development. Interestingly, OPDA has also been detected in mammalian systems, where it exhibits intriguing anti-inflammatory properties. This guide provides a comprehensive cross-species comparison of OPDA biosynthesis and function, supported by quantitative data and detailed experimental protocols to facilitate further research in this burgeoning field. A key distinction emerging from this comparison is the well-defined endogenous enzymatic biosynthesis of OPDA in plants, which is not mirrored in mammals, suggesting a likely exogenous origin in the latter.

Biosynthesis of this compound: A Tale of Two Kingdoms

The synthesis of the specific 9S,13R stereoisomer of OPDA is a multi-step enzymatic process that is well-characterized in plants but has not been demonstrated to occur endogenously in mammals.

In Plants: A Chloroplast- and Peroxisome-Localized Pathway

The biosynthesis of 9S,13R-OPDA in plants is a spatially organized pathway that begins in the chloroplasts and is completed in the peroxisomes. The precursor is alpha-linolenic acid (α-LA), a common C18:3 fatty acid.

  • Lipoxygenase (LOX) Action: The pathway is initiated by the enzyme 13-lipoxygenase (13-LOX), which incorporates molecular oxygen into α-LA to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).

  • Allene Oxide Synthase (AOS) Activity: The unstable 13-HPOT is then rapidly converted to an unstable allene oxide by allene oxide synthase (AOS).

  • Allene Oxide Cyclase (AOC) Cyclization: Allene oxide cyclase (AOC) catalyzes the stereospecific cyclization of the allene oxide to form (9S,13R)-12-oxophytodienoic acid[1].

  • Peroxisomal Processing (for JA synthesis): For the synthesis of jasmonic acid, OPDA is transported to the peroxisomes where it is reduced by 12-oxophytodienoate reductase 3 (OPR3) and subsequently undergoes β-oxidation.

plant_opda_biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT 13-LOX Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide AOS 9S,13R-OPDA_plant 9S,13R-OPDA Allene_Oxide->9S,13R-OPDA_plant AOC Jasmonic_Acid Jasmonic_Acid 9S,13R-OPDA_plant->Jasmonic_Acid OPR3, β-oxidation

Plant OPDA Biosynthesis Pathway

In Mammals: An Exogenous Origin?

In stark contrast to plants, there is currently no direct evidence for an endogenous enzymatic pathway in mammals that synthesizes 9S,13R-OPDA from α-linolenic acid. While mammals possess lipoxygenases, they lack the key enzymes, allene oxide synthase (AOS) and allene oxide cyclase (AOC), required for the cyclization of fatty acid hydroperoxides into the cyclopentenone structure of OPDA.

Alpha-linolenic acid is an essential fatty acid for mammals, meaning it must be obtained from the diet[2][3]. The primary metabolic fate of α-LA in mammals is β-oxidation for energy production, with a smaller portion being converted to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA)[2][3][4][5]. Studies involving the supplementation of human diets with flaxseed oil, a rich source of α-LA, have shown increases in plasma levels of EPA and docosapentaenoic acid (DPA), but not a significant increase in circulating OPDA has been reported[6][7][8][9][10].

Therefore, the presence of 9S,13R-OPDA in mammalian tissues is most likely due to the consumption of plant-based foods. Edible plants such as flaxseed are known to contain OPDA[1].

Functional Roles of this compound: A Cross-Species Perspective

Despite the differences in its origin, 9S,13R-OPDA exhibits significant biological activities in both plants and mammals.

In Plants: A Key Regulator of Defense and Development

In plants, OPDA functions as a crucial signaling molecule in response to various biotic and abiotic stresses, often in a manner independent of its conversion to jasmonic acid[11][12].

  • Plant Defense: Mechanical wounding and herbivore attacks trigger a rapid and substantial increase in OPDA levels in plant tissues[2][3][13][14]. This accumulation of OPDA leads to the activation of a specific set of defense-related genes that are distinct from those induced by JA[12]. For instance, in Arabidopsis thaliana, wounding can cause OPDA levels to increase by several hundred-fold within minutes[2][3]. This OPDA signaling is essential for mounting a full defense response against certain pathogens and insects[6].

  • Plant Development: Beyond its role in defense, OPDA is also involved in various developmental processes, including seed germination and root growth.

In Mammals: An Emerging Anti-inflammatory Agent

In mammalian systems, exogenously administered 9S,13R-OPDA has demonstrated potent anti-inflammatory effects, positioning it as a molecule of interest for drug development.

  • Inhibition of Pro-inflammatory Mediators: 9S,13R-OPDA has been shown to suppress the production of prostaglandin E2 (PGE2), a key mediator of inflammation. It achieves this by directly inhibiting the terminal enzyme in PGE2 synthesis, microsomal prostaglandin E synthase-1 (mPGES-1)[12][15]. This targeted inhibition is advantageous as it does not affect the production of other prostaglandins that may have protective functions.

  • Modulation of Macrophage Polarization: Macrophages play a central role in the inflammatory response and can be polarized into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. 9S,13R-OPDA has been found to modulate this process, promoting a shift towards the anti-inflammatory M2 phenotype[15][16].

  • Regulation of Key Signaling Pathways: The anti-inflammatory actions of 9S,13R-OPDA are mediated through the modulation of critical intracellular signaling pathways. It has been shown to inhibit the pro-inflammatory NF-κB pathway while activating the Nrf2/HO-1 pathway, which is involved in the antioxidant and anti-inflammatory response[15][16].

opda_function_comparison cluster_plant Plant Function cluster_mammal Mammalian Function Biotic_Stress Biotic Stress (e.g., Herbivory) OPDA_Plant 9S,13R-OPDA Biotic_Stress->OPDA_Plant Abiotic_Stress Abiotic Stress (e.g., Wounding) Abiotic_Stress->OPDA_Plant Defense_Genes Defense Gene Expression OPDA_Plant->Defense_Genes Plant_Development Developmental Processes OPDA_Plant->Plant_Development OPDA_Mammal 9S,13R-OPDA (Exogenous) mPGES-1 mPGES-1 Inhibition OPDA_Mammal->mPGES-1 Macrophage_Polarization M2 Macrophage Polarization OPDA_Mammal->Macrophage_Polarization NF-kB NF-κB Inhibition OPDA_Mammal->NF-kB Nrf2 Nrf2/HO-1 Activation OPDA_Mammal->Nrf2 Anti-inflammatory_Response Anti-inflammatory Response mPGES-1->Anti-inflammatory_Response Macrophage_Polarization->Anti-inflammatory_Response NF-kB->Anti-inflammatory_Response Nrf2->Anti-inflammatory_Response plant_extraction_workflow Start Start Freeze_Tissue Freeze Plant Tissue in Liquid Nitrogen Start->Freeze_Tissue Grind_Tissue Grind to a Fine Powder Freeze_Tissue->Grind_Tissue Extraction Extract with Solvent (e.g., 80% Methanol) + Internal Standard Grind_Tissue->Extraction Centrifuge Centrifuge to Pellet Debris Extraction->Centrifuge SPE Solid Phase Extraction (SPE) of Supernatant Centrifuge->SPE Dry_Eluate Dry Eluate under Nitrogen SPE->Dry_Eluate Reconstitute Reconstitute in Mobile Phase Dry_Eluate->Reconstitute LC-MS/MS Analyze by LC-MS/MS Reconstitute->LC-MS/MS End End LC-MS/MS->End macrophage_polarization_workflow Start Start Isolate_Monocytes Isolate Monocytes from Peripheral Blood or Bone Marrow Start->Isolate_Monocytes Differentiate Differentiate into Macrophages (e.g., with M-CSF) Isolate_Monocytes->Differentiate Treat_OPDA Treat with OPDA +/- LPS Differentiate->Treat_OPDA Incubate Incubate for 24-48 hours Treat_OPDA->Incubate Analyze_Markers Analyze Polarization Markers Incubate->Analyze_Markers End End Analyze_Markers->End

References

Unveiling the Molecular Handshake: A Guide to Validating the Interaction of 9S,13R-12-OPDA with Putative Protein Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the experimental validation of the interaction between the plant signaling molecule 9S,13R-12-oxophytodienoic acid (9S,13R-12-OPDA) and its putative protein receptors. We delve into the current understanding of 9S,13R-12-OPDA's biological significance, spotlighting a key putative receptor, Cyclophilin 20-3 (CYP20-3), and present a comparative analysis of the methodologies employed to validate this crucial molecular interaction.

9S,13R-12-OPDA, a precursor to the plant hormone jasmonic acid (JA), is now recognized as a signaling molecule in its own right, mediating responses to various stresses independently of the canonical JA signaling pathway. This has spurred a search for its specific protein receptors. A prime candidate that has emerged is Cyclophilin 20-3 (CYP20-3), a protein implicated in cellular redox homeostasis.

Quantitative Analysis of the 9S,13R-12-OPDA and CYP20-3 Interaction

The binding affinity between 9S,13R-12-OPDA and CYP20-3 has been quantified using biophysical techniques, providing concrete evidence of their direct interaction. Surface Plasmon Resonance (SPR) has been a key technique in determining the dissociation constant (Kd), a measure of binding affinity.

LigandPutative ReceptorTechniqueDissociation Constant (Kd)Reference
9S,13R-12-OPDACyclophilin 20-3 (CYP20-3)Surface Plasmon Resonance (SPR)196 nM[1][2]
Jasmonic Acid (JA)Cyclophilin 20-3 (CYP20-3)Surface Plasmon Resonance (SPR)140 µM[1][2]

The significantly lower Kd value for the 9S,13R-12-OPDA-CYP20-3 interaction compared to that of JA with CYP20-3 (196 nM versus 140 µM) indicates a much stronger and more specific binding of 9S,13R-12-OPDA to this putative receptor.[1][2]

Experimental Protocols for Validating Protein-Ligand Interactions

A multi-faceted approach employing various experimental techniques is crucial for robustly validating the interaction between a small molecule like 9S,13R-12-OPDA and its putative protein receptor. Below are detailed methodologies for key experiments cited in the validation of the 9S,13R-12-OPDA-CYP20-3 interaction.

Affinity Chromatography

This technique is used to isolate and identify proteins that bind to a specific ligand.

  • Principle: A ligand (e.g., Jasmonic Acid, as a proxy for OPDA in initial screens) is immobilized on a solid support matrix within a chromatography column. A complex protein mixture (e.g., plant cell extract) is passed through the column. Proteins that bind to the immobilized ligand are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified, typically by mass spectrometry.

  • Protocol Outline:

    • Matrix Preparation: Jasmonic acid is chemically coupled to an agarose resin.

    • Protein Extraction: Total proteins are extracted from plant tissues (e.g., Arabidopsis thaliana).

    • Binding: The protein extract is incubated with the JA-coupled resin to allow for binding.

    • Washing: The resin is washed extensively with a buffer to remove non-specifically bound proteins.

    • Elution: Bound proteins are eluted from the resin, often by using a high concentration of the free ligand or by changing the buffer conditions (e.g., pH or salt concentration).

    • Identification: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry. In the case of CYP20-3, it was identified as a protein that specifically binds to the jasmonate-affinity column.[1][2]

In Vitro Pull-Down Assay

This method confirms a direct interaction between two purified molecules, in this case, a recombinant putative receptor and the ligand.

  • Principle: A "bait" protein (e.g., GST-tagged CYP20-3) is immobilized on beads. A "prey" protein or a small molecule ligand is then incubated with the bait-bound beads. If there is an interaction, the prey will be "pulled down" with the bait.

  • Protocol Outline:

    • Protein Expression and Purification: Recombinant GST-tagged CYP20-3 and His-tagged Serine Acetyltransferase 1 (SAT1, a known interactor of the OPDA-CYP20-3 complex) are expressed in E. coli and purified.

    • Immobilization of Bait: GST-CYP20-3 is incubated with glutathione-agarose beads to immobilize it.

    • Binding Reaction: The immobilized GST-CYP20-3 is incubated with purified His-SAT1 in the presence and absence of 9S,13R-12-OPDA.

    • Washing: The beads are washed to remove non-bound proteins.

    • Elution and Detection: The protein complexes are eluted and analyzed by SDS-PAGE and immunoblotting using an anti-His antibody to detect the presence of pulled-down SAT1. The results showed that the presence of OPDA enhances the interaction between CYP20-3 and SAT1.[1][2][3]

Co-Immunoprecipitation (Co-IP)

Co-IP is an in vivo technique used to demonstrate that two proteins interact within the cell.

  • Principle: An antibody specific to a "bait" protein is used to precipitate the bait protein from a cell lysate. If a "prey" protein is interacting with the bait protein in the cell, it will be precipitated along with the bait and can be detected by immunoblotting.

  • Protocol Outline:

    • Cell Lysis: Plant cells or tissues are lysed to release the proteins while maintaining their native interactions.

    • Immunoprecipitation: An antibody specific to the bait protein (e.g., CYP20-3) is added to the cell lysate and incubated to form an antibody-protein complex.

    • Complex Capture: Protein A/G-agarose beads are added to capture the antibody-protein complex.

    • Washing: The beads are washed to remove non-specifically bound proteins.

    • Elution and Detection: The precipitated proteins are eluted and analyzed by SDS-PAGE and immunoblotting using an antibody against the prey protein (e.g., SAT1) to confirm the in vivo interaction. This technique demonstrated that the interaction between CYP20-3 and SAT1 is enhanced in response to wounding, which induces OPDA production.[1][2]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

  • Principle: One molecule (the ligand, e.g., CYP20-3) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., 9S,13R-12-OPDA) is flowed over the chip. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Protocol Outline:

    • Immobilization: Purified CYP20-3 is immobilized on a sensor chip.

    • Interaction Analysis: A series of concentrations of 9S,13R-12-OPDA are injected over the sensor surface.

    • Data Acquisition: The association and dissociation of the ligand-analyte complex are monitored in real-time.

    • Kinetic Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). This method provided the quantitative binding affinity of 196 nM for the OPDA-CYP20-3 interaction.[1][2]

Visualizing the Molecular Pathways and Experimental Logic

To further clarify the biological context and experimental design, the following diagrams have been generated using the DOT language.

G cluster_stress Cellular Stress (e.g., Wounding) cluster_chloroplast Chloroplast cluster_downstream Downstream Effects stress Stress Signal OPDA 9S,13R-12-OPDA Synthesis stress->OPDA Induces CYP20_3 Cyclophilin 20-3 (CYP20-3) OPDA->CYP20_3 Binds to SAT1 Serine Acetyltransferase 1 (SAT1) CYP20_3->SAT1 Forms complex with CSC Cysteine Synthase Complex Formation SAT1->CSC Promotes Sulfur Sulfur Assimilation CSC->Sulfur Activates Redox Altered Cellular Redox Homeostasis Sulfur->Redox Leads to Gene Stress-Responsive Gene Expression Redox->Gene Regulates G cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cluster_hypothesis Hypothesis AC Affinity Chromatography (Isolate OPDA-binding proteins) PD Pull-Down Assay (Confirm direct interaction) AC->PD Validate with SPR Surface Plasmon Resonance (Quantify binding affinity) PD->SPR Quantify with CoIP Co-Immunoprecipitation (Confirm in-cell interaction) Hypothesis 9S,13R-12-OPDA interacts with a putative protein receptor Hypothesis->AC Test Hypothesis->CoIP Test in vivo G Method_Comparison Method Principle Information Gained Throughput Affinity_Chromatography Affinity Chromatography Ligand-based separation of binding partners from a complex mixture. Identification of potential binding partners. Low Pull_Down_Assay Pull-Down Assay In vitro interaction between a purified 'bait' protein and a 'prey' molecule. Confirmation of direct interaction. Medium Co_Immunoprecipitation Co-Immunoprecipitation In vivo precipitation of a protein complex using a specific antibody. Confirmation of interaction within a cellular context. Medium Surface_Plasmon_Resonance Surface Plasmon Resonance Real-time, label-free detection of binding events at a sensor surface. Quantitative binding affinity (Kd) and kinetics. High Isothermal_Titration_Calorimetry Isothermal Titration Calorimetry Measurement of heat changes upon molecular interaction in solution. Thermodynamic parameters of binding (Kd, ΔH, ΔS). Low

References

Safety Operating Guide

Personal protective equipment for handling 9s,13r-12-Oxophytodienoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 9S,13R-12-Oxophytodienoic Acid

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of this compound.

This document provides crucial safety and logistical information for the operational use and disposal of this compound in a laboratory setting. Adherence to these guidelines is essential to ensure the safety of all personnel.

Hazard Identification and Personal Protective Equipment (PPE)

Due to conflicting safety information regarding similar compounds, a cautious approach is recommended. While some sources may classify 12-Oxophytodienoic Acid as non-hazardous, related compounds are identified as flammable and capable of causing serious eye and skin irritation. Therefore, it is prudent to treat this compound as a hazardous substance. The following personal protective equipment is mandatory when handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles that meet ANSI Z87.1 standards are required to protect against potential splashes. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant risk of splashing.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use and replace them immediately if compromised.
Body Protection A flame-resistant lab coat should be worn over personal clothing that covers the legs (e.g., long pants). The lab coat should be kept clean and in good condition.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. If a fume hood is not available or if aerosolization is likely, a respirator may be necessary based on a risk assessment.
Foot Protection Closed-toe and closed-heel shoes must be worn at all times in the laboratory.
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound during routine laboratory operations.

  • Preparation :

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill containment materials readily accessible.

  • Handling :

    • Wear the appropriate PPE as specified in the table above.

    • Handle the compound in a chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin, eyes, and clothing.

    • Use appropriate tools (e.g., spatulas, pipettes) to handle the material.

  • Storage :

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition.

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.

    • Clean the work area and any equipment used.

Disposal Plan

As a precautionary measure, this compound and any materials contaminated with it should be treated as hazardous waste.

  • Waste Segregation :

    • Do not dispose of this compound down the drain or in regular trash.

    • Collect all waste materials (e.g., used gloves, contaminated wipes, excess material) in a designated, clearly labeled hazardous waste container.

  • Container Management :

    • Ensure the hazardous waste container is compatible with the chemical and is kept closed when not in use.

    • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Visual Workflow Guides

The following diagrams illustrate the key processes for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Prepare Work Area DonPPE Don PPE Prep->DonPPE Handle Handle Compound in Fume Hood DonPPE->Handle Store Store Properly Handle->Store Wash Wash Hands Store->Wash Clean Clean Work Area Wash->Clean

Caption: Workflow for handling this compound.

Disposal_Workflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal Segregate Segregate as Hazardous Waste Container Use Labeled Container Segregate->Container StoreWaste Store in Accumulation Area Container->StoreWaste ContactEHS Contact EHS for Disposal StoreWaste->ContactEHS

Caption: Disposal workflow for this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.